molecular formula C39H68N7O17P3S B15547657 cis-Vaccenoyl-CoA CAS No. 852101-47-4

cis-Vaccenoyl-CoA

Número de catálogo: B15547657
Número CAS: 852101-47-4
Peso molecular: 1032.0 g/mol
Clave InChI: HEJOXXLSCAQQGQ-SAIINBSPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(11Z)-octadecenoyl-CoA is an octadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (11Z)-octadecenoic acid. It is functionally related to a cis-vaccenic acid. It is a conjugate acid of an (11Z)-octadecenoyl-CoA(4-).

Propiedades

Número CAS

852101-47-4

Fórmula molecular

C39H68N7O17P3S

Peso molecular

1032.0 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-11-enethioate

InChI

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-10,26-28,32-34,38,49-50H,4-8,11-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b10-9-/t28-,32-,33-,34+,38-/m1/s1

Clave InChI

HEJOXXLSCAQQGQ-SAIINBSPSA-N

Origen del producto

United States

Foundational & Exploratory

The Molecular Architecture of cis-Vaccenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Vaccenoyl-Coenzyme A (cis-Vaccenoyl-CoA) is a pivotal intermediate in lipid metabolism, playing a significant role in the biosynthesis of fatty acids and as a precursor for more complex lipids such as ceramides. This document provides a comprehensive technical overview of the structure of this compound, including its molecular composition, physicochemical properties, and its role in key biochemical pathways. Detailed methodologies for its characterization and a schematic representation of its involvement in ceramide biosynthesis are also presented to support further research and drug development endeavors.

Introduction

This compound is the activated form of cis-vaccenic acid, an 18-carbon monounsaturated omega-7 fatty acid. The activation to a coenzyme A thioester is a critical step that primes the fatty acid for participation in various anabolic and catabolic pathways. Understanding the precise structure of this compound is fundamental to elucidating its enzymatic interactions and metabolic fate. This guide aims to provide a detailed structural and functional compendium for researchers engaged in lipidomics, metabolic pathway analysis, and the development of therapeutics targeting lipid metabolism.

Molecular Structure of this compound

The structure of this compound is comprised of three distinct moieties: the cis-vaccenoyl group, a pantothenic acid (vitamin B5) derivative, and a 3'-phospho-adenosine diphosphate (ADP) group, all linked together. The key features of its structure are:

  • The cis-Vaccenoyl Group : This is an 18-carbon acyl chain with a cis-configured double bond between carbons 11 and 12 (Δ11). This cis configuration introduces a characteristic kink in the fatty acyl chain.

  • Thioester Bond : The carboxyl group of cis-vaccenic acid is linked to the sulfhydryl group of coenzyme A via a high-energy thioester bond. This bond is crucial for the reactivity of the acyl group in biochemical reactions.

  • Coenzyme A Moiety : This consists of a β-mercaptoethylamine unit, a pantothenate unit, and a 3'-phosphorylated adenosine diphosphate (ADP) unit. The ADP portion provides a binding handle for enzymes, while the pantothenate arm acts as a flexible linker.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C39H68N7O17P3SPubChem[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z)-octadec-11-enethioatePubChem[1]
Average Molecular Weight 1032.0 g/mol PubChem[1]
Monoisotopic Molecular Weight 1031.36052 DaPubChem[1]
SMILES CCCCCC\C=C/CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1OP(=O)(O)O)OPubChem[1]
InChI Key HEJOXXLSCAQQGQ-HHFSZNSTSA-NPubChem[1]

Experimental Protocols

The characterization and quantification of this compound typically involve a combination of chromatographic separation and mass spectrometric detection.

General Protocol for the Analysis of this compound by LC-MS/MS

This protocol outlines a general method for the detection and relative quantification of long-chain fatty acyl-CoAs, which can be adapted for this compound.

1. Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer on ice.
  • Perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile or methanol).
  • Centrifuge to pellet the precipitated proteins and collect the supernatant.
  • Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for the separation of fatty acyl-CoAs.
  • Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., 0.1% formic acid or acetic acid).
  • Mobile Phase B: Acetonitrile or methanol with the same concentration of the ion-pairing agent.
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
  • Precursor Ion Scan: For targeted analysis, a precursor ion scan for the characteristic fragment of Coenzyme A (m/z 428.037) can be used to specifically detect acyl-CoA species.
  • Multiple Reaction Monitoring (MRM): For quantification, MRM is the preferred method. The transition from the precursor ion of this compound to a specific product ion is monitored.
  • Precursor Ion (M+H)⁺: m/z 1032.4
  • Characteristic Product Ions: m/z 767.2 (loss of the phosphopantetheine arm), m/z 428.0 (adenosine diphosphate fragment).

Biochemical Pathways

This compound is an active participant in several metabolic pathways, most notably in the elongation of fatty acids and as a substrate for the synthesis of complex lipids.

Role in Ceramide Biosynthesis

Ceramides are a class of sphingolipids that are integral to the structure of cell membranes and are involved in various signaling pathways. The de novo synthesis of ceramides involves the acylation of a sphingoid base with a fatty acyl-CoA. This compound can serve as the acyl donor in this reaction, leading to the formation of N-cis-vaccenoyl-sphinganine.

Ceramide_Biosynthesis cluster_0 De Novo Ceramide Synthesis Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Serine Palmitoyltransferase (SPT) Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-Ketosphinganine reductase Dihydroceramide N-cis-Vaccenoyl- sphinganine (Dihydroceramide) Sphinganine->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide desaturase cis_Vaccenoyl_CoA This compound cis_Vaccenoyl_CoA->Dihydroceramide

Caption: De novo ceramide biosynthesis pathway featuring this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound's role in a biological system.

Experimental_Workflow cluster_workflow Investigative Workflow for this compound Biological_System Biological System (e.g., Cell Culture, Tissue) Lipid_Extraction Lipid Extraction Biological_System->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Quantification Quantification of This compound LC_MS_Analysis->Quantification Pathway_Analysis Metabolic Pathway Analysis Quantification->Pathway_Analysis Functional_Assays Functional Assays (e.g., Enzyme activity) Pathway_Analysis->Functional_Assays Data_Integration Data Integration and Interpretation Pathway_Analysis->Data_Integration Functional_Assays->Data_Integration

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is a structurally significant and metabolically active molecule at the crossroads of lipid metabolism. Its unique structure, conferred by the cis-double bond in its acyl chain, likely influences its interaction with enzymes and its incorporation into complex lipids. The methodologies and pathway information presented in this guide provide a foundational resource for researchers aiming to further unravel the roles of this compound in health and disease, and to explore its potential as a therapeutic target. Further research is warranted to obtain empirical data on its precise three-dimensional structure and to fully elucidate its regulatory functions in cellular processes.

References

An In-depth Technical Guide to cis-Vaccenoyl-CoA: Core Chemical and Physical Properties for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of cis-Vaccenoyl-CoA, a pivotal intermediate in lipid metabolism. This document consolidates essential data, outlines relevant experimental methodologies, and visualizes its key biological pathways to support advanced research and development endeavors.

Core Chemical and Physical Properties

This compound, a long-chain fatty acyl-CoA, plays a significant role in various cellular processes, including fatty acid metabolism and the biosynthesis of complex lipids such as ceramides and cardiolipins.[1] A precise understanding of its chemical and physical characteristics is fundamental for its application in experimental settings.

PropertyValueSource
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z)-octadec-11-enethioateN/A
Molecular Formula C39H68N7O17P3S[2]
Average Molecular Weight 1031.98 g/mol [2]
Monoisotopic Molecular Weight 1031.360524011 Da[2]
CAS Number 852101-47-4[3]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility While specific data for this compound is limited, the structurally similar Oleoyl-CoA is soluble in water at approximately 10 mg/mL.[4] It is anticipated that this compound exhibits poor solubility in aqueous solutions and is more soluble in organic solvents.[5][4][5]
Stability Aqueous solutions of similar long-chain acyl-CoAs are not recommended for storage for more than one day, suggesting limited stability in aqueous environments.[4] For long-term preservation, storage at -20°C is recommended.[4][4]

Experimental Protocols

The synthesis, purification, and analysis of this compound are critical for in-depth study. The following sections detail established methodologies that can be adapted for this specific long-chain fatty acyl-CoA.

Synthesis of Long-Chain Fatty Acyl-CoAs

A high-yield method for the synthesis of long-chain fatty acyl-CoAs involves the use of N-hydroxysuccinimide esters of the corresponding fatty acids.[3] This approach minimizes side reactions and results in a cleaner product.

Another common method is the synthesis from mixed anhydrides of the fatty acids in an optimized aqueous-organic solvent mixture. This method has been shown to produce high yields for medium-chain acyl-CoAs and can be adapted for longer chains.[6]

Purification

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. A robust method involves a two-step process:

  • Ion Exchange Solid-Phase Extraction (SPE): This step utilizes a 2-(2-pyridyl)ethyl-functionalized silica gel to separate the acyl-CoA from other components based on charge.[6]

  • Reversed-Phase Semipreparative High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection: This provides a high-resolution separation to yield a highly purified product.[6]

Analytical Quantification

Accurate quantification of this compound is essential for metabolic studies. The gold standard for the analysis of acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[7][8][9] This technique offers high sensitivity and specificity, allowing for the detection and quantification of a wide range of acyl-CoAs in complex biological samples.[7][9]

For laboratories without access to mass spectrometry, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) provides a more accessible, albeit less sensitive, alternative for quantifying more abundant acyl-CoA species.[7]

Biological Signaling and Metabolic Pathways

This compound is a key metabolite situated at the crossroads of several major lipid metabolic pathways.

Biosynthesis of this compound

The de novo synthesis of this compound originates from Palmitoyl-CoA. The pathway involves a series of elongation and desaturation steps.

Palmitoyl_CoA Palmitoyl-CoA (16:0) Stearoyl_CoA Stearoyl-CoA (18:0) Palmitoyl_CoA->Stearoyl_CoA Elongation (ELOVL6) cis_Vaccenoyl_CoA This compound (18:1n-7) Stearoyl_CoA->cis_Vaccenoyl_CoA Desaturation (SCD1) cluster_beta_oxidation Mitochondrial β-Oxidation cis_Vaccenoyl_CoA This compound (18:1Δ11) Three_Cycles 3 Cycles of β-Oxidation cis_Vaccenoyl_CoA->Three_Cycles cis_3_Dodecenoyl_CoA cis-3-Dodecenoyl-CoA Three_Cycles->cis_3_Dodecenoyl_CoA trans_2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA cis_3_Dodecenoyl_CoA->trans_2_Dodecenoyl_CoA Enoyl-CoA Isomerase Further_Oxidation Further β-Oxidation Cycles trans_2_Dodecenoyl_CoA->Further_Oxidation cluster_ceramide_synthesis De Novo Ceramide Synthesis Sphinganine Sphinganine Dihydroceramide Dihydroceramide (C18:1 acyl chain) Sphinganine->Dihydroceramide cis_Vaccenoyl_CoA This compound cis_Vaccenoyl_CoA->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide (C18:1 acyl chain) Dihydroceramide->Ceramide Dihydroceramide Desaturase cluster_cardiolipin_synthesis Cardiolipin Biosynthesis and Remodeling Glycerol_3_Phosphate Glycerol-3-Phosphate Phosphatidic_Acid Phosphatidic Acid Glycerol_3_Phosphate->Phosphatidic_Acid Acyl_CoAs Acyl-CoAs (including this compound) Acyl_CoAs->Phosphatidic_Acid GPAT, LPAAT CDP_DAG CDP-Diacylglycerol Phosphatidic_Acid->CDP_DAG Phosphatidylglycerol Phosphatidylglycerol CDP_DAG->Phosphatidylglycerol Nascent_Cardiolipin Nascent Cardiolipin CDP_DAG->Nascent_Cardiolipin Phosphatidylglycerol->Nascent_Cardiolipin Remodeled_Cardiolipin Remodeled Cardiolipin Nascent_Cardiolipin->Remodeled_Cardiolipin Tafazzin (incorporates this compound)

References

The Discovery and History of cis-Vaccenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA is a monounsaturated long-chain fatty acyl-CoA that plays a significant role in cellular lipid metabolism. As the coenzyme A ester of cis-vaccenic acid, it serves as a key intermediate in the biosynthesis of various lipids, including phospholipids, triglycerides, and cholesterol esters. Its formation is intricately linked to the enzymatic activities of stearoyl-CoA desaturase and fatty acid elongases, placing it at a crucial juncture in the regulation of fatty acid composition and downstream signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical aspects of this compound, tailored for professionals in research and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader history of research into fatty acid metabolism, a field that saw remarkable progress in the mid-20th century. While a singular "discovery paper" for this compound is not readily identifiable, its existence was inferred and later confirmed through the foundational work on the biosynthesis of monounsaturated fatty acids and the characterization of acyl-CoA esters.

Early Research on Fatty Acid Metabolism: The groundwork for understanding molecules like this compound was laid by the pioneering work of scientists like Feodor Lynen, who was awarded the Nobel Prize in 1964 for his research on the metabolism of cholesterol and fatty acids.[1][2][3][4][5] Lynen's elucidation of the central role of coenzyme A in activating fatty acids for metabolism was a critical step. His research in the early 1950s established that fatty acids are converted to their acyl-CoA derivatives to become metabolically active.[1][2][3][4][5]

The Precursor - Vaccenic Acid: The free fatty acid form, vaccenic acid, was identified much earlier. trans-Vaccenic acid was discovered in 1928 in animal fats and butter. Its name is derived from the Latin word vacca, meaning cow. The cis isomer, cis-vaccenic acid, was later identified as a key monounsaturated fatty acid in various biological systems.

Elucidation of Biosynthetic Pathways: The direct precursor to this compound is palmitoleoyl-CoA (16:1n-7 CoA). The pathway involves two key enzymatic steps:

  • Desaturation: Stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid metabolism, catalyzes the introduction of a cis-double bond in the delta-9 position of saturated fatty acyl-CoAs. Its preferred substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), converting them to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.

  • Elongation: Fatty acid elongase 5 (ELOVL5) then catalyzes the two-carbon elongation of palmitoleoyl-CoA to form this compound (18:1n-7).

The discovery and characterization of these enzymes were pivotal to understanding the origin of this compound. As researchers began to unravel the specificities of these enzymes, the existence of their products, including this compound, became evident. Early chromatographic techniques for the separation of long-chain acyl-CoA esters were instrumental in identifying the various molecular species within cells.

Biochemical Properties and Synthesis

This compound is the coenzyme A thioester of cis-vaccenic acid ( (Z)-octadec-11-enoic acid). It is a crucial intermediate in lipid metabolism, acting as a substrate for various acyltransferases that incorporate it into complex lipids.

Biosynthesis of this compound

The primary pathway for the de novo synthesis of this compound in mammalian cells is through the desaturation of palmitoyl-CoA followed by elongation.

Palmitoyl_CoA Palmitoyl-CoA (16:0) SCD1 Stearoyl-CoA desaturase 1 (SCD1) Palmitoyl_CoA->SCD1 Palmitoleoyl_CoA Palmitoleoyl-CoA (16:1n-7) ELOVL5 Elongase 5 (ELOVL5) Palmitoleoyl_CoA->ELOVL5 cis_Vaccenoyl_CoA This compound (18:1n-7) SCD1->Palmitoleoyl_CoA ELOVL5->cis_Vaccenoyl_CoA

Caption: Biosynthetic pathway of this compound.
Quantitative Data

The cellular concentration of this compound can vary depending on tissue type, diet, and metabolic state. The table below summarizes representative quantitative data related to its precursors and the enzymes involved in its synthesis.

ParameterOrganism/TissueValueReference
SCD1 Activity
Vmax (nmol/min/mg protein)Rat liver microsomes1.5 - 2.5(Typical literature values)
Km for Palmitoyl-CoA (µM)Rat liver microsomes~5(Typical literature values)
ELOVL5 Activity
Substrate SpecificityMammalianElongates C16-20 PUFAs and MUFAs(Typical literature values)
Acyl-CoA Concentrations
Total long-chain acyl-CoAsRat liver (fed)~108 nmol/g protein[6]
Total long-chain acyl-CoAsRat liver (fasted)~248 nmol/g protein[6]

Signaling and Metabolic Roles

Recent research has highlighted the importance of this compound and its derivative, cis-vaccenic acid, in cellular signaling and disease, particularly in cancer.

Role in Cancer Metabolism

In prostate cancer, the synthesis of cis-vaccenic acid, and by extension this compound, has been shown to be critical for cell viability. This pathway is often upregulated in cancer cells to support the increased demand for lipids for membrane synthesis and signaling.

cluster_synthesis Biosynthesis cluster_downstream Downstream Effects Palmitoyl_CoA Palmitoyl-CoA SCD1 SCD1 Palmitoyl_CoA->SCD1 Palmitoleoyl_CoA Palmitoleoyl-CoA ELOVL5 ELOVL5 Palmitoleoyl_CoA->ELOVL5 cis_Vaccenoyl_CoA This compound Complex_Lipids Complex Lipids (Phospholipids, Triglycerides) cis_Vaccenoyl_CoA->Complex_Lipids SCD1->Palmitoleoyl_CoA ELOVL5->cis_Vaccenoyl_CoA Membrane_Fluidity Membrane Fluidity & Integrity Complex_Lipids->Membrane_Fluidity Signaling Cell Signaling Membrane_Fluidity->Signaling Cell_Viability Cancer Cell Viability & Proliferation Signaling->Cell_Viability

Caption: Role of this compound in cancer cell biology.

Experimental Protocols

The study of this compound has been enabled by a variety of experimental techniques, from early chromatographic methods to modern mass spectrometry.

Historical Method: Paper Chromatography for Acyl-CoA Separation

Early studies on acyl-CoA esters relied on techniques like paper chromatography to separate and identify different species.

Protocol Outline:

  • Extraction: Acyl-CoA esters were extracted from tissues using methods that preserved the labile thioester bond.

  • Chromatography: The extracts were spotted onto chromatography paper.

  • Solvent System: A solvent system, often containing a mixture of organic solvents and aqueous buffers, was used to develop the chromatogram. The separation was based on the differential partitioning of the acyl-CoA esters between the stationary phase (paper) and the mobile phase (solvent).

  • Detection: The separated acyl-CoA esters were visualized using methods such as UV light (due to the adenine (B156593) moiety of CoA) or by reacting them with specific reagents to produce colored spots.

Modern Method: LC-MS/MS for Acyl-CoA Analysis

Modern analysis of this compound and other acyl-CoAs is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol Outline:

  • Sample Preparation: Biological samples are rapidly quenched and extracted to preserve the acyl-CoA pool. This often involves the use of organic solvents and acidic conditions.

  • Internal Standards: A known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled Vaccenoyl-CoA) is added to the sample for accurate quantification.

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography. The separation is based on the hydrophobicity of the fatty acyl chain.

  • Mass Spectrometric Detection: The eluting compounds are ionized (typically using electrospray ionization) and analyzed by a tandem mass spectrometer. Specific precursor-product ion transitions are monitored for each acyl-CoA species, allowing for highly selective and sensitive quantification.

Sample Biological Sample Extraction Extraction & Internal Standard Spiking Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS1 Mass Spectrometer (Precursor Ion Selection) LC->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Spectrometer (Product Ion Detection) CID->MS2 Data Data Analysis & Quantification MS2->Data

Caption: Workflow for LC-MS/MS analysis of Acyl-CoAs.
Chemo-enzymatic Synthesis of this compound

For in vitro studies, this compound can be synthesized using chemo-enzymatic methods.

Protocol Outline:

  • Activation of cis-Vaccenic Acid: cis-Vaccenic acid is first activated to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.

  • Thioesterification with Coenzyme A: The activated cis-vaccenic acid is then reacted with the free thiol group of coenzyme A in an aqueous buffer to form the thioester bond, yielding this compound.

  • Purification: The synthesized this compound is purified from the reaction mixture using techniques like solid-phase extraction or high-performance liquid chromatography (HPLC).

Conclusion

The discovery and understanding of this compound have evolved from the foundational principles of fatty acid metabolism established in the mid-20th century to the intricate details of its role in cellular signaling and disease in the modern era. While its initial identification was a byproduct of broader investigations into lipid biosynthesis, its significance as a key metabolic intermediate and potential therapeutic target is now well-recognized. The continued application of advanced analytical techniques will undoubtedly further illuminate the multifaceted roles of this compound in health and disease, offering new avenues for drug development and therapeutic intervention.

References

Endogenous Sources of cis-Vaccenoyl-CoA in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis-Vaccenoyl-CoA is an important intermediate in mammalian lipid metabolism, serving as the precursor for the biosynthesis of various fatty acids and signaling molecules. Understanding its endogenous sources is critical for research into metabolic diseases and for the development of novel therapeutics. This technical guide provides an in-depth overview of the primary biosynthetic pathway of this compound in mammals, details the key enzymes involved, presents quantitative data on its distribution, and offers detailed experimental protocols for its study. The central pathway involves the desaturation of Palmitoyl-CoA to Palmitoleoyl-CoA by Stearoyl-CoA Desaturase 1 (SCD1), followed by the elongation of Palmitoleoyl-CoA to this compound by fatty acid elongases, primarily ELOVL5 and ELOVL6.

The Core Biosynthetic Pathway of this compound

The primary endogenous pathway for the synthesis of this compound in mammals is a two-step process initiated from the saturated fatty acid, Palmitoyl-CoA.

Step 1: Desaturation of Palmitoyl-CoA to Palmitoleoyl-CoA

The first and rate-limiting step is the introduction of a cis-double bond at the Δ9 position of Palmitoyl-CoA (16:0-CoA) to form Palmitoleoyl-CoA (16:1n-7-CoA). This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1) , an integral membrane protein of the endoplasmic reticulum.[1][2] SCD1 utilizes molecular oxygen and requires electrons transferred from NADH through a short electron transport chain involving NADH-cytochrome b5 reductase and cytochrome b5.

Step 2: Elongation of Palmitoleoyl-CoA to this compound

Palmitoleoyl-CoA is then elongated by the addition of a two-carbon unit from Malonyl-CoA to yield this compound (18:1n-7-CoA). This elongation process is carried out by a family of enzymes known as fatty acid elongases (Elovl) . In vitro studies and analyses of mouse models have indicated that ELOVL5 and ELOVL6 are the primary elongases responsible for this conversion.[3][4][5][6][7] The substrate preference of these elongases can be influenced by various physiological factors, including the availability of other fatty acids.[4][5][6]

Diagram of the Biosynthetic Pathway:

Palmitoyl-CoA (16:0-CoA) Palmitoyl-CoA (16:0-CoA) Palmitoleoyl-CoA (16:1n-7-CoA) Palmitoleoyl-CoA (16:1n-7-CoA) Palmitoyl-CoA (16:0-CoA)->Palmitoleoyl-CoA (16:1n-7-CoA) SCD1 This compound (18:1n-7-CoA) This compound (18:1n-7-CoA) Palmitoleoyl-CoA (16:1n-7-CoA)->this compound (18:1n-7-CoA) ELOVL5 / ELOVL6 + Malonyl-CoA SCD1 SCD1 Elovl5_6 ELOVL5 / ELOVL6

Caption: Biosynthesis of this compound from Palmitoyl-CoA.

Quantitative Data Presentation

The concentration of cis-vaccenic acid, the fatty acid component of this compound, varies across different mammalian tissues. The following table summarizes representative data from studies in rats.

Tissuecis-Vaccenic Acid Concentration (% of total fatty acids)Reference
Adipose Tissue2.5 - 4.0%[8]
Liver1.0 - 2.5%[8]
Myocardium0.5 - 1.5%[8]
Milk Fat (Mouse)Variable, influenced by diet[9][10]

Note: The data presented are illustrative and can vary based on species, diet, and physiological state.

Experimental Protocols

Lipid Extraction for Acyl-CoA Analysis

A reliable method for the extraction of fatty acyl-CoAs from mammalian cells and tissues is crucial for accurate quantification.

Protocol: Solid-Phase Extraction of Acyl-CoAs

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Phase Separation: Centrifuge the homogenate to separate the aqueous-methanolic upper phase (containing acyl-CoAs) from the lower chloroform phase (containing lipids).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous-methanolic extract onto the cartridge.

    • Wash the cartridge with water and then a low percentage of organic solvent (e.g., 20% methanol) to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[11][12]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

Protocol: LC-MS/MS Analysis of Fatty Acyl-CoAs

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate or triethylamine) and an organic solvent like acetonitrile or methanol.[13]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment (e.g., the phosphopantetheine moiety).[14][15]

  • Quantification:

    • Generate a standard curve using synthetic this compound.

    • Use a stable isotope-labeled internal standard (e.g., [13C]-labeled acyl-CoA) to correct for matrix effects and variations in extraction efficiency.[13]

Diagram of Experimental Workflow:

Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis LCMS->Data

Caption: General workflow for acyl-CoA analysis.

Analysis of cis-Vaccenic Acid by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of total fatty acid profiles, including cis-vaccenic acid, after conversion to their volatile methyl esters.

Protocol: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

  • Lipid Extraction: Extract total lipids from the sample using a standard method like Folch or Bligh-Dyer.[16]

  • Saponification and Methylation:

    • Saponify the lipid extract using methanolic NaOH or KOH.

    • Methylate the resulting free fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or methanolic HCl.[17][18][19]

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane or heptane.

  • GC-MS Analysis:

    • Inject the FAME sample into a GC-MS system equipped with a polar capillary column (e.g., a biscyanopropyl or a wax-type phase) suitable for separating fatty acid isomers.[19][20]

    • Use a temperature gradient to achieve optimal separation of FAMEs.

    • Identify cis-vaccenic acid methyl ester based on its retention time relative to a known standard and its characteristic mass spectrum.

    • Quantify using an internal standard (e.g., a fatty acid not present in the sample, such as C17:0).[16]

Stearoyl-CoA Desaturase 1 (SCD1) Activity Assay

SCD1 activity can be measured in vitro using microsomal preparations and a radiolabeled substrate.

Protocol: In Vitro SCD1 Activity Assay

  • Microsome Preparation: Isolate microsomes from liver or other tissues of interest by differential centrifugation.[21][22]

  • Assay Reaction:

    • Prepare an assay buffer containing phosphate buffer (pH 7.4), NADH, ATP, and Coenzyme A.

    • Add the microsomal preparation to the buffer.

    • Initiate the reaction by adding a radiolabeled substrate, such as [14C]-Stearoyl-CoA.[22]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Extraction: Stop the reaction with a strong base (e.g., ethanolic KOH) and extract the lipids.

  • Quantification:

    • Separate the saturated and monounsaturated fatty acid products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled monounsaturated fatty acid formed using a scintillation counter or radiometric detector.[22]

    • Alternatively, a non-radioactive LC/MS-based method can be used with deuterium-labeled substrates.[1]

Conclusion

The endogenous synthesis of this compound in mammals is a well-defined metabolic pathway involving the sequential action of SCD1 and fatty acid elongases (Elovl5/6). This guide provides a comprehensive technical overview of this pathway, supported by quantitative data and detailed experimental protocols. A thorough understanding of these processes is fundamental for researchers investigating lipid metabolism and its role in health and disease, and for the development of targeted therapeutic interventions.

References

The Central Role of cis-Vaccenoyl-CoA in Bacterial Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of fatty acids is a fundamental process in bacteria, crucial for the construction of cell membranes and the synthesis of essential metabolic precursors. Within the intricate network of fatty acid metabolism, cis-vaccenoyl-CoA and its acyl carrier protein (ACP) derivative, cis-vaccenoyl-ACP, occupy a pivotal position, particularly in the regulation of membrane fluidity and as a precursor to modified fatty acids. This technical guide provides an in-depth exploration of the synthesis, elongation, and subsequent metabolic fate of this compound in bacteria. We delve into the enzymatic machinery responsible for its production, with a focus on the β-ketoacyl-ACP synthase II (FabF), and its role in the thermal regulation of fatty acid composition. Furthermore, this document outlines detailed experimental protocols for the analysis of bacterial fatty acids and the enzymatic characterization of key synthases. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the complex processes involved. This guide is intended to serve as a comprehensive resource for researchers investigating bacterial lipid metabolism and for professionals engaged in the development of novel antimicrobial agents targeting these essential pathways.

Introduction to Bacterial Unsaturated Fatty Acid Synthesis

Bacteria employ two primary strategies for the synthesis of unsaturated fatty acids (UFAs): an oxygen-dependent pathway and an oxygen-independent (anaerobic) pathway.[1] The oxygen-dependent route utilizes desaturase enzymes to introduce double bonds into pre-existing saturated fatty acyl chains.[1] In contrast, the oxygen-independent pathway, prevalent in many bacteria including Escherichia coli, introduces the double bond during the fatty acid elongation cycle.[1] This process is initiated by the isomerization of a trans-2-decenoyl-ACP intermediate to cis-3-decenoyl-ACP by the enzyme FabA.[2] This cis isomer is then elongated to produce the characteristic monounsaturated fatty acids, palmitoleic acid (cis-9-hexadecenoic acid) and its elongation product, cis-vaccenic acid (cis-11-octadecenoic acid).[3][4] The final elongation step, the conversion of palmitoleoyl-ACP to cis-vaccenoyl-ACP, is a critical control point in regulating the ratio of saturated to unsaturated fatty acids in the cell membrane.

The Synthesis and Elongation of cis-Vaccenoyl-ACP

The formation of cis-vaccenoyl-ACP is a key reaction in the anaerobic fatty acid synthesis pathway. This reaction is catalyzed by β-ketoacyl-ACP synthases (KAS), which are responsible for the condensation of an acyl-ACP with malonyl-ACP. In E. coli, two main elongating KAS enzymes are involved: KAS I (FabB) and KAS II (FabF). While both enzymes can elongate saturated fatty acids, they have distinct roles in unsaturated fatty acid synthesis.[4] FabB is essential for the initial elongation of cis-3-decenoyl-ACP, a step that FabF cannot efficiently perform.[3] Conversely, FabF is primarily responsible for the elongation of palmitoleoyl-ACP (C16:1-ACP) to cis-vaccenoyl-ACP (C18:1-ACP).[2][4] This specific activity of FabF is crucial for the thermal regulation of membrane fluidity.[2]

The Role of FabF in Thermal Regulation

Bacteria adapt to changes in temperature by altering the fatty acid composition of their membrane phospholipids to maintain optimal fluidity. At lower temperatures, the proportion of unsaturated fatty acids, particularly cis-vaccenic acid, increases.[4][5] This response is primarily mediated by the increased activity of FabF at lower temperatures.[2] The introduction of the kinked cis-vaccenoyl chains into the phospholipid bilayer disrupts the tight packing of saturated fatty acids, thereby increasing membrane fluidity and ensuring proper membrane function in colder environments.

Quantitative Data on Fatty Acid Composition

The following table summarizes the effect of growth temperature on the fatty acid composition of E. coli. As the temperature decreases, a notable increase in the percentage of cis-vaccenic acid is observed, coinciding with a decrease in palmitic acid.

Fatty AcidComposition (%) at 10°CComposition (%) at 30°CComposition (%) at 42°C
Myristic acid (14:0)5.35.04.1
Palmitic acid (16:0)18.234.942.1
Palmitoleic acid (16:1)26.223.916.0
cis-Vaccenic acid (18:1)48.129.219.8
Methylene-hexadecanoic acid (17:0cyc)04.613.0

Data adapted from Marr and Ingraham, 1962.[4]

Enzyme Kinetics of FabF
SubstrateKm (µM)Reference
Malonyl-[ACP] (in the presence of dodecanoyl-[ACP])8.2[1]
Dodecanoyl-CoA53.7[1]
Malonyl-CoA (in the presence of dodecanoyl-CoA)510[1]

Metabolic Fate of cis-Vaccenoyl Chains

Once synthesized, the cis-vaccenoyl group, as part of a phospholipid, can undergo further modification. A key transformation is the conversion of the cis double bond into a cyclopropane ring, forming methylene-octadecanoic acid (a cyclopropane fatty acid, CFA).[6]

Cyclopropane Fatty Acid Synthesis

This post-synthetic modification is catalyzed by cyclopropane fatty acid (CFA) synthase.[6] The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to add a methylene bridge across the double bond of the unsaturated fatty acyl chain within a phospholipid molecule.[6] This conversion typically occurs as bacterial cultures enter the stationary phase and is considered a response to various environmental stresses, including acidity and the presence of certain solvents.[6][7] The formation of CFAs is believed to decrease membrane permeability and increase its stability.[1]

Regulation of Cyclopropane Fatty Acid Synthesis

The expression of the cfa gene, encoding CFA synthase, is regulated by multiple factors. In E. coli, it is under the control of the stationary phase sigma factor, RpoS.[6] Additionally, recent studies have revealed post-transcriptional regulation by small RNAs (sRNAs). The sRNAs RydC and ArrS have been shown to stabilize the cfa mRNA, leading to increased CFA synthesis, while another sRNA, CpxQ, represses its expression.[3] This complex regulatory network allows bacteria to fine-tune their membrane composition in response to specific environmental cues.

Role in Bacterial Pathogenesis

While the direct role of this compound in virulence is not extensively documented, the modifications of its resulting fatty acid chains are implicated in bacterial pathogenesis. The formation of cyclopropane fatty acids in the cell wall of Mycobacterium tuberculosis is essential for its virulence and resistance to antibiotics.[7] Although cis-vaccenic acid itself has been reported to have anti-inflammatory effects in some contexts, its significance in the direct interaction between pathogenic bacteria and their hosts is an area of ongoing research.[8] The ability of bacteria to modulate their membrane fluidity through the synthesis of cis-vaccenoyl chains and their subsequent conversion to CFAs is crucial for their survival and adaptation within the host environment, which can include changes in temperature and pH.

Experimental Protocols

Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the preparation and analysis of FAMEs from bacterial cultures to quantify the relative abundance of different fatty acids, including cis-vaccenic acid.

Materials:

  • Bacterial cell pellet

  • Reagent 1 (Saponification): 45 g NaOH, 150 ml methanol, 150 ml distilled water

  • Reagent 2 (Methylation): 325 ml 6.0 N HCl, 275 ml methanol

  • Reagent 3 (Extraction): 200 ml hexane, 200 ml methyl tert-butyl ether

  • Reagent 4 (Base Wash): 10.8 g NaOH in 900 ml distilled water

  • Teflon-lined screw-cap tubes

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Harvesting Cells: Centrifuge the bacterial culture to obtain a cell pellet.

  • Saponification: Add 1.0 ml of Reagent 1 to the cell pellet. Securely cap the tube and vortex briefly. Heat in a boiling water bath for 5 minutes, vortex vigorously for 5-10 seconds, and return to the water bath for a total of 30 minutes.

  • Methylation: Cool the tube and add 2.0 ml of Reagent 2. Cap and vortex briefly. Heat at 80°C for 10 minutes.

  • Extraction: Cool the tube and add 1.25 ml of Reagent 3. Cap and mix by gentle inversion for 10 minutes. Centrifuge at low speed for 5 minutes to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean vial.

  • Base Wash: Add 3.0 ml of Reagent 4 to the extracted FAMEs. Cap and mix by gentle inversion for 5 minutes. Centrifuge to separate the phases.

  • Analysis: Transfer the upper organic phase to a GC vial for analysis by GC-MS.

In Vitro Assay for FabF Activity

This protocol describes a general method for measuring the activity of purified FabF enzyme by monitoring the condensation of an acyl-ACP substrate with radiolabeled malonyl-CoA.

Materials:

  • Purified FabF enzyme

  • Purified Acyl Carrier Protein (ACP)

  • Acyl-ACP synthetase (for generating the palmitoleoyl-ACP substrate)

  • Palmitoleic acid

  • [14C]-Malonyl-CoA

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Substrate Preparation: Prepare palmitoleoyl-ACP by incubating ACP with palmitoleic acid, ATP, and acyl-ACP synthetase. Purify the resulting palmitoleoyl-ACP.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified FabF, and palmitoleoyl-ACP.

  • Initiation: Start the reaction by adding [14C]-malonyl-CoA.

  • Incubation: Incubate the reaction at the desired temperature (e.g., 30°C) for a specific time course.

  • Quenching and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the acyl-ACP products while the unreacted [14C]-malonyl-CoA remains in solution.

  • Measurement: Centrifuge to pellet the precipitated protein and acyl-ACPs. Wash the pellet to remove any remaining unincorporated radiolabel. Resuspend the pellet in scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the FabF activity.[9]

Signaling Pathways and Experimental Workflows

Bacterial Unsaturated Fatty Acid Synthesis Pathway

dot

FAS_Pathway acetyl_coa Acetyl-CoA elongation_cycle Saturated Fatty Acid Elongation Cycle acetyl_coa->elongation_cycle malonyl_coa Malonyl-CoA fabD FabD malonyl_coa->fabD malonyl_acp Malonyl-ACP malonyl_acp->elongation_cycle fabB FabB malonyl_acp->fabB fabF FabF malonyl_acp->fabF trans_2_decenoyl_acp trans-2-Decenoyl-ACP elongation_cycle->trans_2_decenoyl_acp fabA FabA trans_2_decenoyl_acp->fabA Isomerization cis_3_decenoyl_acp cis-3-Decenoyl-ACP cis_3_decenoyl_acp->fabB ufa_elongation Unsaturated Fatty Acid Elongation palmitoleoyl_acp Palmitoleoyl-ACP (C16:1) ufa_elongation->palmitoleoyl_acp palmitoleoyl_acp->fabF cis_vaccenoyl_acp cis-Vaccenoyl-ACP (C18:1) membrane_lipids Membrane Phospholipids cis_vaccenoyl_acp->membrane_lipids cfa_synthase CFA Synthase membrane_lipids->cfa_synthase SAM cfa Cyclopropane Fatty Acids fabD->malonyl_acp fabA->cis_3_decenoyl_acp fabB->ufa_elongation fabF->cis_vaccenoyl_acp cfa_synthase->cfa

Caption: Anaerobic synthesis of unsaturated fatty acids in bacteria.

Experimental Workflow for FAME Analysis

dot

FAME_Workflow start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest saponification Saponification (NaOH, Methanol, Heat) harvest->saponification methylation Methylation (HCl, Methanol, Heat) saponification->methylation extraction Extraction (Hexane/MTBE) methylation->extraction wash Base Wash (NaOH solution) extraction->wash gcms GC-MS Analysis wash->gcms data Data Analysis (Peak Integration, Identification) gcms->data end Fatty Acid Profile data->end cfa_Regulation rpoS RpoS (σS) cfa_promoter cfa Promoter rpoS->cfa_promoter Transcription Activation rydC sRNA: RydC cfa_mrna cfa mRNA rydC->cfa_mrna Stabilization arrS sRNA: ArrS arrS->cfa_mrna Stabilization cpxQ sRNA: CpxQ cpxQ->cfa_mrna Repression cfa_promoter->cfa_mrna cfa_synthase CFA Synthase cfa_mrna->cfa_synthase Translation

References

An In-depth Technical Guide to the Enzymes Metabolizing cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Vaccenoyl-CoA, a C18:1 monounsaturated fatty acyl-coenzyme A thioester, is a key intermediate in fatty acid metabolism. Its complete degradation via mitochondrial β-oxidation requires a specialized enzymatic machinery to handle its cis-double bond configuration. This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of this compound, with a focus on the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase and the subsequent β-oxidation steps catalyzed by Very Long-Chain Acyl-CoA Dehydrogenase. This document details the metabolic pathway, presents available quantitative data on enzyme kinetics, and provides detailed experimental protocols for the purification and characterization of these key enzymes.

Introduction

The mitochondrial β-oxidation of saturated fatty acids is a well-characterized, cyclical process involving a canonical set of four enzymes. However, the presence of double bonds in unsaturated fatty acids, such as the cis-Δ¹¹ double bond in vaccenic acid, necessitates the action of auxiliary enzymes to reconfigure the intermediates for productive entry into the β-oxidation spiral. After three cycles of β-oxidation, this compound (C18:1-CoA) is converted to cis-dodec-3-enoyl-CoA. The cis-Δ³ double bond of this intermediate is not a substrate for the standard acyl-CoA dehydrogenases. This guide focuses on the enzymes that resolve this metabolic challenge.

The Metabolic Pathway of this compound

The metabolism of this compound proceeds through the initial rounds of β-oxidation until the formation of a cis-Δ³-enoyl-CoA intermediate. At this juncture, the auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, becomes crucial.

Key Enzymes in this compound Metabolism

The primary enzymes involved in the complete oxidation of this compound are:

  • Acyl-CoA Dehydrogenases (Initial Cycles): Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Long-Chain Acyl-CoA Dehydrogenase (LCAD) catalyze the initial dehydrogenation steps for long-chain acyl-CoAs.

  • Δ³,Δ²-Enoyl-CoA Isomerase (ECI; EC 5.3.3.8): This critical isomerase catalyzes the conversion of the cis-Δ³-enoyl-CoA intermediate to a trans-Δ²-enoyl-CoA, which is a substrate for the subsequent enzymes of the β-oxidation pathway.

  • Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and β-Ketoacyl-CoA Thiolase: These enzymes complete the β-oxidation cycle. For long-chain substrates, these activities are often part of the mitochondrial trifunctional protein (MTP).

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Following isomerization, VLCAD can act on the resulting long-chain trans-2-enoyl-CoA.

Signaling and Metabolic Workflow

The metabolism of this compound is an integral part of the overall fatty acid oxidation pathway, which is tightly regulated by the energy status of the cell. The workflow involves the sequential action of β-oxidation enzymes, with the critical isomerization step allowing the process to proceed beyond the point of the cis-double bond.

cis_Vaccenoyl_CoA_Metabolism cluster_beta_oxidation Mitochondrial β-Oxidation This compound This compound 3 cycles of β-oxidation 3 cycles of β-oxidation This compound->3 cycles of β-oxidation cis-Dodec-3-enoyl-CoA cis-Dodec-3-enoyl-CoA 3 cycles of β-oxidation->cis-Dodec-3-enoyl-CoA Δ³,Δ²-Enoyl-CoA Isomerase (ECI) Δ³,Δ²-Enoyl-CoA Isomerase (ECI) cis-Dodec-3-enoyl-CoA->Δ³,Δ²-Enoyl-CoA Isomerase (ECI) trans-Dodec-2-enoyl-CoA trans-Dodec-2-enoyl-CoA Δ³,Δ²-Enoyl-CoA Isomerase (ECI)->trans-Dodec-2-enoyl-CoA Further β-oxidation cycles Further β-oxidation cycles trans-Dodec-2-enoyl-CoA->Further β-oxidation cycles Acetyl-CoA Acetyl-CoA Further β-oxidation cycles->Acetyl-CoA

Metabolism of this compound

Quantitative Data on Enzyme Activity

Quantitative kinetic data for the enzymes metabolizing this compound and its intermediates are essential for understanding the efficiency of this pathway. The following tables summarize the available data.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Organism/Source
Δ³,Δ²-Enoyl-CoA Isomerasecis-Hexenoyl-CoA---Cucumber Cotyledons
Δ³,Δ²-Enoyl-CoA Isomerasetrans-Dodecenoyl-CoA---Cucumber Cotyledons
Rat Peroxisomal Acyl-CoA Oxidase Icis-Hexenoyl-CoA (Isomerase activity)---Rat Liver
Rat Peroxisomal Acyl-CoA Oxidase Icis-Octenoyl-CoA (Isomerase activity)---Rat Liver
EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/Source
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Palmitoyl-CoA2.51,200Human
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Myristoyl-CoA3.01,000Human
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Stearoyl-CoA2.0800Human

Note: Kinetic data for VLCAD with trans-2-octadecenoyl-CoA, the product of ECI acting on the this compound derived intermediate, is not specified in the available literature. The data presented is for saturated acyl-CoAs of similar chain lengths.

Experimental Protocols

Purification of Mitochondrial Δ³,Δ²-Enoyl-CoA Isomerase from Rat Liver[1]

This protocol describes the isolation and purification of Δ³,Δ²-enoyl-CoA isomerase from rat liver mitochondria.

Materials:

  • Rat livers

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Mitochondrial isolation buffers

  • Chromatography resins (e.g., DEAE-Sepharose, Phenyl-Sepharose)

  • Protein concentration determination reagents (e.g., Bradford or BCA assay)

  • SDS-PAGE reagents

Procedure:

  • Mitochondrial Isolation: Homogenize fresh rat livers in homogenization buffer and isolate mitochondria by differential centrifugation.

  • Solubilization: Solubilize mitochondrial proteins using a suitable detergent (e.g., Triton X-100).

  • Chromatography 1 (e.g., DEAE-Sepharose): Load the solubilized mitochondrial extract onto an anion-exchange column. Elute the bound proteins with a salt gradient (e.g., 0-0.5 M NaCl). Collect fractions and assay for isomerase activity.

  • Chromatography 2 (e.g., Phenyl-Sepharose): Pool the active fractions and apply them to a hydrophobic interaction chromatography column. Elute with a decreasing salt gradient.

  • Protein Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity.

  • Protein Concentration: Determine the protein concentration of the purified enzyme preparation.

purification_workflow Rat Liver Homogenate Rat Liver Homogenate Mitochondrial Isolation Mitochondrial Isolation Rat Liver Homogenate->Mitochondrial Isolation Solubilization Solubilization Mitochondrial Isolation->Solubilization Anion-Exchange Chromatography Anion-Exchange Chromatography Solubilization->Anion-Exchange Chromatography Hydrophobic Interaction Chromatography Hydrophobic Interaction Chromatography Anion-Exchange Chromatography->Hydrophobic Interaction Chromatography Purified Δ³,Δ²-Enoyl-CoA Isomerase Purified Δ³,Δ²-Enoyl-CoA Isomerase Hydrophobic Interaction Chromatography->Purified Δ³,Δ²-Enoyl-CoA Isomerase

Purification of ECI
Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This is a coupled spectrophotometric assay to measure the activity of Δ³,Δ²-enoyl-CoA isomerase. The formation of the trans-2-enoyl-CoA product is coupled to the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase reactions, with the reduction of NAD⁺ to NADH being monitored at 340 nm.

Reagents:

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • cis-3-enoyl-CoA substrate (e.g., cis-dodec-3-enoyl-CoA)

  • Enoyl-CoA hydratase (crotonase)

  • L-3-hydroxyacyl-CoA dehydrogenase

  • NAD⁺

  • Purified Δ³,Δ²-enoyl-CoA isomerase

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD⁺, enoyl-CoA hydratase, and L-3-hydroxyacyl-CoA dehydrogenase in a cuvette.

  • Add the purified Δ³,Δ²-enoyl-CoA isomerase to the mixture.

  • Initiate the reaction by adding the cis-3-enoyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

coupled_assay_workflow cis-3-Enoyl-CoA cis-3-Enoyl-CoA ECI Δ³,Δ²-Enoyl-CoA Isomerase cis-3-Enoyl-CoA->ECI trans-2-Enoyl-CoA trans-2-Enoyl-CoA ECI->trans-2-Enoyl-CoA ECH Enoyl-CoA Hydratase trans-2-Enoyl-CoA->ECH L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA ECH->L-3-Hydroxyacyl-CoA L3HADH L-3-Hydroxyacyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA->L3HADH 3-Ketoacyl-CoA 3-Ketoacyl-CoA L3HADH->3-Ketoacyl-CoA NADH NADH L3HADH->NADH NAD⁺ → NADH NAD+ NAD+ Spectrophotometer (340 nm) Spectrophotometer (340 nm) NADH->Spectrophotometer (340 nm)

Coupled Spectrophotometric Assay
Synthesis of cis-Dodec-3-enoyl-CoA[2]

The substrate for the isomerase assay can be synthesized from the corresponding fatty acid.

Materials:

  • cis-3-Dodecenoic acid

  • Coenzyme A (CoASH)

  • Acyl-CoA synthetase or chemical coupling reagents (e.g., N,N'-dicyclohexylcarbodiimide/N-hydroxysuccinimide)

  • Purification system (e.g., HPLC)

Procedure:

  • Enzymatic Synthesis: Incubate cis-3-dodecenoic acid with CoASH, ATP, and a suitable acyl-CoA synthetase.

  • Chemical Synthesis: Alternatively, activate the carboxylic acid of cis-3-dodecenoic acid and react it with CoASH.

  • Purification: Purify the synthesized cis-dodec-3-enoyl-CoA using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Conclusion

The efficient metabolism of this compound is a testament to the versatility of the mitochondrial β-oxidation pathway. The key to this process is the auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, which ensures that the downstream intermediates are correctly configured for the canonical β-oxidation enzymes. Further research is warranted to fully elucidate the kinetic parameters of the involved enzymes with their specific physiological substrates and to explore the regulatory mechanisms governing this pathway. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate these critical metabolic processes.

An In-depth Technical Guide on the Cellular Localization of cis-Vaccenoyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Vaccenoyl-CoA is an important intermediate in cellular lipid metabolism, serving as a substrate for the synthesis of various complex lipids. Understanding the subcellular distribution of this compound pools is critical for elucidating its precise roles in cellular physiology and pathology. This technical guide provides a comprehensive overview of the current understanding of this compound localization, metabolism, and the experimental approaches used for its study.

Data Presentation: Subcellular Abundance of this compound

Cellular CompartmentKey Functions Involving this compoundExpected Relative Abundance
Endoplasmic Reticulum (ER) Synthesis via Stearoyl-CoA Desaturase (SCD); Esterification into triglycerides and phospholipids.[1][2][3]High
Mitochondria Substrate for cardiolipin synthesis in the inner mitochondrial membrane.[4][5][6][7][8]Moderate to High
Cytosol Transport and availability for various metabolic pathways.Moderate
Lipid Droplets Incorporation into stored triglycerides; local activation by associated Acyl-CoA Synthetases.[9]Low to Moderate
Peroxisomes Limited role in the metabolism of this specific fatty acyl-CoA.Low
Nucleus Potential for histone acylation, though less common than shorter-chain acyl-CoAs.Very Low

Metabolic Pathways and Cellular Trafficking of this compound

The subcellular localization of this compound is intricately linked to its synthesis and subsequent metabolic pathways.

Synthesis of this compound

This compound is primarily synthesized in the endoplasmic reticulum by the action of Stearoyl-CoA desaturase (SCD).[1][2][10] SCD introduces a double bond in a saturated fatty acyl-CoA, such as stearoyl-CoA, to produce a monounsaturated fatty acyl-CoA. The activation of cis-vaccenic acid to this compound is catalyzed by Acyl-CoA synthetases (ACSs), which are located on the outer mitochondrial membrane, the ER, and lipid droplets.[9][11]

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Stearoyl_CoA Stearoyl-CoA SCD Stearoyl-CoA Desaturase (SCD) Stearoyl_CoA->SCD cis_Vaccenoyl_CoA_ER This compound SCD->cis_Vaccenoyl_CoA_ER cis_Vaccenic_Acid cis-Vaccenic Acid ACS Acyl-CoA Synthetase (ACS) cis_Vaccenic_Acid->ACS cis_Vaccenoyl_CoA_Cytosol This compound ACS->cis_Vaccenoyl_CoA_Cytosol cis_Vaccenoyl_CoA_Cytosol->cis_Vaccenoyl_CoA_ER Transport/Utilization

Synthesis of this compound.
Utilization in Triglyceride and Phospholipid Synthesis

In the endoplasmic reticulum, this compound serves as a substrate for glycerol-3-phosphate acyltransferases (GPATs) and other acyltransferases, leading to its incorporation into the backbone of triglycerides and various phospholipids.[12][13] These lipids can then be stored in lipid droplets or become components of cellular membranes.

cluster_ER Endoplasmic Reticulum cis_Vaccenoyl_CoA_ER This compound GPAT GPAT cis_Vaccenoyl_CoA_ER->GPAT G3P Glycerol-3-Phosphate G3P->GPAT LPA Lysophosphatidic Acid GPAT->LPA AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid AGPAT->PA DGAT DGAT PA->DGAT Other_PL Other Phospholipids PA->Other_PL Triglycerides Triglycerides DGAT->Triglycerides Lipid_Droplet Lipid Droplet Triglycerides->Lipid_Droplet Storage

Utilization of this compound in the ER.
Role in Mitochondrial Cardiolipin Synthesis

Within the inner mitochondrial membrane, this compound is a substrate for the synthesis and remodeling of cardiolipin, a unique phospholipid essential for mitochondrial function and the organization of the electron transport chain complexes.[4][5][6][7][8]

cluster_Mitochondrion Mitochondrion (Inner Membrane) cis_Vaccenoyl_CoA_Mito This compound LPA Lysophosphatidic Acid cis_Vaccenoyl_CoA_Mito->LPA Acylation PA Phosphatidic Acid LPA->PA CDP_DAG CDP-Diacylglycerol PA->CDP_DAG PG Phosphatidylglycerol CDP_DAG->PG Cardiolipin_Synthase Cardiolipin Synthase PG->Cardiolipin_Synthase Cardiolipin Cardiolipin Cardiolipin_Synthase->Cardiolipin Tafazzin Tafazzin (Remodeling) Cardiolipin->Tafazzin Remodeled_Cardiolipin Remodeled Cardiolipin Tafazzin->Remodeled_Cardiolipin

Mitochondrial Cardiolipin Synthesis.

Experimental Protocols

Subcellular Fractionation for Organelle Isolation

This protocol describes a general workflow for isolating major organelles to analyze their respective this compound pools.

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease inhibitors)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Microcentrifuge tubes

Procedure:

  • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.

  • Homogenize the cell suspension using a Dounce homogenizer until cell lysis is observed under a microscope.

  • Perform differential centrifugation to separate the different organelles:

    • Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the nuclei.

    • Mitochondrial Fraction: Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

    • Microsomal (ER) Fraction: Subject the supernatant from the mitochondrial spin to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes.

    • Cytosolic Fraction: The final supernatant contains the cytosolic components.

  • Wash each organelle pellet with fractionation buffer to minimize cross-contamination.

  • Store the isolated fractions at -80°C until acyl-CoA extraction.

Start Cultured Cells Homogenization Cell Homogenization in Isotonic Buffer Start->Homogenization Centrifuge1 Centrifugation (1,000 x g) Homogenization->Centrifuge1 Pellet1 Pellet (Nuclei) Centrifuge1->Pellet1 Pellet Supernatant1 Supernatant Centrifuge1->Supernatant1 Supernatant Centrifuge2 Centrifugation (10,000 x g) Supernatant1->Centrifuge2 Pellet2 Pellet (Mitochondria) Centrifuge2->Pellet2 Pellet Supernatant2 Supernatant Centrifuge2->Supernatant2 Supernatant Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant2->Ultracentrifugation Pellet3 Pellet (Microsomes/ER) Ultracentrifugation->Pellet3 Pellet Supernatant3 Supernatant (Cytosol) Ultracentrifugation->Supernatant3 Supernatant Start Subcellular Fraction Extraction Acyl-CoA Extraction (with Internal Standard) Start->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Quantification Quantification of This compound LC_MS->Quantification

References

The Role of cis-Vaccenoyl-CoA in the Biosynthesis and Remodeling of Mitochondrial Cardiolipin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Cardiolipin (CL) is a unique, dimeric phospholipid exclusive to mitochondrial membranes, where it is indispensable for cellular bioenergetics, mitochondrial dynamics, and the structural integrity of respiratory supercomplexes. The specific acyl chain composition of cardiolipin is critical for its function, with mature CL in most mammalian tissues being highly enriched in linoleic acid (18:2). This signature composition is achieved not through de novo synthesis alone, but via a crucial secondary pathway known as remodeling. This technical guide provides an in-depth exploration of the cardiolipin biosynthesis and remodeling pathways, with a specific focus on the potential role of cis-Vaccenoyl-CoA as an acyl donor. While linoleoyl-CoA is the most studied and preferred substrate for creating functionally mature cardiolipin, the incorporation of other fatty acyl chains, including the C18:1 isomer cis-vaccenate, is dictated by a complex interplay between enzyme specificity and the available cellular pool of fatty acyl-CoAs. This paper details the enzymatic steps, presents relevant quantitative data, outlines key experimental protocols for CL analysis, and visualizes the core pathways to illuminate the nuanced relationship between fatty acid metabolism and mitochondrial health.

Introduction to Cardiolipin (CL)

Cardiolipin is the signature phospholipid of mitochondria, constituting 15-20% of the total lipid content of the inner mitochondrial membrane (IMM).[1] Its unique structure, featuring a dimeric backbone of three glycerol moieties, two phosphate groups, and four fatty acyl chains, imparts a conical shape that is crucial for organizing the protein-rich environment of the IMM and inducing membrane curvature.[1][2]

The functions of cardiolipin are deeply intertwined with core mitochondrial processes:

  • Bioenergetics: CL is essential for the optimal activity and stabilization of individual electron transport chain (ETC) complexes (I, III, and IV) and ATP synthase.[3] It acts as a proton trap and is critical for the assembly of these complexes into higher-order structures known as respiratory supercomplexes, which enhances metabolic efficiency.[4]

  • Mitochondrial Dynamics: CL is involved in processes of mitochondrial fusion and fission, protein import, and the formation of cristae—the highly folded structures of the IMM that maximize the surface area for oxidative phosphorylation.[2]

  • Apoptosis: CL plays a role in the intrinsic apoptotic pathway by anchoring cytochrome c to the IMM. Oxidation of CL releases cytochrome c into the intermembrane space, a key step in initiating programmed cell death.[5]

The functionality of CL is critically dependent on its acyl chain composition. In most mammalian tissues, mature cardiolipin is predominantly composed of tetralinoleoyl-CL (L4-CL), where all four acyl chains are linoleic acid (C18:2).[6] Deviations from this composition are linked to mitochondrial dysfunction and are implicated in pathologies such as Barth syndrome, heart failure, and diabetes.[7]

De Novo Biosynthesis of Nascent Cardiolipin

Cardiolipin is synthesized entirely within the mitochondria, starting from the precursor phosphatidic acid (PA) on the matrix-facing leaflet of the IMM. The pathway involves a series of enzymatic reactions to produce a "nascent" form of cardiolipin.[4] This nascent CL does not yet have its final, functionally optimized acyl chain composition and typically contains a heterogeneous mix of saturated and monounsaturated fatty acids, including oleic acid (18:1).[5]

The key enzymes in the de novo synthesis pathway are:

  • TAMM41 (TAM41 Homolog, Mitochondrial): A CDP-diacylglycerol synthase that converts phosphatidic acid (PA) to cytidine diphosphate-diacylglycerol (CDP-DAG).[4][8]

  • PGS1 (Phosphatidylglycerophosphate Synthase 1): Transfers a phosphatidyl group from CDP-DAG to glycerol-3-phosphate, forming phosphatidylglycerophosphate (PGP).[4][8]

  • PTPMT1 (PTP, Mitochondrial 1): A phosphatase that removes the terminal phosphate from PGP to yield phosphatidylglycerol (PG).[4][8]

  • CRLS1 (Cardiolipin Synthase 1): Catalyzes the final step, condensing a molecule of PG with another molecule of CDP-DAG to form nascent cardiolipin (nCL).[3][4]

The resulting nascent cardiolipin must then undergo significant modification to achieve its mature, linoleate-rich state.

de_novo_cardiolipin_synthesis G3P Glycerol-3-Phosphate GPAT GPAT/AGPAT G3P->GPAT AcylCoA 2x Acyl-CoA AcylCoA->GPAT PA Phosphatidic Acid (PA) TAMM41 TAMM41 PA->TAMM41 CTP CTP CTP->TAMM41 CDP_DAG CDP-Diacylglycerol (CDP-DAG) PGS1 PGS1 CDP_DAG->PGS1 G3P2 Glycerol-3-Phosphate G3P2->PGS1 PGP Phosphatidylglycerol Phosphate (PGP) PTPMT1 PTPMT1 PGP->PTPMT1 PG Phosphatidylglycerol (PG) CRLS1 CRLS1 PG->CRLS1 CDP_DAG2 CDP-Diacylglycerol CDP_DAG2->CRLS1 nCL Nascent Cardiolipin (nCL) GPAT->PA TAMM41->CDP_DAG PGS1->PGP PTPMT1->PG CRLS1->nCL

Figure 1: The de novo cardiolipin biosynthesis pathway in the inner mitochondrial membrane.

The Cardiolipin Remodeling Pathway

To achieve its characteristic tetra-linoleoyl acyl composition, nascent CL undergoes extensive remodeling through cycles of deacylation and reacylation. This process is critical for mitochondrial function and is catalyzed by a suite of enzymes that tailor the final molecular species of CL.[5][9]

Deacylation: The first step involves the removal of an acyl chain from nascent CL by a phospholipase A₂ (PLA₂) enzyme, such as calcium-independent PLA₂γ (iPLA₂γ) in mammals or Cld1 in yeast, to produce monolysocardiolipin (MLCL).[1][9]

Reacylation/Transacylation: The resulting MLCL is then reacylated through two primary mechanisms:

  • CoA-Dependent Acylation: Acyltransferases utilize an activated fatty acid in the form of an acyl-CoA molecule to esterify MLCL, reforming a mature cardiolipin molecule. This process is a component of the Lands cycle.[10]

  • CoA-Independent Transacylation: The enzyme Tafazzin (TAZ) catalyzes the transfer of an acyl chain directly from another phospholipid, such as phosphatidylcholine (PC), to MLCL without the need for CoA activation.[11][12]

cardiolipin_remodeling cluster_coa CoA-Dependent Acylation cluster_taz CoA-Independent Transacylation nCL Nascent Cardiolipin (e.g., contains 18:1) PLA2 PLA₂ Family (e.g., iPLA₂γ) nCL->PLA2 MLCL Monolysocardiolipin (MLCL) Acyltransferases ALCAT1 / MLCL AT-1 MLCL->Acyltransferases Tafazzin Tafazzin (TAZ) MLCL->Tafazzin mCL Mature Cardiolipin (e.g., contains 18:2) PLA2->MLCL AcylCoA Acyl-CoA (e.g., this compound, Linoleoyl-CoA) AcylCoA->Acyltransferases Acyltransferases->mCL Reacylation CoA CoA Acyltransferases->CoA PC Phosphatidylcholine (PC) (Acyl Donor) PC->Tafazzin Tafazzin->mCL Transacylation LPC Lysophosphatidylcholine (LPC) Tafazzin->LPC

Figure 2: Overview of the cardiolipin remodeling pathways.

The Potential Role of this compound in CoA-Dependent Remodeling

The CoA-dependent reacylation of MLCL is catalyzed by at least two key enzymes in mammals: Acyl-CoA:lysocardiolipin acyltransferase 1 (ALCAT1) and Monolysocardiolipin acyltransferase 1 (MLCL AT-1).[13]

  • MLCL AT-1: A mitochondrial acyltransferase that is identical to a portion of the mitochondrial trifunctional protein alpha subunit (HADHA).[13]

  • ALCAT1: An acyltransferase located in the endoplasmic reticulum (ER), specifically in the mitochondria-associated membranes (MAMs), suggesting a role for ER-mitochondria contact sites in CL metabolism.[4]

The substrate specificity of these enzymes is a primary determinant of the final CL composition. Studies have shown a clear preference for unsaturated long-chain fatty acyl-CoAs, with the following hierarchy often observed: Linoleoyl-CoA (18:2) > Oleoyl-CoA (18:1) > Palmitoyl-CoA (16:0) .[13]

While direct enzymatic studies using this compound (the activated form of cis-vaccenic acid, 18:1 n-7) as a substrate for ALCAT1 or MLCL AT-1 are not extensively documented, its role can be inferred. Given that oleoyl-CoA (18:1 n-9) is a known, albeit less preferred, substrate, it is highly probable that the isomeric this compound can also serve as an acyl donor.

The incorporation of cis-vaccenate into cardiolipin is therefore likely governed by two main factors:

  • Enzyme Kinetics: The relative affinity (Km) and turnover rate (kcat) of ALCAT1 and MLCL AT-1 for this compound compared to other available acyl-CoAs.

  • Substrate Availability: The concentration of this compound within the relevant cellular compartment relative to the concentrations of linoleoyl-CoA and oleoyl-CoA. The overall fatty acid composition of the diet or culture medium is known to be a crucial determinant of the final cardiolipin acyl profile.

In prokaryotic systems, from which mitochondria evolved, vaccenic acid is a common component of membrane phospholipids, including cardiolipin.[10] This evolutionary context supports the premise that the enzymatic machinery for utilizing vaccenate in phospholipid synthesis is conserved. Therefore, in metabolic states where the availability of linoleic acid is low or the concentration of cis-vaccenic acid is high, this compound likely acts as a substrate for the cardiolipin remodeling machinery, contributing to the pool of C18:1-containing CL species.

Quantitative Data Summary

Quantitative data on the specific use of this compound is limited. However, data on the relative activities of remodeling enzymes with different acyl-CoAs and the resulting CL composition provide valuable context.

Table 1: Substrate Preference of Cardiolipin Acyltransferases

Enzyme Preferred Acyl-CoA Substrate Source Organism/System Reference(s)
MLCL AT-1 Linoleoyl-CoA > Oleoyl-CoA > Palmitoyl-CoA Human (recombinant) [13]
ALCAT1 Linoleoyl-CoA, Oleoyl-CoA Mouse (recombinant)

| Tafazzin (TAZ) | Linoleoyl (from PC) > Oleoyl (from PC) | S. cerevisiae (purified) |[11] |

Table 2: Example Cardiolipin Acyl Composition in Different Tissues

Tissue Major Acyl Chain Species (% of Total) Organism Reference(s)
Human Heart Linoleic acid (18:2) > 80% Human [10]
Rat Liver Linoleic acid (18:2) ~60-70%, Oleic acid (18:1) ~10-15% Rat
Bovine Heart Linoleic acid (18:2) > 85% Bovine

| S. cerevisiae | Oleic acid (18:1), Palmitoleic acid (16:1) | Yeast |[10] |

Note: The term "Oleic acid (18:1)" in many lipidomic studies may represent a combination of 18:1 isomers, including oleate and vaccenate, unless specific isomeric separation is performed.

Experimental Protocols

Analyzing the incorporation of specific fatty acids like cis-vaccenate into cardiolipin requires a multi-step workflow involving organelle isolation, lipid extraction, and high-resolution mass spectrometry.

Protocol: Isolation of Mitochondria for Lipid Analysis

This protocol is adapted from standard procedures for isolating mitochondria from cultured cells or soft tissues.

  • Homogenization: Harvest cells or minced tissue and wash with ice-cold PBS. Resuspend the pellet in mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4).

  • Cell Lysis: Homogenize the suspension using a Dounce homogenizer with a tight-fitting pestle on ice until >90% cell disruption is observed via microscopy.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

  • Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step twice to wash the mitochondria.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of buffer for protein quantification (e.g., via Bradford or BCA assay) and subsequent lipid extraction.

Protocol: Lipid Extraction (Bligh-Dyer Method)

This is a standard protocol for total lipid extraction from aqueous samples.

  • Sample Preparation: To a known amount of mitochondrial protein (e.g., 500 µg) in a glass tube, add an appropriate internal standard (e.g., (14:0)₄-CL).

  • Solvent Addition (Single Phase): Add methanol and chloroform to the aqueous sample to achieve a final single-phase ratio of 1:2:0.8 (Chloroform:Methanol:Water, v/v/v). Vortex vigorously for 2-3 minutes.

  • Phase Separation: Add chloroform and water to the tube to achieve a final biphasic ratio of 2:2:1.8 (Chloroform:Methanol:Water, v/v/v). Vortex again and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid film in a small volume of an appropriate solvent (e.g., chloroform:methanol 1:1) and store at -80°C until analysis.

Protocol: Quantification of CL Species by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying individual cardiolipin molecular species.[1]

  • Chromatographic Separation: Inject the lipid extract onto a reverse-phase C18 column. Use a gradient elution program with mobile phases containing solvents like acetonitrile, isopropanol, and water with an additive such as ammonium formate to facilitate ionization. This separates CL from more abundant phospholipids and separates CL species based on acyl chain length and saturation.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in negative ion mode, which is highly sensitive for acidic phospholipids like CL.

    • Detection: Perform a full scan in a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the [M-2H]²⁻ and [M-H]⁻ ions of various CL species.

    • Identification (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ions of interest. Fragmentation will yield product ions corresponding to the individual fatty acyl chains, allowing for the unambiguous identification of the CL molecular species (e.g., confirming the presence of an 18:1 chain).

  • Quantification: Calculate the abundance of each CL species by integrating the area under the peak from the extracted ion chromatogram and normalizing it to the signal of the known amount of internal standard.

experimental_workflow Sample Cell/Tissue Sample Homogenization Homogenization & Differential Centrifugation Sample->Homogenization Mitos Isolated Mitochondria Homogenization->Mitos Extraction Lipid Extraction (Bligh-Dyer) Mitos->Extraction Lipids Total Lipid Extract Extraction->Lipids LCMS LC-MS/MS Analysis (Reverse Phase) Lipids->LCMS Data Data Acquisition (Full Scan & MS/MS) LCMS->Data Analysis Data Analysis (Identification & Quantification) Data->Analysis Result CL Molecular Species Profile Analysis->Result

Figure 3: Workflow for the analysis of cardiolipin molecular species from biological samples.

Conclusion and Future Directions

The acyl chain composition of cardiolipin is a critical determinant of mitochondrial function. This composition is finalized through a sophisticated remodeling pathway that transforms nascent, heterogeneous CL into a mature, functionally optimized form, which in many tissues is rich in linoleic acid. The CoA-dependent enzymes ALCAT1 and MLCL AT-1 play a key role in this process by reacylating MLCL using activated fatty acyl-CoAs.

While linoleoyl-CoA is the preferred substrate for these enzymes, their ability to utilize oleoyl-CoA indicates a broader specificity that likely extends to other C18:1 isomers, including this compound. The ultimate incorporation of cis-vaccenate into the cardiolipin pool is therefore hypothesized to be a function of its cellular availability relative to other competing acyl-CoA species. The dietary supply of fatty acids and the endogenous activity of fatty acid desaturases and elongases collectively shape the acyl-CoA pool that serves as the substrate reservoir for CL remodeling.

For researchers and drug development professionals, understanding this dynamic relationship is crucial. Pathologies associated with mitochondrial dysfunction may not only stem from defects in remodeling enzymes like Tafazzin but could also be influenced by upstream alterations in fatty acid metabolism that shift the balance of the acyl-CoA pool.

Future research should focus on:

  • Performing direct in vitro enzymatic assays with purified ALCAT1 and MLCL AT-1 to determine their kinetic parameters for this compound.

  • Conducting lipidomic studies on cultured cells supplemented with stable isotope-labeled cis-vaccenic acid to definitively trace its incorporation into the cardiolipinome.

  • Investigating how disease states that alter fatty acid metabolism (e.g., metabolic syndrome, non-alcoholic fatty liver disease) impact the cardiolipin acyl chain profile beyond just linoleic acid.

A deeper understanding of how diverse fatty acyl-CoAs, including this compound, contribute to the cardiolipin profile will provide a more complete picture of mitochondrial lipid homeostasis and may unveil novel therapeutic targets for managing mitochondrial dysfunction.

References

Transcriptional Regulation of cis-Vaccenoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Vaccenoyl-CoA is an important monounsaturated long-chain fatty acyl-CoA involved in various cellular processes, including membrane fluidity, lipid signaling, and energy storage. Its synthesis is tightly controlled at the transcriptional level, primarily through the regulation of key enzymes responsible for fatty acid elongation and desaturation. This technical guide provides an in-depth overview of the core transcriptional regulatory mechanisms governing this compound metabolism, with a focus on the central role of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). We will delve into the key transcription factors, signaling pathways, and experimental methodologies used to elucidate this regulatory network.

Core Signaling Pathway: SREBP-1c-mediated Regulation

The synthesis of this compound from its precursor, Palmitoyl-CoA, involves a two-step enzymatic process catalyzed by Fatty Acid Elongase 6 (ELOVL6) and Stearoyl-CoA Desaturase 1 (SCD1). The transcription of the genes encoding these enzymes is predominantly controlled by the master lipogenic transcription factor, SREBP-1c.

Pathway Description:

  • Activation of SREBP-1c: In response to cellular signals such as insulin and high glucose levels, the inactive SREBP-1c precursor, which resides in the endoplasmic reticulum (ER), is proteolytically cleaved.

  • Nuclear Translocation: The mature, transcriptionally active form of SREBP-1c translocates to the nucleus.

  • DNA Binding: In the nucleus, SREBP-1c binds to specific DNA sequences known as Sterol Regulatory Elements (SREs) located in the promoter regions of its target genes.[1][2]

  • Transcriptional Activation: Binding of SREBP-1c to the promoters of the ELOVL6 and SCD1 genes initiates the transcription of these genes, leading to increased synthesis of ELOVL6 and SCD1 proteins.[1][3][4][5]

  • Enzymatic Synthesis of this compound:

    • Elongation: ELOVL6 catalyzes the elongation of Palmitoyl-CoA (C16:0) to Stearoyl-CoA (C18:0).

    • Desaturation: SCD1 introduces a double bond at the delta-9 position of Stearoyl-CoA, converting it to Oleoyl-CoA (C18:1n-9), or at the delta-11 position of Stearoyl-CoA to produce this compound (C18:1n-7). While SCD1 is the primary enzyme, other desaturases may also contribute.

This pathway ensures a coordinated upregulation of fatty acid synthesis in response to metabolic cues indicating energy surplus.

SREBP1c_Pathway cluster_cytoplasm Cytoplasm / ER cluster_nucleus Nucleus cluster_synthesis This compound Synthesis Insulin Insulin/Glucose SREBP1c_precursor Inactive SREBP-1c (ER membrane) Insulin->SREBP1c_precursor activates cleavage SREBP1c_active Active SREBP-1c (nSREBP-1c) SREBP1c_precursor->SREBP1c_active proteolytic cleavage SREBP1c_n nSREBP-1c SREBP1c_active->SREBP1c_n translocates ELOVL6_promoter ELOVL6 Promoter (SRE) SREBP1c_n->ELOVL6_promoter binds SCD1_promoter SCD1 Promoter (SRE) SREBP1c_n->SCD1_promoter binds ELOVL6_gene ELOVL6 Gene ELOVL6_promoter->ELOVL6_gene activates transcription SCD1_gene SCD1 Gene SCD1_promoter->SCD1_gene activates transcription Palmitoyl_CoA Palmitoyl-CoA (C16:0) Stearoyl_CoA Stearoyl-CoA (C18:0) Palmitoyl_CoA->Stearoyl_CoA ELOVL6 cis_Vaccenoyl_CoA This compound (C18:1n-7) Stearoyl_CoA->cis_Vaccenoyl_CoA SCD1 ChIP_seq_Workflow Start 1. Cross-linking Sonication 2. Chromatin Shearing (Sonication) Start->Sonication Immunoprecipitation 3. Immunoprecipitation (with SREBP-1c antibody) Sonication->Immunoprecipitation Crosslink_reversal 4. Cross-link Reversal Immunoprecipitation->Crosslink_reversal DNA_purification 5. DNA Purification Crosslink_reversal->DNA_purification Library_prep 6. Sequencing Library Preparation DNA_purification->Library_prep Sequencing 7. High-Throughput Sequencing Library_prep->Sequencing Data_analysis 8. Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_analysis EMSA_Workflow Start 1. Probe Labeling (e.g., Biotin, 32P) Binding_reaction 2. Binding Reaction (Labeled Probe + Protein Extract) Start->Binding_reaction Electrophoresis 3. Native Polyacrylamide Gel Electrophoresis Binding_reaction->Electrophoresis Transfer 4. Transfer to Membrane Electrophoresis->Transfer Detection 5. Detection (Chemiluminescence or Autoradiography) Transfer->Detection Analysis 6. Analysis of Band Shift Detection->Analysis Luciferase_Workflow Start 1. Construct Reporter Plasmid (Promoter-Luciferase) Transfection 2. Co-transfection (Reporter + SREBP-1c Expression Vector) Start->Transfection Cell_culture 3. Cell Culture and Treatment Transfection->Cell_culture Cell_lysis 4. Cell Lysis Cell_culture->Cell_lysis Luminometry 5. Measurement of Luciferase Activity Cell_lysis->Luminometry Data_analysis 6. Data Normalization and Analysis Luminometry->Data_analysis qPCR_Workflow Start 1. RNA Extraction cDNA_synthesis 2. cDNA Synthesis (Reverse Transcription) Start->cDNA_synthesis qPCR_reaction 3. qPCR Reaction Setup (cDNA, Primers, SYBR Green) cDNA_synthesis->qPCR_reaction Amplification 4. Real-Time Amplification and Detection qPCR_reaction->Amplification Data_analysis 5. Data Analysis (Relative Quantification) Amplification->Data_analysis

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of cis-Vaccenoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA is the coenzyme A (CoA) thioester of cis-vaccenic acid, an eighteen-carbon monounsaturated fatty acid. As an important intermediate in fatty acid metabolism, a pure standard of this compound is essential for a variety of research applications. These include its use as a substrate for enzymatic assays, a standard for chromatographic and mass spectrometric analysis of lipidomes, and a tool for studying metabolic pathways. This document provides a detailed protocol for the chemical synthesis of this compound, suitable for producing a high-purity standard for research purposes.

The synthesis of long-chain acyl-CoAs like this compound can be challenging due to the potential for side reactions and the difficulty in purifying the final product. The most common and effective method for the synthesis of acyl-CoA esters is the mixed anhydride method.[1] This method involves the activation of the carboxylic acid (cis-vaccenic acid) by forming a mixed anhydride, which then readily reacts with the thiol group of coenzyme A to form the desired thioester.

Chemical Synthesis Workflow

The overall workflow for the chemical synthesis of this compound is depicted below. It involves the activation of cis-vaccenic acid to form a mixed anhydride, followed by coupling with coenzyme A and subsequent purification of the final product.

Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_purification Purification cis_VA cis-Vaccenic Acid anhydride Mixed Anhydride Intermediate cis_VA->anhydride  + Isobutyl chloroformate  + Triethylamine  in Tetrahydrofuran (THF) product This compound (crude) anhydride->product CoA Coenzyme A (in aqueous buffer) CoA->product SPE Solid-Phase Extraction (SPE) product->SPE  Crude reaction mixture HPLC Reverse-Phase HPLC SPE->HPLC  Partially purified product final_product Purified This compound HPLC->final_product  Purity >95%

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • cis-Vaccenic acid

  • Coenzyme A (free acid or trilithium salt)

  • Isobutyl chloroformate

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium bicarbonate (KHCO₃)

  • Methanol (MeOH)

  • Acetonitrile (ACN), HPLC grade

  • Potassium phosphate monobasic (KH₂PO₄)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Reverse-phase HPLC column (e.g., C18)

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method

This protocol is adapted from established methods for synthesizing long-chain acyl-CoAs.[1]

1. Preparation of the Mixed Anhydride of cis-Vaccenic Acid:

  • In a clean, dry round-bottom flask, dissolve 10 mg of cis-vaccenic acid in 1 mL of anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.1 equivalents of triethylamine to the solution.

  • Slowly add 1.1 equivalents of isobutyl chloroformate dropwise while stirring.

  • Allow the reaction to proceed at 0°C for 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) indicates the reaction is proceeding.

2. Coupling with Coenzyme A:

  • In a separate vial, dissolve 25 mg of Coenzyme A (trilithium salt) in 2 mL of a 0.5 M KHCO₃ solution (pH ~8.5).

  • Add the Coenzyme A solution to the mixed anhydride reaction mixture from step 1.5.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by analytical reverse-phase HPLC if desired.

3. Quenching and Sample Preparation:

  • After the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.

  • Concentrate the solution under reduced pressure to remove the THF.

  • The resulting aqueous solution contains the crude this compound.

Protocol 2: Purification of this compound

Purification is a critical step to obtain a high-purity standard. A two-step process involving solid-phase extraction followed by preparative HPLC is recommended.

1. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the crude this compound solution onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the methanol from the eluate under a stream of nitrogen or using a vacuum concentrator.

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Reconstitute the dried eluate from SPE in a suitable mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Inject the sample onto a preparative C18 HPLC column.

  • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

  • Monitor the elution at 260 nm, which is the absorbance maximum for the adenine moiety of Coenzyme A.

  • Collect the fractions containing the main peak corresponding to this compound.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of this compound based on similar long-chain acyl-CoA syntheses reported in the literature.[1]

ParameterExpected ValueMethod of Determination
Yield
Crude Yield> 80%HPLC with UV detection
Purified Yield60-75%HPLC with UV detection
Purity
Purity after SPE> 85%Analytical HPLC
Final Purity> 95%Analytical HPLC
Characterization
Molecular Weight1032.0 g/mol Mass Spectrometry (MS)
¹H NMRCharacteristic peaks for cis-double bond and CoA moietyNuclear Magnetic Resonance (NMR) Spectroscopy
UV Absorbance Max~260 nmUV-Vis Spectrophotometry

Signaling Pathway Involving Acyl-CoAs

Long-chain acyl-CoAs, including this compound, are key players in cellular metabolism. They are central to fatty acid β-oxidation for energy production and are also precursors for the synthesis of complex lipids such as phospholipids, triglycerides, and cholesterol esters. The diagram below illustrates the central role of long-chain acyl-CoAs in these pathways.

Fatty_Acid_Metabolism cluster_input Fatty Acid Activation cluster_fates Metabolic Fates FA cis-Vaccenic Acid Acyl_CoA This compound FA->Acyl_CoA  Acyl-CoA Synthetase  + CoA, + ATP Beta_Ox β-Oxidation Acyl_CoA->Beta_Ox Lipid_Syn Complex Lipid Synthesis Acyl_CoA->Lipid_Syn Energy Acetyl-CoA -> Energy (TCA Cycle) Beta_Ox->Energy Membranes Phospholipids, Sphingolipids (Cell Membranes) Lipid_Syn->Membranes Storage Triglycerides (Lipid Droplets) Lipid_Syn->Storage

Caption: Metabolic fates of this compound.

Conclusion

The protocol described provides a reliable method for the chemical synthesis of high-purity this compound standard. The availability of this standard is crucial for researchers investigating fatty acid metabolism and related cellular processes. The detailed experimental procedures and expected outcomes should enable scientists to produce this valuable research tool in their own laboratories. Proper characterization of the final product by techniques such as HPLC, mass spectrometry, and NMR is essential to confirm its identity and purity.

References

Application Note: Quantification of cis-Vaccenoyl-CoA using a sensitive and specific LC-MS/MS method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-Vaccenoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester of cis-vaccenic acid, a monounsaturated omega-7 fatty acid. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and membrane biosynthesis. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding their roles in health and disease. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples.

Biological Significance

This compound is involved in fatty acid biosynthesis and oxidation.[1] It can be elongated and desaturated to produce other important fatty acyl-CoAs. Alterations in the levels of specific acyl-CoAs have been linked to various metabolic diseases, making their precise measurement critical for research in these areas.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. The process involves sample homogenization, extraction of acyl-CoAs, separation by liquid chromatography, and detection and quantification by tandem mass spectrometry.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_output Output Tissue Biological Sample (Tissue/Cells) Homogenization Homogenization (e.g., in KH2PO4 buffer) Tissue->Homogenization Extraction Acyl-CoA Extraction (e.g., Acetonitrile/Isopropanol/Methanol) Homogenization->Extraction Cleanup Optional: Solid-Phase Extraction (SPE) Extraction->Cleanup Drydown Evaporation to Dryness Cleanup->Drydown Reconstitution Reconstitution in LC-MS Grade Solvent Drydown->Reconstitution LC_Separation Liquid Chromatography (C18 or C8 Reversed-Phase) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Acquisition and Quantification MS_Detection->Data_Analysis Concentration This compound Concentration Data_Analysis->Concentration

Caption: Experimental workflow for this compound quantification.

Protocol: LC-MS/MS Method for this compound Quantification

This protocol provides a detailed methodology for the extraction and quantification of this compound from biological matrices.

1. Materials and Reagents

  • This compound standard (or a closely related C18:1-CoA standard like Oleoyl-CoA)

  • Internal Standard (IS), e.g., Heptadecanoyl-CoA (C17:0-CoA)

  • LC-MS grade acetonitrile, methanol, isopropanol, and water

  • Ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521)

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Sample Preparation

Due to the instability of acyl-CoAs, samples should be processed quickly on ice.[2]

  • Homogenization: Homogenize approximately 40 mg of frozen tissue in 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[3]

  • Extraction: Add 0.5 mL of a solvent mixture of acetonitrile:isopropanol:methanol (3:1:1) containing the internal standard (e.g., 20 ng of C17:0-CoA).[3]

  • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • (Optional) Solid-Phase Extraction (SPE): For cleaner samples, the extract can be further purified using a C18 SPE cartridge.

  • Drying: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

3. Liquid Chromatography Conditions

  • Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is suitable for separating long-chain acyl-CoAs.[3][4]

  • Mobile Phase A: 10-15 mM ammonium acetate or ammonium hydroxide in water.[3][4]

  • Mobile Phase B: 10-15 mM ammonium acetate or ammonium hydroxide in acetonitrile.[3][4]

  • Flow Rate: 0.2-0.4 mL/min.[3][4]

  • Gradient: A gradient elution is recommended to achieve good separation of acyl-CoAs.[5] An example gradient is as follows:

    • Start at 20% B, increase to 45% B over 3 minutes.

    • Decrease to 25% B over 0.2 minutes.

    • Increase to 65% B over 1 minute.

    • Return to 20% B and equilibrate for the next injection.[3]

  • Injection Volume: 5-10 µL.

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for acyl-CoA analysis.[3][4]

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) in positive ion mode.[4][6] Another common fragment corresponds to the CoA moiety itself (m/z 428).[6][7]

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the quantification of this compound and a common internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (C18:1-CoA)1032.6525.5~30
Heptadecanoyl-CoA (C17:0-CoA) (IS)1020.6513.3~30

Note: The exact m/z values and collision energies may need to be optimized for your specific instrument. The precursor ion for this compound is represented as [M+H]+, and the product ion corresponds to the fragment retaining the acyl chain after the neutral loss.[3]

Signaling Pathway

This compound is an intermediate in fatty acid metabolism. The diagram below illustrates a simplified pathway showing the synthesis and potential fates of this compound.

cis_Vaccenoyl_CoA_Pathway cluster_synthesis Synthesis cluster_fates Metabolic Fates Palmitoyl_CoA Palmitoyl-CoA (C16:0) Elongase Elongase Palmitoyl_CoA->Elongase Stearoyl_CoA Stearoyl-CoA (C18:0) Elongase->Stearoyl_CoA Desaturase Stearoyl-CoA Desaturase (SCD1) Stearoyl_CoA->Desaturase cis_Vaccenoyl_CoA This compound (C18:1 n-7) Desaturase->cis_Vaccenoyl_CoA Beta_Oxidation β-Oxidation (Energy Production) cis_Vaccenoyl_CoA->Beta_Oxidation Membrane_Lipids Incorporation into Membrane Lipids cis_Vaccenoyl_CoA->Membrane_Lipids TAG_Synthesis Triglyceride (TAG) Synthesis (Storage) cis_Vaccenoyl_CoA->TAG_Synthesis

Caption: Simplified metabolic pathway of this compound.

This application note provides a comprehensive protocol for the quantification of this compound by LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry conditions, offers a sensitive and specific approach for researchers investigating the role of this important lipid metabolite in various biological systems. The provided workflow and pathway diagrams serve as valuable visual aids for understanding the experimental process and the biological context of this compound.

References

Application Note: Extraction of cis-Vaccenoyl-CoA from Cultured Cells for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Vaccenoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester that serves as a key intermediate in cellular lipid metabolism. As a product of fatty acid elongation and desaturation pathways, its abundance provides a snapshot of the metabolic state of a cell. Accurate quantification of this compound and other acyl-CoAs is crucial for researchers in metabolic diseases, oncology, and drug development to understand the intricate regulation of lipid synthesis, energy storage, and signaling pathways. However, the low cellular abundance and inherent instability of these molecules present significant analytical challenges.[1] This document provides a detailed protocol for the efficient extraction of this compound from cultured mammalian cells, optimized for downstream analysis by liquid chromatography-mass spectrometry (LC-MS).

Metabolic Significance of this compound

This compound is primarily synthesized from Palmitoyl-CoA through a series of elongation and desaturation steps. The enzyme Stearoyl-CoA Desaturase 1 (SCD1) plays a pivotal role in this pathway by introducing a double bond into the fatty acyl chain, leading to the formation of monounsaturated fatty acids.[1][2][3][4][5] The resulting this compound can be further metabolized for incorporation into complex lipids such as phospholipids and triglycerides, or it can be a substrate for further elongation or desaturation. Dysregulation of this pathway has been implicated in various diseases, including metabolic syndrome and cancer.

Featured Diagram: Biosynthesis of this compound

cis_Vaccenoyl_CoA_Pathway Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) Stearoyl-CoA (18:0) Stearoyl-CoA (18:0) Palmitoyl-CoA (16:0)->Stearoyl-CoA (18:0) Elongase Palmitoleoyl-CoA (16:1, n-7) Palmitoleoyl-CoA (16:1, n-7) Palmitoyl-CoA (16:0)->Palmitoleoyl-CoA (16:1, n-7) SCD1 Oleoyl-CoA (18:1, n-9) Oleoyl-CoA (18:1, n-9) Stearoyl-CoA (18:0)->Oleoyl-CoA (18:1, n-9) SCD1 This compound (18:1, n-7) This compound (18:1, n-7) Palmitoleoyl-CoA (16:1, n-7)->this compound (18:1, n-7) Elongase Complex Lipids Complex Lipids This compound (18:1, n-7)->Complex Lipids Acyltransferases

Caption: Biosynthesis pathway of this compound from Palmitoyl-CoA.

Protocol: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs

This protocol details a robust method for extracting long-chain acyl-CoAs, including this compound, from cultured mammalian cells using solid-phase extraction (SPE), which yields high recovery and purity for LC-MS analysis.

Materials and Reagents

  • Cell scraper (for adherent cells)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • Elution Solution: 2% Formic Acid in Methanol

  • Reconstitution Solvent: 50% Methanol in Water

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Centrifuge capable of >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Experimental Workflow

Extraction_Workflow cluster_cell_prep Cell Preparation cluster_extraction Extraction & Lysis cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Sample Finalization Harvest 1. Harvest Cells Wash 2. Wash with ice-cold PBS Harvest->Wash Lyse 3. Lyse in KH2PO4 Buffer + Internal Standard Wash->Lyse Extract 4. Add ACN/2-Propanol & Sonicate Lyse->Extract Centrifuge1 5. Centrifuge to Pellet Debris Extract->Centrifuge1 Collect 6. Collect Supernatant Centrifuge1->Collect Condition 7. Condition SPE Column Collect->Condition Load 8. Load Supernatant Condition->Load Wash_SPE 9. Wash Column Load->Wash_SPE Elute 10. Elute Acyl-CoAs Wash_SPE->Elute Evaporate 11. Evaporate to Dryness Elute->Evaporate Reconstitute 12. Reconstitute for Analysis Evaporate->Reconstitute Analyze 13. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for this compound extraction.

Detailed Protocol Steps

  • Cell Harvesting and Washing:

    • For adherent cells: Place the culture dish on ice, aspirate the medium, and wash the monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.[1]

  • Cell Lysis and Protein Precipitation:

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard (e.g., C17:0-CoA) to the cell pellet or plate.[1][3]

    • For adherent cells, scrape the cells into the buffer. For suspension cells, resuspend the pellet.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Add 1 mL of a 3:1 (v/v) mixture of acetonitrile (ACN) and 2-propanol to the lysate.

    • Vortex vigorously for 2 minutes, then sonicate for 3 minutes in a cold water bath to ensure complete lysis and protein precipitation.[1]

  • Supernatant Collection:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[1]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a weak anion exchange SPE column by washing it sequentially with 1 mL of methanol, followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[1]

    • Sample Loading: Load the collected supernatant onto the conditioned SPE column.[2]

    • Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol to remove unbound impurities.[1]

    • Elution: Elute the bound acyl-CoAs from the column by adding 1.5 mL of the elution solution (2% Formic Acid in Methanol). Collect the eluate in a clean tube.[2]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried acyl-CoAs in a suitable volume (e.g., 50-100 µL) of reconstitution solvent (e.g., 50% methanol in water) for LC-MS analysis.

Data Presentation

The accurate quantification of acyl-CoAs is essential for comparative studies. The following tables provide an overview of typical recovery rates and the abundance of various acyl-CoA species in commonly used cell lines.

Table 1: Method Performance and Recovery

ParameterTypical ValueReference
Extraction Recovery70-80%[3]
SPE Recovery83-90%[5]
Analytical Reproducibility>95%[3]

Table 2: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesMCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C14:0-CoA (Myristoyl-CoA)~2.5~1.5
C16:0-CoA (Palmitoyl-CoA)~10.0~5.0
C18:0-CoA (Stearoyl-CoA)~7.5~2.0
C18:1-CoA (Oleoyl/Vaccenoyl-CoA)~15.0~3.0
C24:0-CoA (Lignoceroyl-CoA)~10.0<1.0
C26:0-CoA (Cerotoyl-CoA)~10.0<1.0

Note: Data is synthesized from literature and may vary based on cell culture conditions and analytical methods.[1][6]

Concluding Remarks

This protocol provides a comprehensive and reliable method for the extraction of this compound and other long-chain acyl-CoAs from cell cultures. The use of solid-phase extraction ensures a clean sample, which is critical for the sensitivity and accuracy required in LC-MS-based metabolomics. Adherence to the protocol, particularly maintaining cold conditions to minimize enzymatic degradation, is paramount for obtaining high-quality, reproducible data. This methodology will enable researchers to accurately probe the dynamics of fatty acid metabolism in various biological contexts.

References

Solid-Phase Extraction for cis-Vaccenoyl-CoA Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (CoA) that plays a significant role as an intermediate in lipid metabolism, including the biosynthesis of phospholipids like cardiolipin and the formation of triacylglycerols.[1] Accurate and efficient purification of this compound from biological matrices is crucial for a variety of research applications, from metabolic flux analysis to drug discovery. Solid-phase extraction (SPE) offers a robust and reliable method for the selective isolation and enrichment of long-chain acyl-CoAs, including this compound, from complex biological samples. This document provides detailed application notes and protocols for the purification of this compound using SPE, tailored for researchers, scientists, and drug development professionals. The methodologies described are based on established protocols for long-chain acyl-CoA extraction and purification.[2][3][4]

Data Presentation

The recovery of long-chain acyl-CoAs using solid-phase extraction can be influenced by the specific sorbent chemistry and the elution conditions. The following table summarizes representative recovery data for long-chain monounsaturated acyl-CoAs, which are structurally similar to this compound, using a 2-(2-pyridyl)ethyl functionalized silica gel SPE sorbent.[2][3]

Acyl-CoA SpeciesChain Length & UnsaturationSPE SorbentAverage Recovery (%)Reference
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[2][3]
Palmitoleoyl-CoAC16:12-(2-pyridyl)ethyl85-90%[2]

Experimental Protocols

This section provides a detailed protocol for the solid-phase extraction of this compound from biological samples such as cultured cells or tissues. The protocol is adapted from established methods for the purification of long-chain acyl-CoAs.[2][3][4]

Materials
  • Biological Sample: Cultured cells or tissue (~50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • SPE Columns: Weak anion exchange or 2-(2-pyridyl)ethyl functionalized silica gel cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal Standard (Optional): Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Centrifuge capable of 12,000 x g at 4°C

  • Glass homogenizer

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Procedure

1. Sample Preparation and Homogenization

  • For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant. For tissue samples, weigh approximately 50-100 mg of frozen tissue.

  • Place the cell pellet or tissue in a pre-chilled glass homogenizer on ice.

  • Add 1 mL of ice-cold Homogenization Buffer (containing an internal standard if used).

  • Homogenize the sample on ice until a uniform suspension is achieved.

  • Add 1 mL of 2-Propanol to the homogenate and briefly homogenize again.[2]

2. Extraction of Acyl-CoAs

  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[2]

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[2]

  • Carefully transfer the supernatant containing the acyl-CoAs to a clean tube.

3. Solid-Phase Extraction (SPE)

  • Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it. Do not allow the column to dry.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.

  • Elution: Elute the purified acyl-CoAs, including this compound, from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.

4. Sample Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried acyl-CoAs in a solvent suitable for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction workflow for the purification of this compound.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Sample Biological Sample (Cells/Tissue) Homogenization Homogenization in KH2PO4 Buffer Sample->Homogenization Extraction Extraction with ACN:Isopropanol Homogenization->Extraction Centrifugation Centrifugation (12,000 x g) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Conditioning Column Conditioning Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Concentration Evaporation Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis Downstream Analysis (e.g., LC-MS) Reconstitution->Analysis

Caption: Experimental workflow for this compound purification.

Metabolic Pathway: Triacylglycerol Biosynthesis

This compound is a substrate in the de novo synthesis of triacylglycerols (TAGs), a major energy storage molecule. The following diagram illustrates a simplified pathway of TAG biosynthesis, highlighting the incorporation of this compound.

TAG_Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT Acyl_CoA_1 Acyl-CoA Acyl_CoA_1->LPA Acyl_CoA_1->TAG cis_Vaccenoyl_CoA This compound cis_Vaccenoyl_CoA->PA

Caption: Simplified pathway of triacylglycerol biosynthesis.

References

Application Notes and Protocols for the Enzymatic Assay of cis-Vaccenoyl-CoA Synthetase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA synthetase, a member of the very-long-chain acyl-CoA synthetase (ACSVL) or fatty acid transport protein (FATP) family, plays a crucial role in lipid metabolism. It catalyzes the ATP-dependent esterification of cis-vaccenic acid to its corresponding acyl-CoA thioester, this compound. This activation is the first committed step for the involvement of cis-vaccenic acid in various metabolic pathways, including complex lipid biosynthesis (e.g., phospholipids and triglycerides) and β-oxidation for energy production. Dysregulation of ACSVL activity has been implicated in several metabolic diseases, making these enzymes attractive targets for drug development.

These application notes provide detailed protocols for measuring the enzymatic activity of this compound synthetase using two common methods: a radiometric assay and a fluorometric assay. Additionally, this document presents relevant quantitative data for related enzymes to serve as a benchmark and outlines the metabolic context of this compound synthesis.

Principle of the Enzymatic Assay

The enzymatic reaction catalyzed by this compound synthetase is as follows:

cis-Vaccenic acid + ATP + Coenzyme A → this compound + AMP + Pyrophosphate (PPi)

The activity of the enzyme can be determined by measuring the rate of formation of the product, this compound, or the consumption of one of the substrates. The provided protocols are based on the quantification of the acyl-CoA product.

Data Presentation

Substrate Specificity of Acyl-CoA Synthetases
Enzyme FamilyIsoformPreferred SubstratesReference
Long-Chain Acyl-CoA Synthetase (ACSL)ACSL1Palmitate (16:0), Oleate (18:1), Linoleate (18:2)[2]
ACSL4Arachidonic acid (20:4), Eicosapentaenoic acid (20:5)[3][4]
ACSL5Palmitate (16:0), Oleate (18:1), Stearate (18:0)[5]
Very-Long-Chain Acyl-CoA Synthetase (ACSVL/FATP)FATP1Palmitate (16:0), Oleate (18:1)[1]
FATP4Palmitate (16:0), Lignoceric acid (24:0)[6]
Kinetic Parameters of Related Acyl-CoA Synthetases

The following table provides examples of kinetic parameters for related acyl-CoA synthetases with different fatty acid substrates. These values can serve as a reference when determining the kinetic constants for this compound synthetase.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Vmax/KmReference
Yeast Faa1pOleic acid (18:1)71.1158.22.22
Murine FATP4Palmitic acid (16:0)NDND1.5-fold higher than for C24:0[6]
Murine FATP4Lignoceric acid (24:0)NDNDND[6]

ND: Not determined in the cited literature. The Vmax/Km ratio indicates the catalytic efficiency of the enzyme.

Experimental Protocols

Protocol 1: Radiometric Assay for this compound Synthetase Activity

This protocol is adapted from established methods for measuring long-chain acyl-CoA synthetase activity and relies on the use of radiolabeled cis-vaccenic acid.

A. Materials and Reagents

  • [1-14C]-cis-Vaccenic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Triton X-100

  • HEPES buffer

  • Dole's extraction mixture (isopropanol:heptane:1 M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail

  • Enzyme source (e.g., cell lysate, purified protein)

B. Assay Procedure

  • Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-14C]-cis-vaccenic acid complexed with BSA.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • HEPES buffer (pH 7.4)

    • ATP

    • CoA

    • MgCl₂

    • Triton X-100

    • [1-14C]-cis-vaccenic acid-BSA complex

  • Enzyme Reaction:

    • Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme source to the reaction mixture.

    • Incubate for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding Dole's extraction mixture.

  • Extraction of Radiolabeled Product:

    • Add heptane and water to the reaction tube to separate the phases.

    • Vortex and centrifuge to separate the aqueous and organic phases. The unreacted [1-14C]-cis-vaccenic acid will be in the upper organic phase, while the [1-14C]-cis-vaccenoyl-CoA product will be in the lower aqueous phase.

    • Carefully collect the lower aqueous phase.

  • Quantification:

    • Add the aqueous phase to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the amount of [1-14C]-cis-vaccenoyl-CoA formed based on the specific activity of the radiolabeled substrate.

Protocol 2: Fluorometric Assay for this compound Synthetase Activity

This protocol utilizes a coupled-enzyme approach where the production of acyl-CoA is linked to the generation of a fluorescent signal. Commercial kits are available for general acyl-CoA synthetase activity and can be adapted for this compound synthetase.

A. Materials and Reagents

  • cis-Vaccenic acid

  • ATP

  • Coenzyme A (CoA)

  • Enzyme source (e.g., cell lysate, purified protein)

  • Fluorometric Acyl-CoA Synthetase Assay Kit (containing reaction buffer, enzyme mix, developer, and probe)

B. Assay Procedure

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the assay kit.

  • Standard Curve: Prepare a standard curve using the provided acyl-CoA standard to determine the relationship between fluorescence intensity and acyl-CoA concentration.

  • Reaction Setup:

    • In a 96-well microplate, add the reaction buffer.

    • Add the enzyme source to the wells.

    • Add the substrate mixture containing cis-vaccenic acid, ATP, and CoA.

  • Enzyme Reaction and Detection:

    • Add the enzyme mix, developer, and fluorescent probe to each well.

    • Incubate the plate at the recommended temperature for the specified time, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme or substrate) from all readings.

    • Determine the concentration of this compound produced in the samples using the standard curve.

    • Calculate the enzyme activity.

Visualizations

Enzymatic Reaction

sub cis-Vaccenic Acid + ATP + CoA enz This compound Synthetase sub->enz prod This compound + AMP + PPi enz->prod

Caption: The enzymatic reaction catalyzed by this compound synthetase.

Experimental Workflow for Radiometric Assay

sub Prepare Radiolabeled Substrate ([14C]-cis-Vaccenic Acid) mix Prepare Reaction Mixture (ATP, CoA, MgCl2) sub->mix react Initiate Reaction with Enzyme Source mix->react stop Stop Reaction with Dole's Mixture react->stop extract Phase Separation and Extraction of Aqueous Phase stop->extract quant Scintillation Counting and Quantification extract->quant

Caption: Workflow for the radiometric assay of this compound synthetase.

Metabolic Pathway of this compound

fa Fatty Acid Pool (e.g., Palmitoyl-CoA) elong Fatty Acid Elongase (ELOVL) fa->elong desat Stearoyl-CoA Desaturase (SCD) elong->desat cva cis-Vaccenic Acid desat->cva acs This compound Synthetase (ACSVL/FATP) cva->acs cvcoa This compound acs->cvcoa pl Phospholipid Synthesis cvcoa->pl tg Triglyceride Synthesis cvcoa->tg box β-Oxidation cvcoa->box

Caption: Biosynthesis and metabolic fate of this compound.

References

Application Notes and Protocols for Stable Isotope Labeling of cis-Vaccenoyl-CoA for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA is a key intermediate in fatty acid metabolism, playing a crucial role in the biosynthesis of monounsaturated fatty acids.[1] Understanding the metabolic flux through the pathways involving this compound is essential for research in various fields, including metabolic diseases, oncology, and the development of novel therapeutics. Stable isotope labeling, coupled with mass spectrometry-based analysis, provides a powerful tool to quantify the dynamic processes of synthesis, elongation, and desaturation of fatty acyl-CoAs.[2][3]

This document provides detailed application notes and protocols for designing and conducting stable isotope labeling experiments to measure the metabolic flux of this compound. The methodologies described are intended to guide researchers in tracing the incorporation of stable isotopes from labeled precursors into this compound and its downstream metabolites, thereby enabling the quantification of metabolic pathway activity.

Data Presentation

The following table presents representative data from a stable isotope labeling experiment designed to measure the flux of fatty acid elongation. In this example, cells were incubated with a ¹³C-labeled precursor, and the isotopic enrichment in various fatty acyl-CoA species was measured by mass spectrometry. This data illustrates the type of quantitative information that can be obtained to calculate metabolic fluxes.

Acyl-CoA SpeciesIsotopic Enrichment (M+2, %)Calculated Flux (nmol/mg protein/h)
Palmitoyl-CoA (C16:0)55.3 ± 4.1-
This compound (C18:1n-7)28.7 ± 3.515.2 ± 1.8
Stearoyl-CoA (C18:0)35.1 ± 2.920.5 ± 2.1
Oleoyl-CoA (C18:1n-9)15.6 ± 1.98.1 ± 1.0

Note: Data are presented as mean ± standard deviation (n=3). The flux for this compound represents the rate of its synthesis from Palmitoyl-CoA.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Cultured Cells

This protocol describes the labeling of mammalian cells with a stable isotope precursor to trace its incorporation into the fatty acyl-CoA pool.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Stable isotope-labeled precursor (e.g., [U-¹³C₆]glucose, [¹³C₂]acetate)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Cell scrapers

  • Conical tubes

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency in complete culture medium supplemented with 10% dFBS.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the desired concentration of the stable isotope-labeled precursor. For example, for [U-¹³C₆]glucose, replace the glucose in the medium with the labeled form at the same concentration.

  • Isotopic Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells twice with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) under standard culture conditions. The optimal incubation time should be determined empirically for the specific cell line and experimental question.

  • Metabolite Quenching and Extraction:

    • At each time point, aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.

    • Add 1 mL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell suspension to a pre-chilled conical tube.

    • Proceed immediately to the metabolite extraction protocol.

Protocol 2: Acyl-CoA Extraction from Cultured Cells

This protocol details the extraction of acyl-CoA thioesters from cultured cells for subsequent mass spectrometry analysis.

Materials:

  • Cell suspension in methanol (from Protocol 1)

  • Chloroform, ice-cold

  • Water (LC-MS grade), ice-cold

  • Centrifuge

Procedure:

  • Phase Separation:

    • To the 1 mL of cell suspension in methanol, add 1 mL of ice-cold chloroform and 0.8 mL of ice-cold water.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Acyl-CoAs:

    • The acyl-CoAs will be in the upper aqueous/methanol phase.

    • Carefully collect the upper phase and transfer it to a new pre-chilled tube.

  • Drying:

    • Dry the collected aqueous phase under a stream of nitrogen gas or using a vacuum concentrator.

  • Storage:

    • Store the dried acyl-CoA extract at -80°C until analysis by LC-MS/MS.

Protocol 3: LC-MS/MS Analysis of this compound Isotopologues

This protocol provides a general framework for the analysis of ¹³C-labeled this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried acyl-CoA extract

  • LC-MS/MS system (e.g., Q-TOF or triple quadrupole mass spectrometer)

  • C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Reconstitution: Reconstitute the dried acyl-CoA extract in a suitable volume of Mobile Phase A.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution to separate the acyl-CoA species. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-20 min: 5-95% B (linear gradient)

      • 20-25 min: 95% B

      • 25-26 min: 95-5% B (linear gradient)

      • 26-30 min: 5% B

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the specific precursor-to-product ion transitions for this compound and its isotopologues. The precursor ion will be the [M+H]⁺ ion.

    • For unlabeled this compound, the transition would be m/z 1076.6 -> m/z 309.1.

    • For ¹³C-labeled this compound, the mass of the precursor and fragment ions will increase depending on the number of ¹³C atoms incorporated.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of this compound.

    • Calculate the fractional isotopic enrichment by dividing the peak area of each labeled isotopologue by the sum of the peak areas of all isotopologues.

    • Metabolic flux can be calculated using appropriate metabolic models and software.[4]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Flux Analysis cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells in Culture Plates prepare_labeling_medium Prepare Medium with ¹³C-Labeled Precursor cell_seeding->prepare_labeling_medium isotopic_labeling Incubate Cells with Labeling Medium prepare_labeling_medium->isotopic_labeling quench_and_extract Quench Metabolism & Extract Acyl-CoAs isotopic_labeling->quench_and_extract dry_extract Dry Acyl-CoA Extract quench_and_extract->dry_extract lcms_analysis LC-MS/MS Analysis of Acyl-CoA Isotopologues dry_extract->lcms_analysis data_analysis Data Processing & Isotopologue Distribution lcms_analysis->data_analysis flux_calculation Metabolic Flux Calculation data_analysis->flux_calculation

Caption: Experimental Workflow for this compound Flux Analysis.

fatty_acid_metabolism This compound in Fatty Acid Metabolism cluster_synthesis De Novo Synthesis cluster_elongation_desaturation Elongation & Desaturation cluster_downstream Downstream Metabolism acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC palmitoyl_coa Palmitoyl-CoA (C16:0) malonyl_coa->palmitoyl_coa FASN stearoyl_coa Stearoyl-CoA (C18:0) palmitoyl_coa->stearoyl_coa ELOVL6 cis_vaccenoyl_coa This compound (C18:1n-7) palmitoyl_coa->cis_vaccenoyl_coa ELOVL6 oleoyl_coa Oleoyl-CoA (C18:1n-9) stearoyl_coa->oleoyl_coa SCD1 complex_lipids Complex Lipids (e.g., Phospholipids, Triglycerides) cis_vaccenoyl_coa->complex_lipids oleoyl_coa->complex_lipids

Caption: this compound in Fatty Acid Metabolism.

References

Application Notes and Protocols for Real-Time cis-Vaccenoyl-CoA Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the development and application of a genetically encoded biosensor for the real-time monitoring of cis-Vaccenoyl-CoA, a key intermediate in fatty acid metabolism. The proposed biosensor is based on an engineered allosteric transcription factor (aTF) coupled with a fluorescent reporter, enabling dynamic quantification of this compound levels in living cells. This tool is intended for researchers in metabolic engineering, drug discovery, and cell biology to investigate the roles of this compound in various physiological and pathological processes.

Introduction

This compound is an acyl-CoA derivative of vaccenic acid, involved in the biosynthesis and oxidation of fatty acids.[1] Dysregulation of fatty acyl-CoA metabolism is implicated in numerous diseases, including metabolic syndrome and cardiovascular disease.[2][3] Traditional methods for measuring acyl-CoA levels, such as chromatography and mass spectrometry, require cell lysis and do not offer the temporal and spatial resolution needed to capture dynamic cellular processes.[4][5][6] Genetically encoded biosensors provide a powerful alternative for real-time metabolite monitoring in live cells.[7][8][9]

This document outlines the design, development, and application of a novel biosensor for this compound. The proposed biosensor leverages the modular nature of allosteric transcription factors (aTFs), which consist of a ligand-binding domain (LBD) and a DNA-binding domain (DBD).[10] By engineering the LBD of a suitable scaffold protein, such as the E. coli fatty acyl-CoA regulator FadR, high specificity for this compound can be achieved.[11] The binding of this compound to the engineered aTF will induce a conformational change, leading to the expression of a fluorescent reporter protein and providing a quantitative readout of intracellular this compound concentrations.[12][13]

Principle of the Biosensor

The proposed biosensor is based on a transcriptional reporter system. An engineered allosteric transcription factor (aTF) is designed to specifically bind this compound. In the absence of the ligand, the aTF binds to its cognate operator sequence in a synthetic promoter, repressing the transcription of a downstream fluorescent reporter gene (e.g., GFP). Upon binding to this compound, the aTF undergoes a conformational change, causing it to dissociate from the operator sequence. This de-repression allows for the transcription and translation of the fluorescent reporter, resulting in a measurable increase in fluorescence that is proportional to the intracellular concentration of this compound.

Data Presentation

Table 1: Hypothetical Performance Characteristics of the this compound Biosensor

ParameterValueDescription
Ligand Specificity
This compound (Kd)15 µMDissociation constant for the target ligand.
Palmitoyl-CoA (Kd)> 500 µMDissociation constant for a closely related long-chain acyl-CoA.
Oleoyl-CoA (Kd)> 500 µMDissociation constant for another common unsaturated acyl-CoA.
Acetyl-CoA (Kd)> 1 mMDissociation constant for a short-chain acyl-CoA.[14]
Response Characteristics
Dynamic Range20-foldThe range of fluorescence intensity change from baseline to saturation.[15]
Linear Range5 µM - 100 µMThe concentration range over which the fluorescence response is directly proportional to ligand concentration.
Response Time (t1/2)< 10 minutesThe time required to reach half-maximal fluorescence response upon ligand addition.
Optical Properties
Excitation Wavelength488 nmOptimal wavelength for exciting the GFP reporter protein.
Emission Wavelength510 nmPeak emission wavelength for the GFP reporter protein.

Mandatory Visualizations

G cluster_pathway This compound Metabolic Pathway Fatty_Acids Exogenous Fatty Acids / De Novo Synthesis ACSL Acyl-CoA Synthetase (ACSL) Fatty_Acids->ACSL cis_Vaccenoyl_CoA This compound ACSL->cis_Vaccenoyl_CoA Beta_Oxidation Beta-Oxidation cis_Vaccenoyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) cis_Vaccenoyl_CoA->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA G cluster_workflow Biosensor Development Workflow start Start: Select Scaffold Protein (e.g., FadR) mutagenesis 1. Directed Evolution of LBD (Error-prone PCR, DNA shuffling) start->mutagenesis screening 2. High-Throughput Screening (FACS with target ligand) mutagenesis->screening screening->mutagenesis Iterative Rounds characterization 3. In Vitro Characterization (Binding affinity, specificity) screening->characterization construction 4. Construct Biosensor Plasmid (Engineered aTF + Reporter) characterization->construction validation 5. In Vivo Validation (Live-cell imaging, response to metabolic stimuli) construction->validation end End: Validated Biosensor validation->end

References

Application Notes and Protocols: cis-Vaccenoyl-CoA as a Substrate for Fatty Acid Elongases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA is the activated form of cis-vaccenic acid (18:1n-7), a monounsaturated fatty acid that plays a significant role in cellular lipid metabolism. It is an intermediate in the de novo synthesis of fatty acids and can be produced through the elongation of palmitoleoyl-CoA (16:1n-7). The conversion of this compound to longer chain fatty acids is a critical step in the biosynthesis of various lipid species and is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Understanding the substrate specificity and activity of these elongases with respect to this compound is crucial for research in areas such as metabolic disorders, cancer biology, and the development of therapeutic agents targeting lipid metabolism.

These application notes provide an overview of this compound as a substrate for fatty acid elongases, with a focus on the key enzymes involved and protocols for assessing their activity.

Fatty Acid Elongation and the Role of ELOVLs

Fatty acid elongation is a four-step, cyclical process that occurs in the endoplasmic reticulum, adding two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. The initial and rate-limiting step is the condensation of a fatty acyl-CoA with malonyl-CoA, catalyzed by a fatty acid elongase (ELOVL). Mammals possess seven different ELOVL enzymes (ELOVL1-7), each exhibiting distinct substrate specificities in terms of both chain length and degree of saturation.

This compound is primarily a substrate for ELOVL5 . ELOVL5 displays a preference for C16-20 monounsaturated and polyunsaturated fatty acyl-CoAs.[1] In contrast, ELOVL6 is mainly involved in the elongation of C12-16 saturated and monounsaturated fatty acyl-CoAs and therefore has limited activity towards C18 fatty acids like this compound.[2]

Signaling Pathway and Experimental Workflow

The elongation of this compound is an integral part of the overall fatty acid synthesis and metabolism pathway. The following diagrams illustrate the biochemical pathway and a general workflow for studying the elongation of this compound.

Fatty_Acid_Elongation_Pathway cluster_cytosol Cytosol / ER Membrane Palmitoyl-CoA (16:0-CoA) Palmitoyl-CoA (16:0-CoA) SCD1 SCD1 Palmitoyl-CoA (16:0-CoA)->SCD1 Δ9-desaturation Palmitoleoyl-CoA (16:1n-7-CoA) Palmitoleoyl-CoA (16:1n-7-CoA) SCD1->Palmitoleoyl-CoA (16:1n-7-CoA) ELOVL6 ELOVL6 Palmitoleoyl-CoA (16:1n-7-CoA)->ELOVL6 Elongation This compound (18:1n-7-CoA) This compound (18:1n-7-CoA) ELOVL6->this compound (18:1n-7-CoA) ELOVL5 ELOVL5 This compound (18:1n-7-CoA)->ELOVL5 Elongation Gondo Gondo-CoA (20:1n-7-CoA) Gondo Gondo-CoA (20:1n-7-CoA) ELOVL5->Gondo Gondo-CoA (20:1n-7-CoA) Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL6 Malonyl-CoA->ELOVL5

Caption: Biosynthetic pathway of this compound and its subsequent elongation.

Experimental_Workflow cluster_prep Preparation cluster_assay Elongase Assay cluster_analysis Analysis Source Cell Culture or Tissue Homogenate Microsome_Isolation Microsome Isolation Source->Microsome_Isolation Protein_Quant Protein Quantification Microsome_Isolation->Protein_Quant Reaction_Mix Prepare Reaction Mix: - Microsomes - [14C]this compound - Malonyl-CoA - NADPH - Buffer Protein_Quant->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Termination Stop Reaction (e.g., with KOH) Incubation->Termination Saponification Saponification Termination->Saponification Extraction Fatty Acid Extraction (e.g., with Hexane) Saponification->Extraction Analysis_Method HPLC or GC-MS Analysis Extraction->Analysis_Method Quantification Quantify [14C]-labeled Substrate and Products Analysis_Method->Quantification

Caption: General experimental workflow for measuring this compound elongation.

Quantitative Data Summary

The following tables summarize the substrate specificities of the key fatty acid elongases, ELOVL5 and ELOVL6, with a qualitative assessment of their activity towards various fatty acyl-CoA substrates.

Table 1: Substrate Specificity of ELOVL5

Substrate (Fatty Acyl-CoA)Chain Length & UnsaturationRelative Elongation ActivityReference
Palmitoleoyl-CoAC16:1n-7Moderate[2]
This compound C18:1n-7 High [3]
Oleoyl-CoAC18:1n-9Moderate[4]
Linoleoyl-CoAC18:2n-6High[4]
γ-Linolenoyl-CoAC18:3n-6High[4]
Arachidonoyl-CoAC20:4n-6High[5]
Eicosapentaenoyl-CoAC20:5n-3High[5]

Table 2: Substrate Specificity of ELOVL6

Substrate (Fatty Acyl-CoA)Chain Length & UnsaturationRelative Elongation ActivityReference
Lauroyl-CoAC12:0High[6]
Myristoyl-CoAC14:0High[6]
Palmitoyl-CoAC16:0High[2][5]
Palmitoleoyl-CoAC16:1n-7Moderate[2]
This compound C18:1n-7 Low / Negligible [2]
Stearoyl-CoAC18:0Low[6]

Experimental Protocols

Protocol 1: Measurement of this compound Elongation in Liver Microsomes

This protocol is adapted from established methods for measuring fatty acid elongase activity.

1. Materials and Reagents:

  • Fresh or frozen liver tissue

  • Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitors

  • Reaction Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 6.8)

  • [1-¹⁴C]this compound (or other labeled version)

  • Malonyl-CoA

  • NADPH

  • Bovine Serum Albumin (BSA), fatty acid-free

  • 5 M KOH

  • 5 M HCl

  • Hexane (B92381)

  • Scintillation cocktail

2. Microsome Preparation:

  • Homogenize 0.5 g of liver tissue in 5 mL of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet mitochondria and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in Homogenization Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store aliquots of the microsomal preparation at -80°C.

3. Elongase Assay:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 50 µg of microsomal protein

    • 100 µM Malonyl-CoA

    • 1 mM NADPH

    • 10 µM [1-¹⁴C]this compound (specific activity ~50 mCi/mmol)

    • 0.1% BSA (fatty acid-free)

    • Reaction Buffer to a final volume of 200 µL.

  • Initiate the reaction by adding the microsomes.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Terminate the reaction by adding 100 µL of 5 M KOH.

4. Saponification and Extraction:

  • Incubate the terminated reaction mixture at 70°C for 60 minutes to saponify the fatty acyl-CoAs.

  • Acidify the mixture by adding 100 µL of 5 M HCl.

  • Extract the fatty acids by adding 1 mL of hexane and vortexing vigorously.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer to a new tube. Repeat the extraction once more and pool the hexane layers.

5. Analysis:

  • Evaporate the hexane under a stream of nitrogen.

  • Resuspend the fatty acid residue in a suitable solvent for analysis by reverse-phase high-performance liquid chromatography (HPLC) with a radioactivity detector or by gas chromatography-mass spectrometry (GC-MS) after derivatization.

  • Quantify the amount of radiolabeled substrate (this compound) and the elongated product (e.g., 20:1n-7).

Protocol 2: Assessment of this compound Elongation in Cultured Cells

This protocol allows for the study of this compound elongation in a cellular context.

1. Materials and Reagents:

  • Cultured cells (e.g., hepatocytes, adipocytes, or cancer cell lines)

  • Cell culture medium

  • [1-¹⁴C]cis-Vaccenic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

  • Saponification reagents (as in Protocol 1)

2. Cell Culture and Labeling:

  • Plate cells in a suitable culture dish and grow to the desired confluency.

  • Prepare the labeling medium: supplement the regular culture medium with [1-¹⁴C]cis-vaccenic acid complexed to BSA (e.g., 50 µM fatty acid with 12.5 µM BSA).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the labeling medium to the cells and incubate for a specified time (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

3. Lipid Extraction and Analysis:

  • After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping into PBS.

  • Pellet the cells by centrifugation.

  • Extract the total lipids from the cell pellet using a suitable method, such as the Folch extraction (chloroform:methanol).

  • Saponify the lipid extract as described in Protocol 1 to release the fatty acids.

  • Extract the fatty acids with hexane.

  • Analyze the fatty acid composition by HPLC or GC-MS to determine the conversion of [1-¹⁴C]cis-vaccenic acid to its elongated products.

Conclusion

The study of this compound as a substrate for fatty acid elongases, particularly ELOVL5, is essential for a deeper understanding of lipid metabolism and its implications in health and disease. The provided application notes, data summaries, and protocols offer a framework for researchers to investigate the role of this specific fatty acyl-CoA in the broader context of fatty acid elongation and its regulation. These methodologies can be adapted for various experimental systems to explore the functional consequences of altered this compound elongation and to identify potential therapeutic targets within this pathway.

References

Protocol for Measuring cis-Vaccenoyl-CoA in Mitochondrial Fractions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Vaccenoyl-CoA is a long-chain monounsaturated acyl-coenzyme A (CoA) thioester involved in fatty acid metabolism. Within the mitochondria, acyl-CoAs are central intermediates in energy production through beta-oxidation and are also linked to the synthesis of essential molecules and the regulation of mitochondrial processes. The accurate quantification of specific acyl-CoA species like this compound in isolated mitochondria is critical for understanding cellular metabolism, mitochondrial function, and the mechanism of action of drugs targeting metabolic pathways. This document provides a detailed protocol for the isolation of mitochondrial fractions, extraction of acyl-CoAs, and their subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The quantification of this compound is achieved by LC-MS/MS analysis, comparing the signal intensity against a standard curve of a pure standard. Data should be normalized to the amount of mitochondrial protein in the sample. An internal standard is used to correct for variations in extraction efficiency and matrix effects.

Table 1: Hypothetical Quantitative Data for this compound in Mitochondrial Fractions

Sample IDMitochondrial Protein (mg)Internal Standard Peak AreaThis compound Peak AreaCalculated Amount (pmol)Normalized Concentration (pmol/mg protein)
Control 10.521,520,00085,3004.278.21
Control 20.481,480,00079,1003.968.25
Control 30.551,550,00088,2004.418.02
Control Avg. 0.52 1,516,667 84,200 4.21 8.16
Treatment 10.491,495,000155,6007.7815.88
Treatment 20.511,530,000162,1008.1115.90
Treatment 30.471,460,000149,9007.5015.96
Treatment Avg. 0.49 1,495,000 155,867 7.79 15.91

Experimental Protocols

This protocol is divided into three main stages:

  • Isolation of Mitochondria from Tissue (e.g., Rat Liver).

  • Extraction of Acyl-CoAs from Mitochondrial Fractions.

  • Quantification by LC-MS/MS.

Protocol 1: Isolation of Mitochondria from Rat Liver

This protocol is adapted from established methods for isolating functional mitochondria.[1]

Materials:

  • Isolation Buffer I: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4. Keep on ice.

  • Isolation Buffer II: 250 mM Sucrose, 10 mM Tris-HCl, pH 7.4. Keep on ice.

  • Dounce homogenizer with a Teflon pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved ethical guidelines. Anesthetics should be avoided as they can affect mitochondrial quality.[1]

  • Immediately excise the liver and place it in ice-cold Isolation Buffer I.

  • Mince the tissue finely with scissors and wash several times with Isolation Buffer I to remove blood.

  • Homogenize the tissue in 5 volumes of Isolation Buffer I using 6-8 slow passes with a loose-fitting Dounce homogenizer.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondrial fraction.[1]

  • Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Repeat the wash step with Isolation Buffer II.

  • After the final centrifugation, remove the supernatant and the resulting pellet is the isolated mitochondrial fraction.

  • Determine the protein concentration of the mitochondrial fraction using a standard method (e.g., BCA assay).

Protocol 2: Extraction of Long-Chain Acyl-CoAs

This protocol uses protein precipitation and liquid-phase extraction to isolate acyl-CoAs.

Materials:

  • Ice-cold 10% Trichloroacetic Acid (TCA) or 0.6% Formic Acid in water.[2][3]

  • Acetonitrile (ACN).

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled standard.

  • Nitrogen gas stream or vacuum concentrator.

  • Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7).[4]

Procedure:

  • To a known amount of mitochondrial protein (e.g., 0.5-1.0 mg), add a predetermined amount of the internal standard.

  • Immediately add 300 µL of ice-cold 0.6% formic acid in water to the mitochondrial pellet.[3] Vortex vigorously to resuspend.

  • Add 270 µL of ice-cold acetonitrile, vortex thoroughly to ensure protein precipitation and extraction of metabolites.[3]

  • Incubate the mixture on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new pre-chilled tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 50-100 µL of Reconstitution Solvent for LC-MS/MS analysis.[4] Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Protocol 3: LC-MS/MS Quantification of this compound

Instrumentation & Conditions:

  • HPLC System: A system capable of delivering accurate gradients at analytical flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • HPLC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10-30 µL.

  • Column Temperature: 32-40°C.

LC Gradient:

Time (min) % Mobile Phase B
0.0 20
15.0 100
22.5 100
22.6 20

| 30.0 | 20 |

MS/MS Parameters: Acyl-CoAs are typically analyzed in positive ion mode. The most common and abundant fragmentation is a neutral loss of the 507 Da phosphoadenosine diphosphate moiety.[6][7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

To determine the MRM transition for this compound (C18:1-CoA), its molecular weight is required.

  • Chemical Formula of cis-Vaccenic acid: C₁₈H₃₄O₂ (M.W. = 282.47 g/mol )

  • Chemical Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S (M.W. = 767.53 g/mol )

  • Formation of the thioester involves the loss of H₂O.

  • Molecular Weight of this compound: 282.47 + 767.53 - 18.02 = 1031.98 g/mol .

  • Precursor Ion ([M+H]⁺): m/z 1033.0

  • Product Ion ([M+H-507]⁺): 1033.0 - 507.0 = m/z 526.0

Table 2: MRM Transitions for Analysis

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound1033.0526.0Optimize Experimentally
C17:0-CoA (IS)1019.0512.0Optimize Experimentally

Note: Collision energy (CE) and other source parameters must be optimized for the specific instrument used.

Quantification:

  • Prepare a standard curve using a certified standard of this compound (if commercially available) or a related C18:1-CoA isomer, spiked with a constant concentration of the internal standard.

  • Analyze the mitochondrial extracts by LC-MS/MS using the established MRM method.

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of this compound in the sample from the standard curve.

  • Normalize the final amount to the mitochondrial protein content (e.g., in pmol/mg protein).

Mandatory Visualizations

Mitochondrial_Fatty_Acid_Metabolism TCA TCA Cycle AcetylCoA Acetyl-CoA TCA->AcetylCoA Precursors BetaOx Beta-Oxidation BetaOx->AcetylCoA mtFAS Mitochondrial Fatty Acid Synthesis (mtFAS) AcylCoA_short Saturated Acyl-CoA (e.g., Palmitoyl-CoA C16:0) mtFAS->AcylCoA_short Elongation Cycles Pyruvate Pyruvate Pyruvate->AcetylCoA PDH AcetylCoA->mtFAS Primer Citrate Citrate AcetylCoA->Citrate MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Citrate->TCA MalonylCoA->mtFAS cisVaccenoylCoA This compound (C18:1) AcylCoA_short->cisVaccenoylCoA Elongation & Desaturation FattyAcids Fatty Acids (from cytosol) FattyAcids->BetaOx

Caption: Mitochondrial synthesis pathway relevant to this compound.

Experimental_Workflow start_end start_end step step analysis analysis A Start: Tissue Sample (e.g., Liver) B Homogenization in Ice-Cold Buffer A->B Step 1 C Differential Centrifugation B->C Step 2 D Isolate Mitochondrial Pellet C->D Step 3 E Add Internal Standard & Precipitate Protein (Formic Acid / ACN) D->E Step 4 F Centrifuge & Collect Supernatant E->F Step 5 G Dry Extract (Nitrogen Stream) F->G Step 6 H Reconstitute in Mobile Phase G->H Step 7 I LC-MS/MS Analysis (MRM Mode) H->I Step 8 J Data Processing: Peak Integration & Quantification I->J Step 9 K End: Normalized Results (pmol/mg protein) J->K Step 10

Caption: Experimental workflow for this compound measurement.

References

HPLC-UV method for separating cis- and trans-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV methodology has been developed for the separation and quantification of cis- and trans-vaccenoyl-CoA. This application note provides a detailed protocol for researchers, scientists, and drug development professionals involved in lipid metabolism and related fields. The method utilizes reversed-phase high-performance liquid chromatography with UV detection, offering a robust and reliable approach for distinguishing between these two geometric isomers.

Introduction

Vaccenoyl-CoA exists as two geometric isomers, cis-vaccenoyl-CoA ((11Z)-11-octadecenoyl-CoA) and trans-vaccenoyl-CoA ((11E)-11-octadecenoyl-CoA). These molecules are important intermediates in fatty acid metabolism. The ability to separate and quantify these isomers is crucial for understanding their distinct metabolic fates and biological activities. This HPLC-UV method provides a straightforward and effective way to achieve this separation. The principle of separation lies in the different spatial configurations of the cis and trans isomers. The trans isomer is more linear, leading to stronger hydrophobic interactions with the stationary phase in a reversed-phase HPLC system, and thus, a longer retention time compared to the bent structure of the cis isomer.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. Columns with high carbon load and good shape selectivity for isomers are preferred.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4)

    • Glacial acetic acid

    • cis- and trans-Vaccenoyl-CoA standards

    • Ultrapure water

Chromatographic Conditions
  • Mobile Phase A: 75 mM KH2PO4 in water, pH adjusted to 4.9 with glacial acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% glacial acetic acid.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 70
    25.0 70
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • UV Detection Wavelength: 260 nm (based on the absorbance maximum of the Coenzyme A moiety)[1][2][3][4]

  • Injection Volume: 10 µL

Standard and Sample Preparation

Standard Preparation:

  • Prepare individual stock solutions of cis- and trans-vaccenoyl-CoA (e.g., 1 mg/mL) in a solvent that ensures stability, such as a mixture of water and dimethylsulfoxide (DMSO).

  • From the stock solutions, prepare a mixed standard solution containing both isomers at a suitable concentration (e.g., 50 µM each) in Mobile Phase A.

  • Prepare a series of calibration standards by diluting the mixed standard solution with Mobile Phase A to cover the expected concentration range in the samples.

Sample Preparation (from cell culture):

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape in a cold extraction solvent. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in the extraction solvent.

  • Extraction: A common method involves solvent precipitation. Homogenize the cell pellet in an ice-cold extraction solvent (e.g., 80% methanol in water).[5]

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the pellet in a known volume of Mobile Phase A. Due to the instability of acyl-CoAs in aqueous solutions, it is advisable to perform the analysis promptly after reconstitution.[6]

Data Presentation

The following table summarizes the expected quantitative data for the separation of cis- and trans-vaccenoyl-CoA under the specified chromatographic conditions.

AnalyteRetention Time (min)Peak Area (arbitrary units)Concentration (µM)Resolution (Rs)
This compound15.2125,000502.1
trans-Vaccenoyl-CoA16.5128,00050-

Note: The data presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific HPLC system, column, and experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis sample Biological Sample (e.g., Cell Pellet) extraction Solvent Extraction (e.g., 80% Methanol) sample->extraction centrifugation Centrifugation (14,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down (Nitrogen Stream) supernatant->drying reconstitution Reconstitute in Mobile Phase A drying->reconstitution injection Inject Sample (10 µL) reconstitution->injection separation C18 Reversed-Phase Column Gradient Elution injection->separation detection UV Detection at 260 nm separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: Experimental workflow for the extraction and HPLC-UV analysis of vaccenoyl-CoA isomers.

separation_principle cluster_isomers Vaccenoyl-CoA Isomers cluster_column Reversed-Phase C18 Column cluster_elution Elution Order cis This compound (11Z)-11-Octadecenoyl-CoA Bent Structure stationary_phase Stationary Phase Non-polar (C18 chains) cis->stationary_phase Weaker Interaction trans trans-Vaccenoyl-CoA (11E)-11-Octadecenoyl-CoA Linear Structure trans->stationary_phase Stronger Interaction elution Early Elution cis-Isomer (Less Retained) Late Elution trans-Isomer (More Retained) stationary_phase->elution Separation

Caption: Principle of separation for cis- and trans-vaccenoyl-CoA on a reversed-phase column.

References

Application Notes and Protocols for the Derivatization of cis-Vaccenoyl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule involved in various metabolic pathways, including fatty acid elongation and desaturation. The analysis of specific acyl-CoAs is crucial for understanding cellular metabolism and its alteration in disease states. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of fatty acids, but the direct analysis of non-volatile and thermally labile acyl-CoAs like this compound is not feasible.[1] Therefore, a derivatization strategy is employed to convert the fatty acid moiety into a volatile and thermally stable derivative suitable for GC-MS analysis.

This application note provides a detailed protocol for the analysis of this compound by GC-MS. The method involves a two-step process:

  • Hydrolysis (Saponification): The thioester bond of this compound is cleaved to release the free fatty acid, cis-vaccenic acid.

  • Derivatization: The carboxylic acid group of cis-vaccenic acid is converted into a volatile ester, typically a fatty acid methyl ester (FAME).

Experimental Protocols

I. Hydrolysis of this compound to cis-Vaccenic Acid

This protocol describes the saponification of this compound to yield free cis-vaccenic acid.

Materials:

  • This compound sample

  • Methanolic potassium hydroxide (KOH) solution (2 M)

  • n-Hexane

  • Hydrochloric acid (HCl), 1.0 M

  • Deionized water

  • Glass reaction vials with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

Procedure:

  • Sample Preparation: Place the aqueous sample containing this compound into a glass reaction vial. If the sample is in a solid form, dissolve it in a small amount of deionized water.

  • Saponification:

    • Add 1 mL of 2 M methanolic KOH solution to the sample.[2]

    • Cap the vial tightly and vortex vigorously for 30 seconds.

    • Incubate the mixture in a water bath at 70°C for 2 minutes to facilitate the hydrolysis of the thioester bond.[2]

  • Neutralization and Extraction:

    • Cool the reaction vial to room temperature.

    • Add 1.2 mL of 1.0 M HCl to neutralize the solution. Mix gently.[2]

    • Add 2 mL of n-hexane to the vial to extract the liberated cis-vaccenic acid.[2]

    • Vortex the mixture for 1 minute and then centrifuge at a low speed to separate the phases.

  • Sample Collection: Carefully transfer the upper hexane layer containing the cis-vaccenic acid to a clean glass vial.

  • Drying: Evaporate the hexane under a gentle stream of nitrogen to obtain the dried free fatty acid. The sample is now ready for derivatization.

II. Derivatization of cis-Vaccenic Acid to its Fatty Acid Methyl Ester (FAME)

This protocol outlines the conversion of the free cis-vaccenic acid to its more volatile methyl ester derivative using Boron Trifluoride (BF₃)-Methanol.

Materials:

  • Dried cis-vaccenic acid sample from the hydrolysis step

  • Boron Trifluoride (BF₃) in methanol (14% w/v)

  • n-Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass reaction vials with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • GC-MS autosampler vials

Procedure:

  • Reagent Addition: Add 2 mL of 14% BF₃-methanol reagent to the dried cis-vaccenic acid in the glass vial.

  • Esterification:

    • Cap the vial tightly and heat the mixture at 100°C for 5 minutes in a water bath or heating block.[3]

  • Extraction of FAME:

    • Cool the vial to room temperature.

    • Add 2 mL of n-hexane and 2 mL of saturated NaCl solution to the vial.[3]

    • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.[3]

    • Centrifuge at a low speed to separate the phases.

  • Sample Cleanup and Collection:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC-MS autosampler vial for analysis.

Data Presentation

The following table summarizes the reaction conditions for common derivatization methods used for fatty acid analysis.

Derivatization MethodReagentTemperature (°C)Time (min)Key Considerations
Acid-Catalyzed Methylation 14% Boron Trifluoride (BF₃) in Methanol1005A widely used and effective method.[3]
Base-Catalyzed followed by Acid-Catalyzed Methylation 2 M Methanolic KOH, followed by 1.0 M HCl702Suitable for the determination of cis/trans fatty acids.[2]
(Trimethylsilyl)diazomethane (TMSD) Methylation 2.0 M TMSD in HexaneRoom Temperature~10A simple, safe, and less time-consuming method.[4]
Pentafluorobenzyl (PFB) Esterification 1% Pentafluorobenzyl bromide in Acetonitrile & 1% Diisopropylethylamine in AcetonitrileRoom Temperature20Useful for negative chemical ionization GC-MS.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from this compound to its derivatized form for GC-MS analysis.

experimental_workflow cluster_hydrolysis Hydrolysis (Saponification) cluster_derivatization Derivatization cluster_analysis Analysis start This compound Sample saponification Add Methanolic KOH Heat at 70°C start->saponification neutralization Neutralize with HCl Extract with Hexane saponification->neutralization ffa cis-Vaccenic Acid (in Hexane) neutralization->ffa dry_ffa Dry Hexane Extract ffa->dry_ffa Evaporate Solvent esterification Add BF3-Methanol Heat at 100°C dry_ffa->esterification extraction Extract with Hexane Wash with NaCl solution esterification->extraction fame cis-Vaccenoyl-FAME (in Hexane) extraction->fame gcms GC-MS Analysis fame->gcms

References

Application of cis-Vaccenoyl-CoA in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Vaccenoyl-CoA is a monounsaturated long-chain acyl-CoA that plays a significant role in lipid metabolism. As an activated form of cis-vaccenic acid (18:1n-7), it serves as a key intermediate in the biosynthesis of various lipid species, including phospholipids, triglycerides, and ceramides.[1] Its involvement in fundamental cellular processes makes it a molecule of interest in lipidomics, particularly in the study of metabolic disorders and cancer. This application note provides an overview of the role of this compound in lipidomics, with a focus on its application in cancer research, and includes detailed protocols for its analysis.

Application in Cancer Lipidomics

Recent studies have highlighted the importance of altered lipid metabolism in the progression of cancer.[1][2] Specifically, the metabolism of monounsaturated fatty acids has been identified as a hallmark of oncogenic transformation. cis-Vaccenic acid, and by extension this compound, has been identified as a critical factor for the viability of prostate cancer cells.[1][2]

The production of cis-vaccenic acid is dependent on the enzyme Stearoyl-CoA Desaturase 1 (SCD1), which is frequently dysregulated in various cancers.[1][2] Inhibition of SCD1 leads to a reduction in cis-vaccenic acid levels and a decrease in cancer cell viability. This effect can be rescued by the supplementation of cis-vaccenic acid, underscoring the importance of the pathway involving this compound in sustaining cancer cell proliferation.[1][2] This makes the quantification of this compound and related metabolites a valuable tool in cancer lipidomics to understand disease progression and to evaluate the efficacy of novel therapeutic strategies targeting lipid metabolism.

Signaling and Metabolic Pathways

This compound is involved in several key metabolic pathways. It is a product of fatty acid elongation and desaturation and serves as a substrate for the synthesis of complex lipids.

Fatty Acid Elongation and Desaturation Pathway

The synthesis of this compound is intricately linked to the fatty acid elongation and desaturation pathway. Palmitoyl-CoA (16:0-CoA) is desaturated by SCD1 to produce Palmitoleoyl-CoA (16:1n-7-CoA). Subsequently, Palmitoleoyl-CoA is elongated by fatty acid elongases (e.g., ELOVL5) to yield this compound (18:1n-7-CoA).[2]

Fatty_Acid_Elongation_and_Desaturation Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) Palmitoleoyl-CoA (16:1n-7) Palmitoleoyl-CoA (16:1n-7) Palmitoyl-CoA (16:0)->Palmitoleoyl-CoA (16:1n-7) SCD1 This compound (18:1n-7) This compound (18:1n-7) Palmitoleoyl-CoA (16:1n-7)->this compound (18:1n-7) Elongase (ELOVL5) Ceramide_Biosynthesis cluster_0 De Novo Ceramide Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS This compound This compound This compound->Dihydroceramide Lipidomics_Workflow Cell_Culture Cell Culture (e.g., LNCaP, MR49F) Lipid_Extraction Lipid Extraction (Acetonitrile/Methanol/Water) Cell_Culture->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Quantification) LC_MS_Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

References

Generation of cis-Vaccenoyl-CoA for Enzyme Kinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis, purification, and characterization of cis-vaccenoyl-CoA, a critical substrate for various enzymes involved in fatty acid metabolism. The protocols outlined herein are designed to furnish researchers with a high-purity source of this compound suitable for enzyme kinetic studies, inhibitor screening, and other biochemical assays. A robust chemical synthesis method, followed by efficient purification and rigorous characterization techniques, is presented. Additionally, this document includes protocols for utilizing the synthesized this compound in enzyme assays and provides insights into its metabolic context.

Introduction

This compound is the activated form of cis-vaccenic acid, an omega-7 monounsaturated fatty acid. It serves as a key intermediate in several metabolic pathways, including fatty acid elongation, desaturation, and β-oxidation.[1] The availability of high-purity this compound is essential for the in-depth kinetic characterization of enzymes such as acyl-CoA dehydrogenases, stearoyl-CoA desaturases, and various acyltransferases. Understanding the kinetics of these enzymes is crucial for elucidating their roles in health and disease, and for the development of therapeutic agents targeting lipid metabolism.

This application note details a reproducible method for the chemical synthesis of this compound from cis-vaccenic acid using a mixed anhydride method. This approach has been successfully applied to the synthesis of similar long-chain unsaturated acyl-CoAs with good yields.[2] Subsequent purification by solid-phase extraction and high-performance liquid chromatography (HPLC) ensures the high purity required for sensitive enzyme assays. Characterization is performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and integrity of the final product.

Data Presentation

Table 1: Estimated Yields and Purity for this compound Synthesis
StepParameterEstimated ValueNotes
Synthesis Crude Yield80-90%Based on the synthesis of structurally similar acyl-CoAs.
Purification Overall Yield70-80%Post-SPE and HPLC purification, based on initial Coenzyme A amount.[2]
Characterization Purity (HPLC)>95%Purity determined by analytical HPLC with UV detection at 260 nm.
IdentityConfirmedConfirmed by Mass Spectrometry (MS) and NMR Spectroscopy.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via the Mixed Anhydride Method

This protocol is adapted from the synthesis of cis-4-decenoyl-CoA and is applicable to long-chain unsaturated fatty acids like cis-vaccenic acid.[2]

Materials:

  • cis-Vaccenic acid

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Coenzyme A (Li-salt or free acid)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution, 0.5 M

  • Argon or Nitrogen gas

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Activation of cis-Vaccenic Acid:

    • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve cis-vaccenic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1 equivalent) and stir for 10 minutes.

    • Slowly add ethyl chloroformate (1 equivalent) to the solution and stir for 30 minutes at 0°C to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (0.8 equivalents) in 0.5 M sodium bicarbonate solution.

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture.

    • Allow the reaction to proceed for 1-2 hours at room temperature with vigorous stirring.

  • Quenching and Preparation for Purification:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Remove the THF by rotary evaporation.

    • The resulting aqueous solution contains the crude this compound and is ready for purification.

Protocol 2: Purification of this compound

Part A: Solid-Phase Extraction (SPE)

  • Column Conditioning:

    • Use a suitable solid-phase extraction cartridge (e.g., C18).

    • Condition the cartridge by washing with methanol followed by deionized water.

  • Sample Loading and Elution:

    • Load the acidified crude reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove unreacted Coenzyme A and other water-soluble impurities.

    • Elute the this compound with an appropriate organic solvent, such as methanol or acetonitrile.

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

  • HPLC System and Column:

    • Utilize a preparative HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 25 mM Ammonium acetate in water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Develop a suitable gradient to separate this compound from any remaining impurities (e.g., a linear gradient from 10% to 90% B over 30 minutes).

  • Fraction Collection and Lyophilization:

    • Monitor the elution at 260 nm (the absorbance maximum for the adenine moiety of CoA).

    • Collect the fractions containing the pure this compound.

    • Lyophilize the collected fractions to obtain the final product as a white powder.

Protocol 3: Characterization of this compound
  • Purity Analysis (Analytical HPLC):

    • Dissolve a small amount of the lyophilized product in the HPLC mobile phase.

    • Analyze using an analytical C18 column with a similar gradient as the preparative step.

    • Purity is determined by integrating the peak area at 260 nm.

  • Identity Confirmation (Mass Spectrometry):

    • Analyze the purified product by electrospray ionization mass spectrometry (ESI-MS) in positive or negative ion mode.

    • The expected molecular weight of this compound should be observed.

  • Structural Confirmation (NMR Spectroscopy):

    • Dissolve the product in a suitable deuterated solvent (e.g., D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the presence of the cis-vaccenoyl and Coenzyme A moieties. The chemical shifts of the protons adjacent to the thioester linkage and the double bond are characteristic.

Protocol 4: Enzyme Kinetic Assay using this compound

This is a general protocol for a spectrophotometric assay with acyl-CoA dehydrogenase.

Materials:

  • Purified this compound

  • Purified acyl-CoA dehydrogenase

  • Electron Transfer Flavoprotein (ETF)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Potassium phosphate buffer, pH 7.5

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, ETF, and DCPIP.

  • Initiation of Reaction:

    • Add a known concentration of the acyl-CoA dehydrogenase to the cuvette.

    • Initiate the reaction by adding varying concentrations of this compound.

  • Kinetic Measurement:

    • Monitor the reduction of DCPIP by the decrease in absorbance at 600 nm over time.

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

Visualization of Metabolic Pathways and Workflows

Synthesis_and_Purification_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_characterization Characterization Start cis-Vaccenic Acid Activation Mixed Anhydride Formation (TEA, Ethyl Chloroformate) Start->Activation Thioesterification Reaction with Coenzyme A Activation->Thioesterification Crude_Product Crude this compound Thioesterification->Crude_Product SPE Solid-Phase Extraction (SPE) Crude_Product->SPE HPLC Preparative HPLC SPE->HPLC Pure_Product Pure this compound HPLC->Pure_Product Purity Purity Analysis (HPLC) Pure_Product->Purity Identity Identity Confirmation (MS) Pure_Product->Identity Structure Structural Confirmation (NMR) Pure_Product->Structure

Caption: Workflow for the synthesis and purification of this compound.

Metabolic_Pathway cluster_activation Fatty Acid Activation cluster_beta_oxidation Beta-Oxidation cluster_desaturation Desaturation Fatty_Acid cis-Vaccenic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase cis_Vaccenoyl_CoA This compound Acyl_CoA_Synthetase->cis_Vaccenoyl_CoA ATP -> AMP + PPi CoA-SH ACAD Acyl-CoA Dehydrogenase cis_Vaccenoyl_CoA->ACAD SCD Stearoyl-CoA Desaturase cis_Vaccenoyl_CoA->SCD Enoyl_CoA trans-2-cis-11-Octadecenoyl-CoA ACAD->Enoyl_CoA FAD -> FADH2 Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxy-cis-11-octadecenoyl-CoA Hydratase->Hydroxyacyl_CoA H2O Desaturated_Product cis-9,cis-11-Octadecadienoyl-CoA SCD->Desaturated_Product O2, NADH -> NAD+

Caption: Metabolic pathways involving this compound.

References

Application Notes and Protocols for the Use of cis-Vaccenoyl-CoA in Reconstituted Enzymatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA is an important intermediate in fatty acid metabolism, serving as a substrate for several key enzymes involved in β-oxidation and the biosynthesis of complex lipids such as ceramides. The use of this compound in reconstituted enzymatic systems provides a powerful in vitro platform to dissect the catalytic mechanisms, substrate specificities, and kinetics of these enzymes. Such studies are crucial for understanding the fundamental biochemistry of lipid metabolism and for the development of novel therapeutics targeting metabolic disorders and other diseases.

These application notes provide detailed protocols for the use of this compound in reconstituted enzymatic assays involving acyl-CoA oxidase, enoyl-CoA hydratase, and ceramide synthase. Furthermore, a protocol for the quantification of this compound and its products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is described.

Data Presentation: Quantitative Comparison of Enzyme Activities

The following tables summarize the relative activities of key enzymes in fatty acid β-oxidation with cis-unsaturated acyl-CoAs compared to their saturated counterparts. This data is crucial for designing and interpreting experiments with reconstituted enzymatic systems.

EnzymeSubstrate ComparisonRelative Activity (%)
Acyl-CoA Oxidasecis-5-Enoyl-CoAs vs. Saturated Acyl-CoAs10 - 44[1]
Enoyl-CoA Hydratasetrans-2-cis-5-Enoyl-CoA vs. trans-2-Enoyl-CoA≥ 150[1]
3-Hydroxyacyl-CoA Dehydrogenase & 3-Ketoacyl-CoA Thiolase (Combined)3-Hydroxy-cis-5-enoyl-CoAs vs. Saturated 3-Hydroxyacyl-CoAs< 40[1]

Table 1: Comparative Enzymatic Activities with cis-Unsaturated vs. Saturated Acyl-CoA Substrates. The data indicates that the introduction of a cis double bond at position 5 significantly alters the substrate suitability for different enzymes in the β-oxidation pathway.

Experimental Protocols

Reconstituted Acyl-CoA Oxidase Activity Assay with this compound

This protocol describes a spectrophotometric assay to determine the activity of acyl-CoA oxidase using this compound as a substrate. The assay is based on the production of H₂O₂, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).

Materials:

  • Purified Acyl-CoA Oxidase

  • This compound

  • Horseradish Peroxidase (HRP)

  • Amplex™ Red reagent (or other suitable HRP substrate)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer, HRP, and Amplex™ Red.

  • Add Substrate: To the wells of a 96-well microplate, add the desired concentration of this compound.

  • Initiate Reaction: Add the purified acyl-CoA oxidase to the wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure Absorbance: Measure the absorbance at the appropriate wavelength for the chosen HRP substrate (e.g., 570 nm for Amplex™ Red).

  • Controls: Include a no-enzyme control (to measure background oxidation of the substrate) and a no-substrate control (to measure any background activity of the enzyme preparation).

  • Data Analysis: Calculate the rate of H₂O₂ production by comparing the absorbance of the reaction wells to a standard curve of known H₂O₂ concentrations.

Reconstituted Enoyl-CoA Hydratase Activity Assay with this compound

This protocol measures the hydration of the double bond in this compound by enoyl-CoA hydratase, monitoring the decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.

Materials:

  • Purified Enoyl-CoA Hydratase

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.8)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a UV-transparent cuvette or well, prepare a reaction mixture containing Tris-HCl buffer and this compound.

  • Equilibrate: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate Reaction: Add the purified enoyl-CoA hydratase to the reaction mixture and immediately start monitoring the absorbance.

  • Measure Absorbance: Record the decrease in absorbance at 263 nm over time.

  • Controls: Include a no-enzyme control to ensure the stability of the substrate under the assay conditions.

  • Data Analysis: Calculate the rate of hydration using the molar extinction coefficient of the enoyl-CoA substrate.

Reconstituted Ceramide Synthase Assay with this compound

This protocol outlines an in vitro assay to measure the activity of ceramide synthase using this compound and a sphingoid base. The product, a ceramide, can be quantified by LC-MS/MS.

Materials:

  • Microsomal preparations containing ceramide synthase or purified ceramide synthase

  • This compound

  • Sphingosine (or other suitable sphingoid base)

  • HEPES buffer (25 mM, pH 7.4) containing 25 mM KCl, 2.5 mM MgCl₂, and 0.5% (w/v) fatty acid-free BSA

  • Reaction termination solution (e.g., chloroform:methanol, 2:1 v/v)

  • LC-MS/MS system

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the HEPES buffer, sphingosine, and the microsomal preparation or purified enzyme.

  • Initiate Reaction: Add this compound to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Terminate Reaction: Stop the reaction by adding the termination solution.

  • Lipid Extraction: Perform a lipid extraction to isolate the ceramide product.

  • Quantification: Analyze the extracted lipids by LC-MS/MS to quantify the newly synthesized ceramide.

LC-MS/MS Quantification of this compound and its Metabolites

This protocol provides a general workflow for the quantification of this compound and its enzymatic products from in vitro reaction mixtures.

Materials:

  • Acetonitrile

  • Methanol

  • Formic acid

  • Water (LC-MS grade)

  • C18 reverse-phase LC column

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation: Quench the enzymatic reaction with ice-cold acetonitrile or methanol.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated protein.

  • Supernatant Transfer: Transfer the supernatant to a new tube for analysis.

  • LC Separation: Inject the sample onto a C18 reverse-phase column and separate the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • MS/MS Detection: Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its expected products should be used for quantification.

  • Data Analysis: Quantify the analytes by comparing their peak areas to those of known standards.

Mandatory Visualizations

Reconstituted_Acyl_CoA_Oxidase_Assay cluster_workflow Acyl-CoA Oxidase Assay Workflow cisVaccenoylCoA This compound AcylCoA_Oxidase Acyl-CoA Oxidase cisVaccenoylCoA->AcylCoA_Oxidase H2O2 Hydrogen Peroxide (H₂O₂) AcylCoA_Oxidase->H2O2 O₂ → H₂O₂ HRP Horseradish Peroxidase (HRP) H2O2->HRP AmplexRed_ox Oxidized Amplex Red (Fluorescent Product) HRP->AmplexRed_ox AmplexRed Amplex Red (Substrate) AmplexRed->HRP Reconstituted_Enoyl_CoA_Hydratase_Assay cluster_workflow Enoyl-CoA Hydratase Assay Workflow cisVaccenoylCoA This compound (Abs @ 263 nm) EnoylCoA_Hydratase Enoyl-CoA Hydratase cisVaccenoylCoA->EnoylCoA_Hydratase HydroxyacylCoA 3-Hydroxyacyl-CoA (Loss of Abs @ 263 nm) EnoylCoA_Hydratase->HydroxyacylCoA + H₂O Reconstituted_Ceramide_Synthase_Pathway cluster_pathway Reconstituted Ceramide Synthesis cisVaccenoylCoA This compound Ceramide_Synthase Ceramide Synthase cisVaccenoylCoA->Ceramide_Synthase Sphingosine Sphingosine Sphingosine->Ceramide_Synthase Ceramide Ceramide Ceramide_Synthase->Ceramide CoA Coenzyme A Ceramide_Synthase->CoA

References

Troubleshooting & Optimization

Technical Support Center: Ensuring cis-Vaccenoyl-CoA Stability During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance to help you maintain the stability of cis-Vaccenoyl-CoA throughout your sample preparation workflows, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions regarding the stability of this compound.

Q1: Why is maintaining the stability of this compound during sample preparation so critical?

Q2: What are the primary causes of this compound degradation during sample preparation?

A2: There are three main culprits responsible for the degradation of this compound:

  • Enzymatic Degradation: Tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs) that actively hydrolyze the thioester bond of acyl-CoAs.[1] Unless these enzymes are rapidly inactivated, they can significantly reduce the recovery of your analyte.

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, a reaction that is highly dependent on the pH of the solution. Both alkaline and strongly acidic conditions can accelerate this degradation.[1]

  • Oxidation: The thiol group within the coenzyme A moiety is susceptible to oxidation, which can interfere with accurate quantification.[1] As an unsaturated fatty acyl-CoA, the double bond in the vaccenoyl chain is also a potential site for oxidation.

Q3: My recovery of this compound is consistently low. What are the likely causes and how can I troubleshoot this?

A3: Low recovery is a frequent issue and can often be traced back to several key steps in the protocol. Here’s a checklist to help you troubleshoot:

  • Inadequate Quenching of Biological Samples: If tissues are not flash-frozen in liquid nitrogen immediately upon collection, endogenous ACOTs can begin to degrade this compound. Always ensure rapid and thorough freezing.

  • Suboptimal Extraction Buffer pH: The pH of your extraction buffer is critical. An acidic pH of around 4.9 is recommended to inhibit the activity of ACOTs and minimize chemical hydrolysis.[1]

  • Temperature Control: All sample preparation steps should be performed on ice to minimize enzymatic activity and slow down chemical degradation.[1]

  • Inefficient Extraction Method: The choice of extraction solvent and method is crucial. Protocols using organic solvents like acetonitrile (B52724) and isopropanol (B130326) are effective at precipitating proteins and inactivating enzymes.

Q4: I'm observing poor chromatographic peak shapes (e.g., tailing, broadening) for this compound. What could be the cause?

A4: Poor peak shape is often related to the analytical conditions rather than degradation during extraction, though instability in the autosampler can be a factor. Consider the following:

  • Instability in Autosampler: this compound is unstable in aqueous solutions. If your samples are reconstituted in a purely aqueous mobile phase and sit in the autosampler for an extended period, degradation can occur. It is advisable to reconstitute samples in a solvent containing methanol, which has been shown to improve stability, and to analyze them as quickly as possible.

  • Column Choice and Condition: Ensure you are using a suitable column for long-chain fatty acyl-CoA analysis. Column contamination from previous injections can also lead to poor peak shapes.

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. A slightly acidic mobile phase is generally recommended.

Quantitative Data Summary

ParameterConditionExpected Stability of this compoundRationale
pH < 4.0Low to MediumSusceptible to acid-catalyzed hydrolysis.
4.0 - 6.8HighThe thioester bond is most stable in this slightly acidic range.[1]
> 7.0Very LowHighly susceptible to base-catalyzed hydrolysis.[1]
Temperature -80°C (Dry Pellet)High (Long-term)Optimal for long-term storage, minimizing all degradation pathways.[1]
4°C (On Ice)Medium (Short-term)Minimizes enzymatic activity and slows chemical hydrolysis during sample processing.[1]
Room TemperatureVery LowRapid enzymatic and chemical degradation will occur.
Solvent Aqueous Buffer (pH 4.0-6.8)MediumStable for short periods, but hydrolysis can still occur.
Methanol/Buffer MixHighMethanol can improve the stability of acyl-CoAs in solution compared to purely aqueous solvents.

Detailed Experimental Protocol: Extraction of this compound from Cultured Mammalian Cells

This protocol is a synthesized method based on established procedures for the extraction of long-chain acyl-CoAs.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Pre-chilled 1.5 mL microcentrifuge tubes

  • Ice-cold Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Ice-cold Acetonitrile (ACN)

  • Ice-cold 2-Propanol

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Enzyme Inactivation:

    • Add 500 µL of ice-cold Extraction Buffer (pH 4.9) containing the internal standard to the cell plate or pellet.

    • For adherent cells, use a cell scraper to scrape the cells in the cold buffer.

    • For suspension cells, resuspend the cell pellet in the cold buffer.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Acyl-CoA Extraction:

    • Add 1 mL of an ice-cold solution of Acetonitrile:2-Propanol (3:1 v/v) to the cell lysate.

    • Vortex vigorously for 2 minutes.

    • Sonicate the sample for 3 minutes in an ice-water bath.

  • Phase Separation:

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

  • Drying:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable volume of a methanol-containing solvent compatible with your analytical method (e.g., LC-MS/MS).

    • Proceed with your analysis as quickly as possible.

Visualizations

Troubleshooting Workflow for this compound Instability

TroubleshootingWorkflow Troubleshooting Workflow for this compound Instability start Start: Low or No This compound Signal check_quenching Was the biological sample flash-frozen immediately? start->check_quenching improve_quenching Action: Implement rapid flash-freezing in liquid N2. check_quenching->improve_quenching quenching_no check_extraction_buffer Is the extraction buffer pH between 4.5 and 5.5? check_quenching->check_extraction_buffer quenching_ok quenching_ok Yes quenching_no No end Problem Resolved improve_quenching->end adjust_buffer Action: Prepare fresh buffer at pH 4.9. check_extraction_buffer->adjust_buffer buffer_no check_temperature Were all sample preparation steps performed on ice? check_extraction_buffer->check_temperature buffer_ok buffer_ok Yes buffer_no No adjust_buffer->end use_ice Action: Ensure all steps are conducted at 4°C. check_temperature->use_ice temp_no check_storage How was the sample stored prior to analysis? check_temperature->check_storage temp_ok temp_ok Yes temp_no No use_ice->end reconstitute_fresh Action: Reconstitute dry pellet immediately before analysis. check_storage->reconstitute_fresh storage_dry check_reconstitution Is the reconstitution solvent purely aqueous? check_storage->check_reconstitution storage_solution storage_dry Dry pellet at -80°C storage_solution In solution reconstitute_fresh->end change_reconstitution Action: Use a methanol-containing solvent for reconstitution. check_reconstitution->change_reconstitution reconstitution_aqueous check_reconstitution->end reconstitution_organic reconstitution_aqueous Yes reconstitution_organic No (contains methanol) change_reconstitution->end

Caption: A logical workflow for troubleshooting low recovery of this compound.

References

overcoming matrix effects in cis-Vaccenoyl-CoA mass spec analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the mass spectrometric analysis of cis-Vaccenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, and other cellular components). This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of your quantitative analysis. In complex biological samples, matrix effects are a primary cause of poor data quality.

Q2: I'm observing low and inconsistent signal for this compound across my samples. Could this be due to matrix effects?

A2: Yes, this is a classic sign of matrix effects, particularly ion suppression. When analyzing biological samples, endogenous matrix components can co-extract with this compound and interfere with its ionization in the mass spectrometer. To confirm if you are experiencing matrix effects, a post-extraction spike experiment is recommended.

Q3: How do I perform a post-extraction spike experiment to quantify matrix effects?

A3: A post-extraction spike experiment is a quantitative method to assess the impact of the matrix on your analyte's signal.

Protocol:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of a this compound standard into a clean solvent (e.g., the mobile phase used for analysis).

    • Set B (Post-extraction Spike): Process a blank biological matrix sample (that does not contain the analyte) through your entire sample preparation procedure. Then, spike the same known concentration of the this compound standard into the final, processed extract.

  • Analyze both sets using your LC-MS/MS method.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the best internal standard to use for this compound analysis to correct for matrix effects?

A4: The gold standard for correcting matrix effects is a stable isotope-labeled internal standard (SIL-IS) . A SIL-IS for this compound, such as [¹³C₁₈]-cis-Vaccenoyl-CoA, is chemically identical to the analyte and will have a nearly identical retention time and ionization efficiency. This means it will be affected by the matrix in the same way as the endogenous analyte, allowing for accurate correction of signal suppression or enhancement. Since a specific SIL-IS for this compound may not be commercially available, a common and effective strategy is to biosynthetically generate a library of stable isotope-labeled acyl-CoAs by culturing cells in media containing a labeled precursor like [¹³C₃¹⁵N₁]-pantothenate.[1][2][3][4]

Q5: Can I simply dilute my sample to reduce matrix effects?

A5: Sample dilution can be a straightforward and effective method to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution. For low-abundance analytes, dilution may not be a viable option.

Troubleshooting Guide

Problem: Poor peak shape and/or shifting retention times for this compound.
Possible Cause Suggested Solution
Matrix Overload on LC Column Dilute the sample extract before injection. Optimize the sample cleanup procedure to remove more interfering compounds.
Inadequate Chromatographic Separation Optimize the LC gradient to better separate this compound from co-eluting matrix components. Consider using a different stationary phase (e.g., a column with a different chemistry or particle size).
Sample Solvent Incompatibility Ensure the final sample extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
Problem: High background noise and low signal-to-noise ratio.
Possible Cause Suggested Solution
Contamination of the LC-MS System Flush the LC system and clean the mass spectrometer's ion source. Run blank injections to ensure the system is clean before analyzing samples.
Co-elution of Isobaric Interferences Improve chromatographic resolution to separate the analyte from isobaric matrix components. Optimize MS/MS parameters (e.g., collision energy) to enhance the specificity of the fragmentation.
Inefficient Sample Cleanup Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a wider range of matrix components.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs and is suitable for this compound.[5][6][7]

Materials:

  • Frozen tissue sample (50-100 mg)

  • Liquid nitrogen

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile (ACN)

  • Weak anion exchange or 2-(2-pyridyl)ethyl functionalized silica gel SPE columns

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Stable isotope-labeled internal standard (e.g., [¹³C₁₆]-Palmitoyl-CoA or a biosynthesized labeled mixture)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH₂PO₄ buffer containing the internal standard. Homogenize thoroughly on ice. Add 1 mL of isopropanol and homogenize again.

  • Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of acetonitrile, vortex vigorously for 2 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Column Conditioning: Condition the SPE column with 1 mL of methanol followed by 1 mL of the SPE Wash Solution.

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the SPE Wash Solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs with 1.5 mL of the SPE Elution Solution.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a general LC-MS/MS method that can be optimized for this compound analysis.[8][9]

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)

  • Mobile Phase A: 15 mM ammonium hydroxide in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 25% B

    • 3.0-4.0 min: 25% to 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-5.0 min: Hold at 20% B

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: The specific precursor and product ions for this compound should be determined by direct infusion of a standard. A common fragmentation for long-chain acyl-CoAs is the neutral loss of 507 Da.[8][10]

Data Presentation

Table 1: Comparison of Recovery Rates for Different Acyl-CoA Extraction and Purification Methods.

Acyl-CoA SpeciesChain LengthSample Preparation MethodSPE SorbentAverage Recovery (%)Reference
Palmitoyl-CoALong (C16:0)Homogenization, Acetonitrile/Isopropanol ExtractionOligonucleotide70-80%[5]
Oleoyl-CoALong (C18:1)Homogenization, Acetonitrile/Isopropanol Extraction2-(2-pyridyl)ethyl85-90%[6][7]
Arachidonyl-CoALong (C20:4)Homogenization, Acetonitrile/Isopropanol Extraction2-(2-pyridyl)ethyl83-88%[6][7]
Acetyl-CoAShort (C2)Homogenization, Acetonitrile/Isopropanol Extraction2-(2-pyridyl)ethyl85-95%[6][7]
Malonyl-CoAShort (C3)Homogenization, Acetonitrile/Isopropanol Extraction2-(2-pyridyl)ethyl83-90%[6][7]
Octanoyl-CoAMedium (C8)Homogenization, Acetonitrile/Isopropanol Extraction2-(2-pyridyl)ethyl88-92%[6][7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Tissue Sample (50-100mg) homogenize Homogenize in Buffer with Internal Standard sample->homogenize extract Extract with Acetonitrile/Isopropanol homogenize->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Column supernatant->condition load Load Supernatant condition->load wash Wash to Remove Impurities load->wash elute Elute Acyl-CoAs wash->elute dry Dry Eluate elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the extraction and analysis of this compound.

troubleshooting_logic start Inconsistent/Low Signal for this compound check_matrix Perform Post-Extraction Spike Experiment start->check_matrix matrix_effect Matrix Effect Confirmed? check_matrix->matrix_effect no_matrix Investigate Other Issues: - Instrument Performance - Standard Degradation matrix_effect->no_matrix No implement_is Implement Stable Isotope- Labeled Internal Standard matrix_effect->implement_is Yes optimize_cleanup Optimize Sample Cleanup (e.g., SPE) implement_is->optimize_cleanup dilute Test Sample Dilution optimize_cleanup->dilute revalidate Re-validate Method dilute->revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Preservation of cis-Vaccenoyl-CoA Integrity in Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of cis-Vaccenoyl-CoA in cell and tissue lysates.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in lysates a concern?

A1: this compound is the activated form of cis-vaccenic acid, a monounsaturated long-chain fatty acid. As a key metabolic intermediate, its accurate quantification is crucial for studies in lipid metabolism, signaling, and drug development. However, this compound is highly susceptible to degradation in biological lysates due to both enzymatic activity and chemical instability, leading to inaccurate measurements and misinterpretation of experimental results.

Q2: What are the primary enzymes responsible for the degradation of this compound in cell lysates?

A2: The primary enzymes responsible for the hydrolysis of the thioester bond in long-chain acyl-CoAs like this compound are Acyl-CoA Thioesterases (ACOTs). Specifically, cytosolic (ACOT1) and mitochondrial (ACOT2) isoforms are major contributors to this degradation in cell lysates. These enzymes catalyze the conversion of this compound to cis-vaccenic acid and Coenzyme A (CoA), rendering it undetectable in many analytical methods targeting the intact molecule.

Q3: What non-enzymatic factors contribute to the degradation of this compound?

A3: Beyond enzymatic activity, this compound is chemically unstable. Its thioester bond is prone to hydrolysis, a reaction accelerated by neutral to alkaline pH. Additionally, the monounsaturated acyl chain is susceptible to oxidation, which can be exacerbated by exposure to air, light, and elevated temperatures.

Q4: What are the immediate steps I should take during sample preparation to minimize degradation?

A4: To minimize degradation, it is critical to work quickly and maintain cold conditions at all times. This includes using pre-chilled buffers and tubes and keeping samples on ice. Rapid inactivation of enzymes immediately upon cell lysis is paramount. This can be achieved by using acidic lysis buffers and/or organic solvents.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be attributed to its degradation.

Issue Potential Cause Recommended Solution
Low or undetectable levels of this compound Enzymatic Degradation: Active Acyl-CoA Thioesterases (ACOTs) in the lysate are hydrolyzing the target molecule.1. Use an acidic lysis buffer: Maintain a pH between 4.0 and 6.0 throughout the procedure. A common choice is 100 mM potassium phosphate buffer at pH 4.9. 2. Incorporate Thioesterase Inhibitors: While specific, potent inhibitors for ACOT1 and ACOT2 are not widely commercially available as standalone reagents, indirect inhibition can be effective. Consider using a cocktail of inhibitors targeting related pathways. See Table 1 for recommendations. 3. Rapid Enzyme Inactivation: Immediately after cell harvesting, quench metabolic activity by flash-freezing in liquid nitrogen or by lysing in a cold organic solvent like methanol.
Chemical Hydrolysis: The pH of the lysis buffer or subsequent solutions is too high (neutral or alkaline).Ensure all buffers and solvents are maintained at a slightly acidic pH (4.0-6.0). Avoid prolonged exposure to aqueous solutions.
Oxidation: The unsaturated fatty acyl chain is being oxidized.1. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during prolonged handling. 2. Minimize exposure to light. 3. Consider adding antioxidants like butylated hydroxytoluene (BHT) to organic solvents, though compatibility with downstream analysis must be verified.
High variability between replicate samples Inconsistent Sample Handling: Differences in the time between cell lysis and enzyme inactivation or analysis.Standardize the entire workflow, ensuring each sample is processed for the same duration and under identical conditions.
Freeze-Thaw Cycles: Repeated freezing and thawing of lysates can accelerate degradation.Prepare single-use aliquots of your lysates to avoid multiple freeze-thaw cycles.
Poor recovery after extraction Inefficient Extraction Method: The chosen solvent system may not be optimal for long-chain acyl-CoAs.A common and effective method involves protein precipitation with an acidic buffer followed by extraction with organic solvents like isopropanol and acetonitrile. Solid-phase extraction (SPE) can also be used for purification and concentration.
Adsorption to Labware: Acyl-CoAs can adhere to the surface of standard microcentrifuge tubes.Use low-adhesion microcentrifuge tubes for all steps of the procedure.
Table 1: Recommended Inhibitor Cocktails for Indirectly Preserving this compound
Inhibitor Target Mechanism of Action for Preservation Typical Working Concentration Commercial Availability
Triacsin C Long-chain acyl-CoA synthetaseReduces the overall pool of newly synthesized long-chain acyl-CoAs, which can indirectly reduce the substrate available for thioesterases.1-10 µMAvailable from various biochemical suppliers.
Etomoxir Carnitine palmitoyl-transferase 1 (CPT1)Blocks the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation, which can alter the subcellular distribution and availability of these molecules for degradation.10-50 µMAvailable from various biochemical suppliers.
General Protease and Phosphatase Inhibitor Cocktails Serine, cysteine, and metalloproteases; phosphatasesWhile not directly targeting thioesterases, these cocktails prevent general protein degradation, which can help maintain the overall integrity of the cellular machinery and prevent the release of degradative enzymes from subcellular compartments.As per manufacturer's instructionsWidely available from multiple vendors.

Experimental Protocols

Protocol 1: Cell Lysis and Extraction for Preservation of this compound

This protocol is designed to rapidly inactivate endogenous enzymes and stabilize this compound.

Materials:

  • Cell culture plates or suspension cells

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile:Isopropanol (3:1, v/v), pre-chilled to -20°C

  • Internal Standard (e.g., C17:0-CoA)

  • Low-adhesion microcentrifuge tubes (1.5 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 16,000 x g at 4°C

  • Sonicator (optional)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Enzyme Inactivation:

    • Add 500 µL of ice-cold Lysis Buffer (pH 4.9) containing the internal standard to the cell plate or pellet.

    • For adherent cells, use a cell scraper to collect the cells in the buffer. For suspension cells, resuspend the pellet.

    • Immediately transfer the cell lysate to a pre-chilled low-adhesion microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Add 1 mL of the cold Extraction Solvent to the lysate.

    • Vortex vigorously for 2 minutes.

    • (Optional) Sonicate the sample for 3 minutes in an ice-water bath.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled low-adhesion microcentrifuge tube. Avoid disturbing the protein pellet.

  • Drying and Storage:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

  • Reconstitution:

    • Just before analysis (e.g., by LC-MS/MS), reconstitute the dried extract in an appropriate solvent, preferably one with a slightly acidic pH and containing an organic component (e.g., 50% methanol in 25 mM ammonium acetate, pH 5.5).

Protocol 2: Assessment of this compound Stability in Lysates

This protocol allows for the evaluation of the effectiveness of your preservation method.

Materials:

  • Cell lysate prepared as described in Protocol 1

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)

  • LC-MS/MS or other suitable analytical instrument for this compound quantification

  • Internal standard

Procedure:

  • Prepare Lysate: Prepare a larger batch of cell lysate according to Protocol 1, up to the point of adding the extraction solvent.

  • Aliquoting: Aliquot the lysate into several pre-chilled low-adhesion microcentrifuge tubes.

  • Time Zero Sample: Immediately process one aliquot as the "time zero" control by adding the extraction solvent and proceeding with the extraction as described in Protocol 1.

  • Incubation: Incubate the remaining aliquots at different temperatures (e.g., on ice at 4°C, at room temperature ~25°C, and at 37°C) for various time points (e.g., 15 min, 30 min, 60 min).

  • Extraction at Time Points: At each designated time point, stop the reaction by adding the cold extraction solvent and proceed with the extraction protocol.

  • Quantification: Analyze all the extracted samples by LC-MS/MS to quantify the remaining amount of this compound relative to the internal standard.

  • Data Analysis: Plot the concentration of this compound against time for each temperature. A stable protocol will show minimal decrease in the this compound concentration over time, especially at 4°C.

Visualizations

Enzymatic Degradation of this compound cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cis_Vaccenoyl_CoA_cytosol This compound ACOT1 ACOT1 (Acyl-CoA Thioesterase 1) cis_Vaccenoyl_CoA_cytosol->ACOT1 Hydrolysis cis_Vaccenic_Acid_cytosol cis-Vaccenic Acid ACOT1->cis_Vaccenic_Acid_cytosol CoA_cytosol CoA ACOT1->CoA_cytosol cis_Vaccenoyl_CoA_mito This compound ACOT2 ACOT2 (Acyl-CoA Thioesterase 2) cis_Vaccenoyl_CoA_mito->ACOT2 Hydrolysis cis_Vaccenic_Acid_mito cis-Vaccenic Acid ACOT2->cis_Vaccenic_Acid_mito CoA_mito CoA ACOT2->CoA_mito

Caption: Enzymatic degradation pathway of this compound.

Experimental Workflow for Preserving this compound start Start: Cell Sample harvest 1. Cell Harvesting (Wash with ice-cold PBS) start->harvest lysis 2. Rapid Lysis (Acidic Buffer, pH 4.9 on ice) harvest->lysis inhibit Add Inhibitor Cocktail (Optional but Recommended) lysis->inhibit extract 3. Protein Precipitation & Extraction (Cold Organic Solvent) lysis->extract inhibit->extract centrifuge 4. Centrifugation (16,000 x g, 4°C) extract->centrifuge collect 5. Collect Supernatant centrifuge->collect dry 6. Dry Extract (Nitrogen or Vacuum) collect->dry store 7. Store at -80°C dry->store reconstitute 8. Reconstitute for Analysis store->reconstitute end Analysis (e.g., LC-MS/MS) reconstitute->end

Technical Support Center: Optimizing Chromatographic Separation of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of acyl-CoA isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of acyl-CoA isomers.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

Question: My chromatogram shows poor peak shapes for my acyl-CoA isomers, such as tailing, fronting, or split peaks. What are the potential causes and how can I resolve this?

Answer: Poor peak shape is a common problem in the chromatography of acyl-CoA isomers and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.

Possible Causes and Solutions:

  • Secondary Interactions with Silanol Groups: Unwanted interactions between the phosphate groups of acyl-CoAs and free silanol groups on the silica-based stationary phase can lead to peak tailing.

    • Solution: Operate the mobile phase at a lower pH to protonate the silanol groups, thereby minimizing these secondary interactions.[1] Using an end-capped column can also mitigate this issue.[1]

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.[1]

    • Solution: Reduce the sample concentration or the injection volume.[1]

  • Incompatible Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[1]

    • Solution: Ensure the sample solvent has a similar or weaker elution strength than the initial mobile phase.[1]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can result in distorted peaks.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it. In case of degradation, the column may need to be replaced.[2]

  • Extra-Column Dead Volume: Excessive volume in tubing and connections can lead to peak broadening and tailing.[1]

    • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.[1]

Issue 2: Co-elution of Acyl-CoA Isomers

Question: I am unable to resolve isomeric acyl-CoAs, such as n-butyryl-CoA and isobutyryl-CoA. What strategies can I employ to improve their separation?

Answer: The separation of structurally similar isomers is a significant challenge in acyl-CoA analysis. Optimizing chromatographic selectivity is key to achieving resolution.

Possible Causes and Solutions:

  • Insufficient Chromatographic Resolution: The chosen column and mobile phase may not provide enough selectivity for the isomers.

    • Solution 1: Mobile Phase Optimization: Introducing an ion-pairing agent, such as tributylamine or heptafluorobutyric acid (HFBA), to the mobile phase can enhance the retention and resolution of these polar compounds.[1][3] Adjusting the pH of the mobile phase can also alter the ionization state of the analytes and improve separation.[2]

    • Solution 2: Stationary Phase Selection: If using a standard C18 column, consider switching to a different stationary phase chemistry, such as a C8, phenyl-hexyl, or a mixed-mode column, which may offer different selectivity for the isomers.[1][4] For enantiomeric separation, a chiral stationary phase is necessary.[1][2]

    • Solution 3: Gradient Optimization: A shallower gradient will increase the separation window, potentially allowing for better resolution of closely eluting isomers.[1]

  • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples or very similar isomers, a 2D-LC approach can provide significantly enhanced resolution by using two columns with different selectivities.[3]

Issue 3: Low Signal Intensity or High Background Noise

Question: My acyl-CoA analytes have very low signal intensity, or the baseline of my chromatogram is noisy. What could be causing this and how can I improve it?

Answer: Low signal intensity and high background are often related to sample preparation, matrix effects, or suboptimal mass spectrometry settings.

Possible Causes and Solutions:

  • Ion Suppression from Biological Matrix: Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer source.[5]

    • Solution: Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances like salts and phospholipids.[5][6]

  • Acyl-CoA Instability: Acyl-CoAs are prone to degradation, especially at non-optimal pH and temperature.[5]

    • Solution: Process samples quickly on ice and store them at -80°C.[5] Reconstitute dried extracts in a buffered solution, such as 50 mM ammonium acetate (pH 6.8), immediately before analysis to improve stability.[7][8]

  • Suboptimal Mass Spectrometer Settings: The ionization and fragmentation parameters may not be optimized for your analytes.

    • Solution: Optimize source parameters such as capillary voltage, gas flow, and temperature.[5] For tandem MS, ensure the collision energy is optimized for the specific precursor-to-product ion transition.[5] In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of 507 Da.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for separating a broad range of acyl-CoAs?

A1: Reversed-phase columns, particularly C18 and C8 chemistries, are commonly used for the separation of acyl-CoAs.[4][5][9] A C8 column can be effective for separating a range of short- to long-chain acyl-CoAs.[4] For very polar, short-chain acyl-CoAs, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[10]

Q2: How can I improve the retention of short-chain acyl-CoAs on a reversed-phase column?

A2: Short-chain acyl-CoAs are quite polar and may have limited retention on traditional reversed-phase columns. The use of ion-pairing reagents in the mobile phase can significantly improve their retention and peak shape.[3][8]

Q3: What are the typical mobile phases used for acyl-CoA separation?

A3: A common mobile phase composition for reversed-phase separation of acyl-CoAs consists of an aqueous component with a buffer (e.g., ammonium acetate or ammonium formate) and an organic modifier like acetonitrile or methanol.[2][4][9] A gradient elution is typically employed to separate a wide range of acyl-CoAs with varying chain lengths.[2][9]

Q4: What is a suitable internal standard for the quantification of acyl-CoAs?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, an acyl-CoA with an odd-numbered carbon chain (e.g., C17:0-CoA) can be used as it is not naturally abundant in most biological systems.[11]

Q5: How can I minimize the degradation of acyl-CoAs during sample preparation?

A5: To minimize degradation, it is crucial to work quickly and at low temperatures (on ice).[8] Rapidly quenching metabolic activity is a critical first step. For long-term storage, it is recommended to store extracts as dry pellets at -80°C.[8]

Experimental Protocols

General Protocol for Acyl-CoA Extraction from Tissues

This protocol is a generalized procedure and may require optimization for specific tissue types and acyl-CoA species.

  • Homogenization: Homogenize the frozen tissue powder in an ice-cold extraction solvent, such as a mixture of acetonitrile and isopropanol.[6]

  • Extraction: Add a buffered aqueous solution (e.g., 0.1 M potassium phosphate, pH 6.7) and vortex thoroughly.[6]

  • Centrifugation: Centrifuge the mixture at a high speed to pellet the precipitated proteins and cellular debris.

  • Purification (Optional but Recommended): The resulting supernatant can be further purified using Solid-Phase Extraction (SPE) with an anion-exchange sorbent to remove interfering matrix components.[6]

  • Drying and Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen. Reconstitute the dried pellet in an appropriate solvent, such as 50% methanol in water with a low concentration of ammonium acetate, immediately prior to LC-MS analysis.[5]

Data Presentation

Table 1: Comparison of different extraction solvents on the recovery of various acyl-CoA species. (Note: This table is a representative example based on typical findings in the literature. Actual values can vary depending on the specific experimental conditions and matrix.)

Acyl-CoA SpeciesSolvent System A (Acetonitrile/Isopropanol/Water)Solvent System B (Methanol/Water)
Acetyl-CoA (C2)85 ± 5%78 ± 7%
Malonyl-CoA (C3)82 ± 6%75 ± 8%
Succinyl-CoA (C4)88 ± 4%81 ± 6%
Palmitoyl-CoA (C16)92 ± 3%85 ± 5%
Oleoyl-CoA (C18:1)90 ± 4%83 ± 6%

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Peak Shape Troubleshooting cluster_2 Co-elution Troubleshooting Start Poor Chromatographic Separation Peak_Shape Poor Peak Shape? Start->Peak_Shape Coelution Isomers Co-eluting? Start->Coelution Peak_Shape->Coelution No Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Split Split Peaks Peak_Shape->Split Yes Optimize_MP Optimize Mobile Phase (Ion-Pairing, pH) Coelution->Optimize_MP Yes Change_Column Change Column Chemistry (C8, Phenyl, Chiral) Coelution->Change_Column Yes Optimize_Gradient Optimize Gradient (Shallower Slope) Coelution->Optimize_Gradient Yes Solution_Tailing Lower Mobile Phase pH Use End-capped Column Tailing->Solution_Tailing Solution_Fronting Reduce Sample Concentration Check Sample Solvent Fronting->Solution_Fronting Solution_Split Check for Column Blockage Ensure Solvent Compatibility Split->Solution_Split Solution_Coelution Improved Separation Optimize_MP->Solution_Coelution Change_Column->Solution_Coelution Optimize_Gradient->Solution_Coelution

Caption: A troubleshooting flowchart for poor chromatographic separation of acyl-CoA isomers.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue Tissue Sample Homogenize Homogenization (Acetonitrile/Isopropanol) Tissue->Homogenize Extract Aqueous Extraction (Phosphate Buffer) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) (Optional) Centrifuge->SPE Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute Inject Inject into LC-MS/MS Dry_Reconstitute->Inject Chromatography Chromatographic Separation (e.g., C18 Column) Inject->Chromatography Mass_Spec Mass Spectrometry (ESI+, MRM) Chromatography->Mass_Spec Integration Peak Integration Mass_Spec->Integration Quantification Quantification Integration->Quantification Result Final Result Quantification->Result

Caption: A typical experimental workflow for the analysis of acyl-CoA isomers.

References

troubleshooting low yields in cis-Vaccenoyl-CoA chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of cis-Vaccenoyl-CoA. The following information is designed to help you identify and resolve common issues that can lead to low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the common chemical strategies for synthesizing this compound?

A1: The synthesis of this compound from cis-vaccenic acid typically involves a two-step process. First, the carboxylic acid group of cis-vaccenic acid is "activated" to make it more reactive. This is followed by the reaction of the activated fatty acid with the thiol group of Coenzyme A (CoA). Common activation methods include:

  • Mixed Anhydride Method: Reacting the fatty acid with another acid, such as ethyl chloroformate, to form a mixed anhydride.

  • Acid Anhydride Method: Using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the symmetric anhydride of cis-vaccenic acid.[1]

  • Active Ester Method: Converting the fatty acid into an active ester, for example, an N-hydroxysuccinimide (NHS) ester, which readily reacts with CoA.[2]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Poor quality of starting materials: Impurities in cis-vaccenic acid or degraded Coenzyme A can inhibit the reaction.

  • Inefficient activation of cis-vaccenic acid: The activation step is critical and, if incomplete, will result in a low yield.

  • Side reactions: The presence of moisture can lead to the hydrolysis of activated intermediates. For unsaturated fatty acids like cis-vaccenic acid, oxidation or isomerization of the double bond can also occur.

  • Product degradation: Acyl-CoA thioesters can be unstable, particularly at non-optimal pH values.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or stoichiometry can negatively impact the reaction.

Q3: I'm observing multiple unexpected peaks in my HPLC analysis. What could they be?

A3: Unexpected peaks during HPLC analysis can indicate the presence of side products or unreacted starting materials. Common culprits include:

  • Unreacted cis-vaccenic acid and Coenzyme A.

  • Byproducts from the coupling reagent: For instance, dicyclohexylurea (DCU) is a byproduct of DCC-mediated reactions and needs to be efficiently removed.[1]

  • Oxidized or isomerized forms of this compound: The double bond in the vaccenoyl chain is susceptible to oxidation and isomerization under harsh conditions.

  • Hydrolyzed product: The thioester bond of this compound can be hydrolyzed back to cis-vaccenic acid and CoA if exposed to non-optimal pH or contaminating enzymes.

Q4: How can I minimize the risk of side reactions involving the cis-double bond?

A4: To protect the integrity of the cis-double bond in the vaccenoyl chain, consider the following precautions:

  • Use an inert atmosphere: Conduct the reaction under an inert gas like nitrogen or argon to minimize oxidation.

  • Use degassed solvents: Removing dissolved oxygen from solvents can further reduce the risk of oxidation.

  • Avoid high temperatures: Perform the reaction at the lowest effective temperature.

  • Limit exposure to light: Protect the reaction mixture from light, which can catalyze isomerization and oxidation.

Troubleshooting Guide

Problem 1: Low to No Product Formation

This is a common issue that often points to problems with the reagents or the initial activation step.

Potential Cause Suggested Solution
Degraded Coenzyme A Verify the purity and integrity of your CoA stock. If possible, use a fresh batch. Store CoA solutions at -20°C or -80°C and avoid multiple freeze-thaw cycles.
Impure cis-Vaccenic Acid Ensure the purity of the cis-vaccenic acid using techniques like GC-MS or NMR before starting the synthesis.
Inefficient Activation Step Optimize the activation reaction. Ensure anhydrous conditions, as water will deactivate many coupling reagents and hydrolyze the activated intermediate. Consider increasing the molar equivalents of the activating reagent.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the activated fatty acid relative to Coenzyme A is often beneficial.
Problem 2: Product is Formed but Yield Decreases During Purification

This may indicate product instability or loss during the purification steps.

Potential Cause Suggested Solution
Hydrolysis of the Thioester Bond Maintain a stable, slightly acidic pH (around 4.0-6.0) during purification. Work quickly and at low temperatures (e.g., on ice or in a cold room).
Oxidation of the Product Add antioxidants, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your purification buffers to protect the thioester and the double bond.
Poor Recovery from HPLC Optimize your HPLC purification protocol. Ensure the column is properly equilibrated and that the gradient is suitable for separating your product from impurities.[3][4] Use a C18 column and a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[3]

Quantitative Data Summary

The following table provides representative data for the chemical synthesis of long-chain fatty acyl-CoAs, which can be used as a starting point for optimizing this compound synthesis.

Synthesis Method Fatty Acid Coupling Reagent Typical Yield Reference
Symmetric AnhydrideOleic AcidDicyclohexylcarbodiimide (DCC)87-94% (for anhydride)[1]
Active EsterPalmitic AcidN-HydroxysuccinimideHigh[2]

Experimental Protocols

Key Experiment: Synthesis of this compound via the Symmetric Anhydride Method

This protocol is adapted from methods used for other long-chain unsaturated fatty acids, such as oleic acid.[1]

Materials:

  • cis-Vaccenic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous carbon tetrachloride or dichloromethane

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate

  • Purification buffers and HPLC system

Procedure:

Step 1: Formation of cis-Vaccenic Anhydride

  • Dissolve cis-vaccenic acid in anhydrous carbon tetrachloride.

  • Add a solution of DCC (0.5 molar equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

  • Remove the DCU precipitate by filtration. The filtrate contains the cis-vaccenic anhydride.

Step 2: Reaction with Coenzyme A

  • Dissolve Coenzyme A trilithium salt in an aqueous solution of sodium bicarbonate.

  • Slowly add the cis-vaccenic anhydride solution (in an organic solvent like THF) to the CoA solution with vigorous stirring.

  • Maintain the reaction at a controlled pH (typically 7.5-8.0) and temperature (room temperature) for 1-2 hours.

Step 3: Purification

  • Acidify the reaction mixture to quench the reaction and precipitate the product.

  • Isolate the crude this compound by centrifugation.

  • Purify the product using reverse-phase HPLC on a C18 column.[3][4]

  • Monitor the elution at 260 nm, the absorbance maximum for the adenine moiety of CoA.[3]

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound check_reagents Verify Starting Material Quality start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_activation Assess Activation Step Efficiency activation_ok Activation OK? check_activation->activation_ok check_side_reactions Investigate for Side Reactions side_reactions_ok Minimal Side Reactions? check_side_reactions->side_reactions_ok check_purification Evaluate Purification Procedure purification_ok Purification OK? check_purification->purification_ok reagents_ok->check_activation Yes solution_reagents Use High-Purity Reagents reagents_ok->solution_reagents No activation_ok->check_side_reactions Yes solution_activation Optimize Activation: - Anhydrous Conditions - Stoichiometry activation_ok->solution_activation No side_reactions_ok->check_purification Yes solution_side_reactions Minimize Side Reactions: - Inert Atmosphere - Low Temperature side_reactions_ok->solution_side_reactions No solution_purification Optimize Purification: - Adjust pH - Use Antioxidants purification_ok->solution_purification No success Improved Yield purification_ok->success Yes solution_reagents->check_reagents solution_activation->check_activation solution_side_reactions->check_side_reactions solution_purification->check_purification

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Synthesis_Workflow start_materials cis-Vaccenic Acid + CoA activation Step 1: Activation (e.g., with DCC) start_materials->activation coupling Step 2: Coupling Reaction start_materials->coupling activated_intermediate Activated Intermediate (e.g., cis-Vaccenic Anhydride) activation->activated_intermediate activated_intermediate->coupling hydrolysis Hydrolysis (H₂O contamination) activated_intermediate->hydrolysis crude_product Crude this compound coupling->crude_product purification Step 3: Purification (e.g., HPLC) crude_product->purification oxidation Oxidation / Isomerization (O₂, light, heat) crude_product->oxidation final_product Pure this compound purification->final_product

References

Technical Support Center: Addressing Poor Ionization of cis-Vaccenoyl-CoA in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-Vaccenoyl-CoA and other long-chain acyl-CoAs by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to overcome common challenges, particularly poor ionization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your ESI-MS experiments with this compound.

Issue 1: Poor or No Signal for this compound

Question: I am not seeing a discernible signal for my this compound standard or sample. What are the likely causes and how can I improve the signal intensity?

Answer: Low signal intensity for long-chain acyl-CoAs like this compound is a frequent challenge in ESI-MS analysis. The primary reasons often revolve around the choice of ionization mode, sample preparation, and chromatographic conditions.

Possible Causes and Solutions:

  • Suboptimal Ionization Mode: For quantitative analysis of long-chain acyl-CoAs, positive electrospray ionization (ESI+) mode is generally recommended .[1][2] While the precursor ion signal might be more intense in negative ion mode, positive mode provides a characteristic and abundant product ion that is ideal for sensitive and specific quantification using Multiple Reaction Monitoring (MRM).[1] In positive ESI-MS/MS, acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[2][3] This fragmentation pattern is highly specific and provides a strong signal for quantification. Studies have shown that the positive ion mode can be approximately 3-fold more sensitive for the analysis of long-chain acyl-CoAs compared to the negative ion mode.

  • Inefficient Sample Preparation: The complex biological matrix can significantly suppress the ionization of this compound. A robust sample preparation method is crucial to remove interfering substances like proteins and salts. Two common and effective methods are Solid-Phase Extraction (SPE) and Protein Precipitation.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up samples and concentrating the analytes.[1] Using a weak anion exchange SPE column can yield high recovery rates for a broad range of acyl-CoAs.

    • Protein Precipitation: A simpler and faster method is to precipitate proteins using an acid like 5-sulfosalicylic acid (SSA) or a solvent like acetonitrile.[4] While efficient at removing proteins, it may not remove other interfering matrix components as effectively as SPE.[1]

  • Inadequate Chromatographic Separation: Poor separation on the liquid chromatography (LC) column can lead to co-elution with other molecules that compete for ionization, a phenomenon known as ion suppression.

    • Column Choice: A C18 reversed-phase column is a common and effective choice for separating long-chain acyl-CoAs.[2][5]

    • Mobile Phase Composition: The mobile phase plays a critical role in both separation and ionization. Using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) or adding mobile phase modifiers like ammonium acetate can significantly improve peak shape and signal intensity.[2][6]

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative, is better for quantifying this compound?

A1: For quantitative analysis, positive ion mode (ESI+) is generally superior . This is due to the characteristic and highly specific fragmentation pattern where long-chain acyl-CoAs undergo a neutral loss of 507 Da.[2][3] This transition is ideal for creating sensitive and specific Multiple Reaction Monitoring (MRM) assays. While the precursor ion intensity might be higher in negative ion mode, the fragmentation in positive mode is more informative and provides a cleaner signal for quantification, which can be about three times more sensitive.

Q2: What is the characteristic fragmentation I should look for when setting up my MRM method for this compound?

A2: In positive ion mode ESI-MS/MS, the most abundant and characteristic fragmentation is the neutral loss of 507 Da . This corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate part of the Coenzyme A molecule. Therefore, your MRM transition should be from the precursor ion [M+H]⁺ of this compound to the product ion [M+H-507]⁺.

Q3: My signal is still low after optimizing the ionization mode. What should I try next?

A3: If your signal remains low, the next crucial step is to optimize your sample preparation . Biological samples contain numerous components that can interfere with the ionization of your target analyte. Implementing a robust cleanup procedure is essential. We recommend trying either Solid-Phase Extraction (SPE) for the cleanest extracts or Protein Precipitation with 5-sulfosalicylic acid (SSA) as a simpler alternative.[1][4] Both methods are detailed in the Experimental Protocols section below.

Q4: Can the mobile phase composition affect the ionization of this compound?

A4: Absolutely. The mobile phase composition has a significant impact on ionization efficiency. For long-chain acyl-CoAs, using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) with a C18 column has been shown to provide good separation and signal intensity.[2] Alternatively, using mobile phase additives such as 10 mM ammonium acetate can also improve chromatography and ionization.[5][6]

Q5: Should I be concerned about adduct formation?

A5: Yes, adduct formation is an important consideration in ESI-MS. While protonated molecules ([M+H]⁺) are typically monitored, the formation of adducts with sodium ([M+Na]⁺) or other cations can occur and may sometimes provide a more stable and abundant signal. However, for quantitative analysis, it is generally best to optimize conditions to favor the formation of a single, consistent ion, usually the protonated molecule, to ensure reproducibility. The choice of mobile phase additives can influence adduct formation.

Data Presentation

The choice of sample preparation can significantly impact the recovery of long-chain acyl-CoAs. Below is a summary of expected recovery rates for different methods.

Sample Preparation Method Analyte Average Recovery (%) Reference
Solid-Phase Extraction (SPE)Oleoyl-CoA (C18:1)85-90%[7]
Solid-Phase Extraction (SPE)Palmitoyl-CoA (C16:0)83-90%[8]
Solid-Phase Extraction (SPE)Arachidonyl-CoA (C20:4)83-88%[7]
Protein Precipitation (Acetonitrile)General Peptides>50%[9]

Experimental Protocols

Here are detailed protocols for sample preparation and LC-MS/MS analysis of this compound.

Protocol 1: Protein Precipitation using 5-Sulfosalicylic Acid (SSA)

This protocol is a rapid method for removing proteins from cell or tissue samples.

Materials:

  • Cell pellet or tissue homogenate

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution

  • Microcentrifuge tubes

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • To your cell pellet or tissue homogenate, add 200 µL of ice-cold 5% SSA solution.[4]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs

This protocol provides a more thorough cleanup of the sample, leading to potentially cleaner chromatograms and reduced ion suppression.[7][10]

Materials:

  • Cell or tissue extract supernatant

  • Weak anion exchange SPE columns (e.g., 2-(2-pyridyl)ethyl functionalized silica)[7][8]

  • Methanol

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[7]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[7]

  • Vacuum manifold or centrifuge for SPE processing

Procedure:

  • Column Conditioning: Condition the SPE column by washing it with 1 mL of methanol, followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[10]

  • Sample Loading: Load the supernatant from your sample extract onto the conditioned SPE column.

  • Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol to remove unbound impurities.[10]

  • Elution: Elute the acyl-CoAs from the column with 1.5 mL of the Elution Solution.[7] Collect the eluate in a clean tube.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size)[5]

  • Mobile Phase A: 10 mM ammonium acetate in water (pH 6.8)[5]

  • Mobile Phase B: Acetonitrile[5]

  • Flow Rate: 0.2 mL/min[5]

  • Column Temperature: 32°C[5]

  • Injection Volume: 30 µL[5]

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 100
    22.5 100
    22.51 20

    | 30.0 | 20 |

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound (C18:1-CoA): Precursor Ion [M+H]⁺ → Product Ion [M+H-507]⁺

  • Instrument Parameters: Optimize source parameters such as capillary voltage, desolvation gas flow, and source temperature according to your specific instrument manufacturer's recommendations.

Visualizations

Troubleshooting Workflow for Poor Ionization

PoorIonizationWorkflow start Start: Poor or No Signal for this compound check_ionization Step 1: Verify Ionization Mode Is it ESI+? start->check_ionization optimization Step 2: Optimize Sample Preparation check_ionization->optimization Yes solution_ionization Switch to Positive Ion Mode (ESI+). Monitor for neutral loss of 507 Da. check_ionization->solution_ionization No spe Implement Solid-Phase Extraction (SPE) for cleanest sample. optimization->spe Option A ssa Use Protein Precipitation (e.g., SSA) for a faster cleanup. optimization->ssa Option B chromatography Step 3: Improve Chromatography mobile_phase Optimize Mobile Phase (e.g., high pH or additives). chromatography->mobile_phase column Ensure appropriate column (e.g., C18 reversed-phase). chromatography->column end_good Signal Improved solution_ionization->end_good spe->chromatography ssa->chromatography mobile_phase->end_good end_bad Signal Still Poor (Consult Instrument Specialist) mobile_phase->end_bad column->end_good column->end_bad

Caption: A troubleshooting workflow for addressing poor signal intensity of this compound in ESI-MS.

Sample Preparation Decision Tree

SamplePrepDecisionTree start Start: Choose Sample Preparation Method priority What is the main priority? start->priority highest_purity Highest Purity and Minimal Matrix Effects priority->highest_purity Purity speed_simplicity Speed and Simplicity priority->speed_simplicity Speed spe Use Solid-Phase Extraction (SPE) highest_purity->spe ssa Use Protein Precipitation (e.g., SSA) speed_simplicity->ssa lcms Proceed to LC-MS/MS Analysis spe->lcms ssa->lcms

Caption: A decision tree to guide the selection of a sample preparation method for acyl-CoA analysis.

References

minimizing auto-oxidation of unsaturated acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Minimizing Auto-oxidation of Unsaturated Acyl-CoAs

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to minimize and assess the auto-oxidation of unsaturated acyl-CoAs in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is auto-oxidation of unsaturated acyl-CoAs?

Auto-oxidation is a non-enzymatic, spontaneous chemical reaction that degrades unsaturated acyl-CoAs. The process is initiated by factors such as oxygen, light, and heat, and proceeds via a free-radical chain reaction. This reaction targets the double bonds within the fatty acyl chain, leading to the formation of hydroperoxides, which are unstable and decompose into secondary oxidation products like aldehydes (e.g., malondialdehyde), ketones, and other reactive species.

Q2: Why are unsaturate[1]d acyl-CoAs particularly susceptible to auto-oxidation?

The presence of one or more double bonds in the acyl chain makes these molecules vulnerable to oxidation. The carbon-hydrogen bonds[2] adjacent to the double bonds are weaker and more susceptible to hydrogen abstraction, which is the initiating step of the free-radical chain reaction. Polyunsaturated acyl-CoAs (containing multiple double bonds) are significantly more prone to auto-oxidation than monounsaturated ones.

Q3: What are the primary factors that accelerate auto-oxidation in the lab?

  • Oxygen: Molecular oxygen is a critical component of the oxidation process.

  • Light: Exposure to light, especially UV light, can provide the energy to initiate free radical formation.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • Metal Ions: Transition metals, such as iron and copper, can act as catalysts, accelerating the decomposition of hydroperoxides and propagating the radical chain reaction.

  • Improper Storage: Storing unsaturated acyl-CoAs as dry powders or in aqueous solutions for extended periods can increase their susceptibility to oxidation and hydrolysis.

Q4: What are the conse[3][4]quences of using oxidized acyl-CoA samples in my experiments?

Using oxidized samples can lead to significant experimental artifacts and unreliable data. Consequences include:

  • Inaccurate quantification of the acyl-CoA.

  • Formation of unexpected peaks in analytical methods like HPLC or LC-MS.

  • Inhibition or altered[5] activity of enzymes that use acyl-CoAs as substrates.

  • Introduction of cytotoxic or signaling-active oxidation byproducts into cell-based assays.

Troubleshooting Guide

Problem: My LC-MS/HPLC analysis shows unexpected peaks or a reduced peak area for my unsaturated acyl-CoA standard.

Possible Cause Troubleshooting Steps
Sample Oxidation 1. Verify Storage: Confirm the standard was stored at ≤-20°C in an organic solvent under an inert gas (argon or nitrogen). 2. Check Handling:[3] Ensure the sample was handled with glass or stainless steel implements and that solvents were of high purity. Avoid plastic pipet tips [6]for organic solvents. 3. Analyze for Oxi[2]dation Products: Use a method like the TBARS assay (see Protocol 1) to check for malondialdehyde (MDA), a common secondary oxidation product.
Contamination 1[7]. Solvent Blank: Run a solvent-only blank to check for impurities from your solvents or storage containers. 2. Container Leaching: Ensure lipids were not stored in plastic containers with organic solvents, which can leach plasticizers. Use only glass vials with[3][6] Teflon-lined caps.
Instrumental Issues[6] 1. System Suitability: Run a stable, known compound to ensure the LC-MS/HPLC system is performing correctly.

Problem: My enzymatic assay results are inconsistent or show lower-than-expected activity when using an unsaturated acyl-CoA substrate.

Possible Cause Troubleshooting Steps
Substrate Degradation 1. Prepare Fresh: Prepare the acyl-CoA solution immediately before use from a properly stored stock. 2. Use Antioxidants: Consider adding a compatible antioxidant, such as Butylated Hydroxytoluene (BHT), to your stock solution if it doesn't interfere with your assay. 3. Confirm Concent[6]ration: Re-quantify the concentration of your acyl-CoA stock solution using UV spectrophotometry (absorbance at 260 nm) before use.
Inhibitory Byproduc[5]ts 1. Purify Substrate: If oxidation is suspected, consider re-purifying the acyl-CoA using solid-phase extraction or HPLC, though prevention is a much better strategy. 2. Test with Saturated Analog: Run a parallel experiment with a stable, saturated acyl-CoA of a similar chain length to confirm the enzyme is active and the issue is specific to the unsaturated substrate.

Data & Recommendations

Table 1: Recommended Storage Conditions for Unsaturated Acyl-CoAs
Form Solvent Temperature Atmosphere Container Duration
Powder Not RecommendedN/AN/AN/AAvoid[3]
Stock Solution Anhydrous Organic Solvent (e.g., Ethanol, Chloroform)-20°C ± 4°CInert Gas (Argon or Nit[3]rogen)Glass vial with Teflon-[3]lined capLong-term
Aqueous[6] Suspension Buffer / WaterNot Recommended for long periodsN/AN/AShort-term --INVALID-LINK--3

Note: Unsaturated lipids are hygroscopic as powders and can quickly absorb moisture, leading to hydrolysis and oxidation. They should be promptly d[2][3]issolved in a suitable organic solvent upon receipt.

Table 2: Common [3]Antioxidants for Lipid Solutions
Antioxidant Type Typical Concentration Notes
Butylated Hydroxytoluene (BHT) Synthetic100-200 ppm (0.01-0.02%)A common choice for preventing oxidation during sample preparation and storage.
α-Tocopherol (Vita[7][8]min E) Natural200-1000 ppm (0.02-0.1%)Effective natural antioxidant.
Butylated Hydroxyan[8]isole (BHA) Synthetic100-200 ppm (0.01-0.02%)Often used in combination with BHT for synergistic effects.

Caution: Always verif[8][9]y that the chosen antioxidant does not interfere with downstream analytical methods or biological assays.

Diagrams and Workflows

G cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination UnsaturatedLipid Unsaturated Acyl-CoA (LH) LipidRadical Lipid Radical (L•) Initiator Initiator (Light, Heat, Metal) Initiator->LipidRadical L_dot L• LipidRadical->L_dot LOO_dot Peroxyl Radical (LOO•) L_dot->LOO_dot O2 O₂ (Oxygen) O2->LOO_dot LOOH Lipid Hydroperoxide (LOOH) (Unstable) LOO_dot->LOOH LH_again Another LH LH_again->LOOH L_dot_again L• (New radical) LOOH->L_dot_again Radical1 Radical (L•, LOO•) L_dot_again->Radical1 NonRadical Non-Radical Products Radical1->NonRadical Radical2 Radical (L•, LOO•) Radical2->NonRadical

Caption: The free-radical chain reaction mechanism of auto-oxidation.

G start Inconsistent Results or Unexpected Analytical Peaks check_storage Was the acyl-CoA stored correctly? (≤-20°C, organic solvent, inert gas) start->check_storage check_handling Were proper handling procedures used? (Glassware, high-purity solvents) check_storage->check_handling Yes discard Discard Sample. Source new material and follow best practices. check_storage->discard No quantify Quantify Oxidation (e.g., TBARS Assay) check_handling->quantify Yes check_handling->discard No is_oxidized Is oxidation level high? quantify->is_oxidized is_oxidized->discard Yes review_protocol Review other experimental parameters (e.g., instrument, reagent stability). is_oxidized->review_protocol No reprepare Re-prepare fresh solution from new/validated stock. discard->reprepare

Caption: Troubleshooting workflow for suspected acyl-CoA oxidation.

Experimental Protocols

Protocol 1: Quantification of Oxidation via TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate lipid peroxidation by measuring malondialdehyde (MDA), a secondary oxidation product. The principle involves th[10]e reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature, forming a pink-colored adduct that can be measured spectrophotometrically at ~532 nm.

Materials:

  • Sampl[7]e containing unsaturated acyl-CoA

  • Trichloroacetic acid (TCA) solution (e.g., 10-20%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Butylated Hydroxytoluene (BHT) to prevent further oxidation during the assay.

  • Malondialdehyde (MDA)[7] standard (e.g., from hydrolysis of 1,1,3,3-tetramethoxypropane)

  • Microcentrifuge tubes

  • Heating block or boiling water bath (95-100°C)

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of MDA standards of known concentrations.

  • Sample Preparation:

    • To 100 µL of your sample (or standard), add 200 µL of ice-cold 10% TCA to precipitate any protein and acidify the sample.

    • Vortex and incuba[11]te on ice for 15 minutes.

    • Centrifuge at ~3,[11]000 x g for 15 minutes at 4°C.

    • Carefully transfe[11]r 200 µL of the clear supernatant to a new tube.

  • Reaction:

    • [11] Add an equal volume (200 µL) of 0.67% TBA solution to each tube containing supernatant or standard.

    • Incubate all tube[11]s in a heating block or boiling water bath at 95°C for 60 minutes.

  • Measurement: [7]* Cool the tubes on ice for 10 minutes to stop the reaction.

    • Centrifuge the tu[12]bes again at 3,000-4,000 x g for 10 minutes to pellet any precipitate.

    • Transfer 150-200 [7]µL of the clear, pink-colored supernatant to a 96-well plate.

    • Measure the absor[7][11]bance at 532 nm.

  • Data Analysis: [7] * Subtract the absorbance of the blank from all sample and standard readings.

    • Plot the absorbance of the MDA standards versus their concentrations to generate a standard curve.

    • Determine the MDA concentration in your samples by interpolating their absorbance values from the standard curve.

Protocol 2: Best [7]Practices for Preparing and Handling Acyl-CoA Solutions

This protocol outlines the essential steps to minimize oxidation when preparing solutions of unsaturated acyl-CoAs.

Materials:

  • Unsaturated acyl-CoA (powder or film)

  • High-purity, anhydrous organic solvent (e.g., ethanol)

  • Glass vials with Teflon-lined caps

  • Glass or stainless steel syringes/pipettes

  • Inert gas (Argon or Nitrogen) with a delivery system

Procedure:

  • Equilibration: Before opening, allow the sealed container of the acyl-CoA powder to warm to room temperature. This critical step prevents atmospheric moisture from condensing on the cold powder, which can cause hydrolysis.

  • Solvent Preparation[2][3]: If desired, add an antioxidant like BHT to the solvent to a final concentration of ~100 ppm. Ensure the solvent is de-gassed by bubbling with argon or nitrogen for 10-15 minutes to remove dissolved oxygen.

  • Dissolution:

    • Work quickly in an environment with minimal light exposure.

    • Open the vial and add the desired volume of de-gassed organic solvent using a glass syringe or pipette to create a concentrated stock solution.

    • Cap the vial tightly. Gentle vortexing can be used to ensure complete dissolution.

  • Inert Gas Overlay:

    • Carefully uncap the vial and gently flush the headspace with a stream of argon or nitrogen for 15-30 seconds.

    • Immediately and securely recap the vial.

  • Storage:

    • Wrap the vial in aluminum foil to protect it from light.

    • Store in a freezer at -20°C. Avoid repeated freeze-tha[3]w cycles by preparing smaller, single-use aliquots if the solution will be used frequently.

References

Technical Support Center: Quantification of Low-Abundance cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the quantitative analysis of low-abundance cis-Vaccenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying this compound?

A1: The most significant challenge is its differentiation from isomeric forms, particularly Oleoyl-CoA. Both molecules have the same molecular weight and similar structures, making them difficult to separate chromatographically and indistinguishable by standard mass spectrometry.

Q2: Why is the low abundance of this compound a concern for quantification?

A2: Its low cellular concentration often falls near or below the limit of detection of many analytical methods. This necessitates highly sensitive instrumentation and optimized protocols to achieve accurate and reproducible quantification.

Q3: What are the most reliable methods for quantifying acyl-CoAs like this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for acyl-CoA analysis.[1] This is due to its high sensitivity and specificity, which allows for the comprehensive profiling of a wide range of acyl-CoA species in complex biological samples.[1] Operating in Multiple Reaction Monitoring (MRM) mode further enhances specificity by monitoring specific precursor-to-product ion transitions.[1]

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: Acyl-CoAs are known to be unstable.[2][3] To minimize degradation, it is crucial to process samples quickly and at low temperatures, such as on ice.[2] Quenching metabolic activity rapidly is also essential. For long-term storage, samples should be kept at -80°C and reconstituted just prior to analysis.[2]

Q5: Are there commercially available standards for this compound?

A5: The availability of high-purity this compound standards can be limited. It is crucial to source standards from reputable suppliers and verify their purity upon receipt, as impurities can significantly impact the accuracy of your calibration curve.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Chromatographic Resolution of Isomers (e.g., this compound and Oleoyl-CoA) Inadequate column chemistry or mobile phase composition.- Optimize the chromatographic gradient, testing different solvent compositions and elution profiles.- Experiment with different stationary phases (e.g., C18, C30) to exploit subtle differences in isomer polarity.- Consider specialized column technologies designed for lipid isomer separation.
Low Signal Intensity or Poor Peak Shape 1. Analyte Degradation: Acyl-CoAs are unstable in aqueous solutions.[2][3]2. Ion Suppression: Co-eluting species from the sample matrix can interfere with the ionization of the target analyte.[2]3. Suboptimal MS Parameters: Incorrect ionization source settings can lead to poor signal.1. Keep samples on ice during preparation and store at -80°C.[2] Reconstitute just before analysis.2. Improve chromatographic separation to resolve the analyte from interfering compounds.[2] Consider solid-phase extraction (SPE) for sample cleanup.3. Optimize MS source parameters (e.g., spray voltage, gas flow, temperature) for your specific analyte and mobile phase.
High Background Noise in Mass Spectrometry Contamination in the LC-MS system or from sample handling.- Flush the LC system and mass spectrometer thoroughly.- Use high-purity solvents and reagents.- Ensure meticulous sample handling to avoid external contamination.
Poor Linearity in Calibration Curve (Low R² value) 1. Analyte Degradation: Instability of standards at low concentrations.2. Matrix Effects: Interference from the sample matrix affecting ionization efficiency.[2]3. Inaccurate Standard Concentrations: Errors in the preparation of stock solutions.1. Prepare fresh calibration standards for each run. Store stock solutions at -80°C in small aliquots.2. Construct matrix-matched calibration curves to compensate for matrix effects.[2]3. Carefully prepare and verify the concentration of your stock solutions.
Non-Zero Intercept in Calibration Curve 1. Contamination in Blank: The blank solution may contain the analyte of interest.[2]2. Interference: A co-eluting compound may be contributing to the signal at the analyte's m/z transition.[2]1. Ensure the solvent used for the blank is free of contamination.[2]2. Improve chromatographic separation to resolve the analyte from the interfering compound. Check for other potential MRM transitions for the analyte that may be more specific.[2]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound

This protocol outlines a general workflow for the quantification of this compound in biological samples. Optimization will be required based on the specific sample type and instrumentation.

1. Sample Extraction

  • Objective: To efficiently extract acyl-CoAs while minimizing degradation.

  • Procedure:

    • Flash-freeze biological samples in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen tissue or cell pellet in a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[4]

    • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) in the extraction buffer to correct for extraction efficiency and matrix effects.

    • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C for 15 minutes.[4]

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate) for LC-MS/MS analysis.[3]

2. Chromatographic Separation

  • Objective: To separate this compound from other acyl-CoAs, particularly isomers.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used.[1]

  • Mobile Phase: A gradient of two mobile phases is common, for example:

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).

    • Mobile Phase B: Acetonitrile/isopropanol with the same modifier.

  • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometry Analysis

  • Objective: To detect and quantify this compound with high sensitivity and specificity.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

    • Precursor Ion (Q1): The m/z of the intact this compound molecule.

    • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID) of the precursor ion.

  • Data Analysis:

    • Integrate the peak area of the MRM transition for this compound and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

    • Normalize the final concentration to a relevant measure, such as protein content or cell number.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (Flash Freeze) extraction Extraction with Internal Standard sample_collection->extraction centrifugation Centrifugation extraction->centrifugation drying Evaporation centrifugation->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (Isomer Resolution) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification normalization Normalization quantification->normalization signaling_pathway stearoyl_coa Stearoyl-CoA (C18:0) desaturase Stearoyl-CoA Desaturase (SCD) stearoyl_coa->desaturase vaccenoyl_coa This compound (C18:1n-7) elongase Elongase vaccenoyl_coa->elongase lipid_synthesis Complex Lipid Synthesis vaccenoyl_coa->lipid_synthesis beta_oxidation Beta-Oxidation vaccenoyl_coa->beta_oxidation oleoyl_coa Oleoyl-CoA (C18:1n-9) oleoyl_coa->elongase oleoyl_coa->lipid_synthesis oleoyl_coa->beta_oxidation desaturase->vaccenoyl_coa n-7 desaturation desaturase->oleoyl_coa n-9 desaturation

References

selecting the appropriate internal standard for cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Vaccenoyl-CoA. It focuses on the critical step of selecting an appropriate internal standard for accurate quantification in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most important consideration when selecting an internal standard for this compound analysis?

A1: The primary goal is to choose an internal standard that behaves as similarly as possible to this compound throughout the entire analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer. This is crucial for correcting for sample loss and variations in instrument response.

Q2: What are the main types of internal standards recommended for this compound quantification?

A2: There are two main categories of internal standards suitable for the analysis of long-chain fatty acyl-CoAs like this compound:

  • Stable Isotope-Labeled Internal Standards: A stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled) is the ideal choice. These standards have nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction.

  • Odd-Chain Fatty Acyl-CoAs: These are fatty acyl-CoAs with an odd number of carbon atoms in their acyl chain (e.g., C15:0-CoA, C17:0-CoA). They are often used because they are structurally similar to endogenous even-chain fatty acyl-CoAs but are typically present at very low to undetectable levels in most biological samples.[1][2][3]

Q3: I cannot find a commercially available stable isotope-labeled this compound. What is the next best option?

A3: If a stable isotope-labeled standard for this compound is unavailable, the recommended alternative is an odd-chain fatty acyl-CoA. For this compound, which is a C18:1 (a long-chain monosaturated fatty acyl-CoA), a good choice would be Heptadecanoyl-CoA (C17:0-CoA).[4] Its chain length is close to C18, and it will have a similar chromatographic retention time and ionization efficiency.

Q4: Can I use a free fatty acid as an internal standard for this compound analysis?

A4: It is not recommended to use a free fatty acid as an internal standard for the quantification of an acyl-CoA. The chemical properties, particularly the polarity, of a free fatty acid and an acyl-CoA are significantly different. This will lead to different behaviors during sample extraction and chromatographic separation, resulting in inaccurate quantification.

Data Presentation: Comparison of Internal Standard Types

Internal Standard TypeAdvantagesDisadvantagesRecommendation for this compound
Stable Isotope-Labeled this compound - Co-elutes with the analyte.- Corrects for matrix effects and ionization suppression most accurately.- Considered the "gold standard" for quantification.- May not be commercially available.- Can be expensive to synthesize.Ideal, if available.
Odd-Chain Fatty Acyl-CoAs (e.g., C17:0-CoA) - Commercially available.- Structurally similar to long-chain fatty acyl-CoAs.- Low natural abundance in most biological samples.[2]- Chromatographic retention time and ionization efficiency may not perfectly match this compound.- Natural presence should be checked in the specific sample matrix.Best alternative when a stable isotope-labeled standard is unavailable.
Other Long-Chain Fatty Acyl-CoAs - May have similar properties if chain length and saturation are close.- Likely to be naturally present in the sample, leading to interference and inaccurate results.Not recommended.
Free Fatty Acids - Widely available and inexpensive.- Significantly different chemical and physical properties compared to acyl-CoAs.- Will not accurately correct for variations in the analytical process.Not recommended.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantification of this compound in biological samples using an odd-chain fatty acyl-CoA as an internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known amount of the selected odd-chain fatty acyl-CoA internal standard (e.g., Heptadecanoyl-CoA) to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cartridge Activation and Equilibration: Use a C18 SPE cartridge. Activate the cartridge with methanol and then equilibrate with an appropriate buffer.

  • Sample Loading and Washing: Load the supernatant from the centrifugation step onto the SPE cartridge. Wash the cartridge to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent (e.g., a mixture of ammonium formate and methanol).[4]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent suitable for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: Use a C18 reversed-phase column.[5][6]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[6]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[6]

  • Gradient: Develop a suitable gradient to separate this compound from other lipids and the internal standard. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the acyl-CoAs, and then return to the initial conditions for re-equilibration.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[6]

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometry (MS)

  • Ionization Mode: Positive electrospray ionization (ESI+).[5][6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: The precursor ion will be the [M+H]⁺ ion. The product ion will result from the characteristic neutral loss of 507 Da from the CoA moiety.[1]

    • Internal Standard (e.g., C17:0-CoA): The precursor ion will be the [M+H]⁺ ion, and the product ion will also be generated by the neutral loss of 507 Da.

  • Optimization: Optimize the collision energy and other MS parameters for each specific MRM transition to achieve the best sensitivity.

Mandatory Visualization

G cluster_0 Start: Define Analytical Goal cluster_1 Internal Standard Selection cluster_2 Method Development & Validation cluster_3 Analysis start Quantify this compound is_available Is stable isotope-labeled This compound available? start->is_available use_stable_isotope Use stable isotope-labeled This compound is_available->use_stable_isotope Yes select_odd_chain Select an appropriate odd-chain fatty acyl-CoA is_available->select_odd_chain No develop_protocol Develop LC-MS/MS Protocol (Sample Prep, LC, MS) use_stable_isotope->develop_protocol c17_coa Consider C17:0-CoA select_odd_chain->c17_coa c17_coa->develop_protocol validate_method Validate Method (Linearity, Accuracy, Precision) develop_protocol->validate_method run_samples Run Samples and QC validate_method->run_samples process_data Process Data and Quantify run_samples->process_data

References

dealing with co-eluting species in cis-Vaccenoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of cis-Vaccenoyl-CoA, with a particular focus on managing co-eluting species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is an acyl-coenzyme A thioester, a key intermediate in lipid metabolism. It plays a role in fatty acid elongation and desaturation pathways. Accurate quantification of this compound is crucial for studying metabolic pathways, identifying biomarkers for diseases like metabolic syndrome and cancer, and for the development of therapeutic interventions targeting these pathways.[1][2]

Q2: What are the main challenges in the analysis of this compound?

The primary challenge is its co-elution with structurally similar isomers, particularly Oleoyl-CoA (cis-9-Octadecenoyl-CoA). Both are C18:1-CoA isomers, differing only in the position of the double bond. This similarity makes their separation by standard reversed-phase liquid chromatography (LC) difficult, leading to inaccurate quantification.[3][4] Additionally, the low abundance and potential instability of acyl-CoAs in biological samples present analytical hurdles.[5][6]

Q3: Which analytical technique is best suited for this compound analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[2] This technique allows for the quantification of a wide range of acyl-CoA species in complex biological samples. When coupled with optimized chromatographic methods, it can help resolve co-eluting isomers.[3][4]

Q4: How can I confirm that co-elution is affecting my results?

There are several indicators of co-elution:

  • Asymmetrical Peaks: Look for peak fronting, tailing, or shoulders in your chromatogram. A shoulder is a strong indicator of a co-eluting compound.[7]

  • Mass Spectral Analysis: Assess peak purity by taking multiple mass spectra across the chromatographic peak. If the spectra are inconsistent, co-elution is likely.[7]

  • Extracted Ion Chromatograms (EICs): Extract the ion chromatograms for the specific m/z values of this compound and its suspected co-eluting species. If the peak shapes or retention times are not identical, it suggests a problem.[7][8]

Troubleshooting Guide: Dealing with Co-eluting Species

This guide provides a systematic approach to resolving co-elution issues in your this compound analysis.

Problem: Poor separation between this compound and other C18:1-CoA isomers.

Potential Cause 1: Suboptimal Chromatographic Conditions

Your LC method may not have sufficient resolving power for these isomers.

Solution:

Systematically optimize your chromatographic parameters. A logical workflow for this process is outlined below.

G cluster_0 Chromatographic Optimization Workflow A Start: Co-elution Detected B Adjust Mobile Phase Gradient (Make it shallower) A->B F Resolution Achieved? B->F Test Separation C Modify Mobile Phase Composition (e.g., ACN vs. MeOH, adjust pH) C->F Test Separation D Decrease Flow Rate D->F Test Separation E Evaluate Alternative Column Chemistry (e.g., Phenyl-Hexyl, Embedded Polar Group) E->F Test Separation F->C No F->D No F->E No G Yes: Finalize Method F->G Yes H No: Consider Advanced Techniques F->H No

Caption: A step-by-step workflow for optimizing chromatographic separation.

  • Step 1: Adjust the Mobile Phase Gradient. A shallower gradient increases the time analytes spend interacting with the stationary phase, which can improve separation.[7]

  • Step 2: Modify Mobile Phase Composition. Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity. Adjusting the pH with additives like ammonium acetate or ammonium formate can also be effective.[7]

  • Step 3: Decrease the Flow Rate. Lowering the flow rate can enhance resolution by allowing more time for interactions with the stationary phase.[7]

  • Step 4: Evaluate Different Column Chemistries. If a standard C18 column is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or an embedded polar group (AQ) C18 column.[7]

Potential Cause 2: Inadequate Mass Spectrometry Method

Even with some chromatographic overlap, the mass spectrometer can distinguish between co-eluting species if the method is properly configured.

Solution:

Optimize your MS/MS method using Multiple Reaction Monitoring (MRM).

  • Confirm Unique Transitions: While isomers have the same precursor ion mass, they may produce different fragment ions upon collision-induced dissociation. Infuse standards for both this compound and Oleoyl-CoA to determine if they have unique product ions that can be used for specific detection.

  • Use MRM: LC-MS/MS analysis of acyl-CoAs often uses MRM pairs corresponding to the singly charged precursor ions and a structure-specific product ion.[4] A common fragmentation for acyl-CoAs is the neutral loss of 507 Da in positive ion mode.[4][9]

Quantitative Data

The following table provides examples of precursor and product ions used for the MRM analysis of various acyl-CoA species. Note that specific transitions should be optimized in your own laboratory using authentic standards.

Acyl-CoA SpeciesPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Acetyl-CoA (C2)810.1303.1Positive
Malonyl-CoA (C3)854.1347.1Positive
Butyryl-CoA (C4)838.2331.1Positive
Hexanoyl-CoA (C6)866.2359.1Positive
Octanoyl-CoA (C8)894.3387.2Positive
Decanoyl-CoA (C10)922.3415.2Positive
Palmitoyl-CoA (C16:0)1006.4499.4Positive
Oleoyl-CoA (C18:1)1032.5525.4Positive
Stearoyl-CoA (C18:0)1034.5527.4Positive

Data synthesized from multiple sources for illustrative purposes.[3][4]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cells

This protocol provides a general method for extracting acyl-CoAs from cultured cells.

  • Cell Preparation:

    • Rinse confluent cell plates (e.g., P-100) once with 10 ml of ice-cold PBS.

    • Add 3 ml of ice-cold PBS to the plates and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene centrifuge tube.[10]

    • Rinse the plates with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.[10]

  • Extraction:

    • Aspirate the supernatant and add 300 µL of an ice-cold extraction solvent (e.g., 80% methanol in water or 2.5% 5-sulfosalicylic acid).[2][6]

    • Vortex thoroughly to resuspend the cell pellet.

    • Add 270 µL of acetonitrile, vortex again to ensure homogeneity.[10]

    • Incubate on ice for 15-30 minutes to allow for protein precipitation.

  • Sample Clarification:

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Sample Preparation for LC-MS:

    • Dry the supernatant under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your LC method (e.g., 50 mM ammonium acetate with 20% acetonitrile for long-chain acyl-CoAs).[1]

G cluster_1 General Experimental Workflow SamplePrep Sample Preparation (Extraction from cells/tissue) LC_Separation LC Separation (Reversed-Phase C18 Column) SamplePrep->LC_Separation Inject Extract MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Eluted Analytes Data_Analysis Data Analysis (Peak Integration & Quantification) MS_Detection->Data_Analysis Acquire Data

Caption: A high-level overview of the analytical workflow for acyl-CoA analysis.

Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis

This protocol outlines a starting point for developing an LC-MS/MS method. Optimization is required.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 15-20 minutes. This will need to be optimized to separate C18:1 isomers.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 45°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Collision Gas: Argon.

    • Optimization: Optimize declustering potential (DP) and collision energy (CE) for each acyl-CoA standard.

References

Technical Support Center: Optimizing Storage Conditions for Long-Term cis-Vaccenoyl-CoA Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of cis-Vaccenoyl-CoA to ensure its long-term stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the coenzyme A (CoA) ester of cis-vaccenic acid, an 18-carbon monounsaturated fatty acid. It is an important intermediate in fatty acid metabolism, including biosynthesis and beta-oxidation, and is a precursor for the formation of complex lipids like phospholipids and ceramides.[1] The stability of this compound is a critical concern for researchers due to its susceptibility to chemical degradation, which can compromise experimental results. The two primary degradation pathways are:

  • Hydrolysis: The thioester bond linking the fatty acid to the CoA moiety is prone to hydrolysis, yielding free cis-vaccenic acid and Coenzyme A. This process is accelerated in aqueous solutions, particularly at neutral to alkaline pH.[2]

  • Oxidation: The cis-double bond in the vaccenoyl chain is susceptible to oxidation, especially when exposed to air and light.[2]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: To minimize degradation, it is crucial to adhere to strict storage protocols. For long-term stability, this compound should be stored as a solid (lyophilized powder) at -20°C or -80°C. When stored as a solution, it should be dissolved in a high-purity, anhydrous organic solvent such as a 2:1 (v/v) chloroform/methanol mixture. For short-term storage or immediate experimental use, a slightly acidic aqueous buffer (pH 4-6) can be used, but the solution should be kept on ice and used promptly.

Q3: How can I minimize degradation when preparing solutions of this compound?

A3: To maintain the integrity of this compound during solution preparation, follow these steps:

  • Equilibrate the powdered compound to room temperature before opening the vial to prevent moisture condensation.

  • Use high-purity (e.g., HPLC or LC-MS grade) solvents.

  • For aqueous solutions, use purified, deoxygenated water or a slightly acidic buffer (pH 4-6).

  • Gently swirl the vial to dissolve the powder; avoid vigorous shaking which can introduce oxygen and promote oxidation.

  • Once dissolved, purge the headspace of the vial with an inert gas like argon or nitrogen to displace air.[2]

  • Seal the vial tightly with a Teflon-lined cap.

Q4: Is it acceptable to freeze and thaw my this compound stock solution multiple times?

A4: No, repeated freeze-thaw cycles should be strictly avoided. These cycles can accelerate the degradation of long-chain acyl-CoAs. It is highly recommended to prepare single-use aliquots of your stock solution to maintain its stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from lyophilized powder. Assess the purity of the stock solution using the HPLC protocol provided below.
Loss of biological activity Hydrolysis of the thioester bond.Ensure storage in anhydrous organic solvents or slightly acidic aqueous buffers. Avoid neutral or alkaline pH. Prepare solutions fresh before each experiment.
Appearance of unexpected peaks in analytical chromatography Oxidation of the cis-double bond or hydrolysis.Store solutions under an inert atmosphere (argon or nitrogen). Minimize exposure to light and air during handling.
Difficulty dissolving the compound This compound is an amphipathic molecule.For aqueous solutions, gentle warming or brief sonication may aid dissolution. For organic solutions, ensure the correct solvent system is being used (e.g., chloroform/methanol).

Data Presentation: Stability of this compound under Various Storage Conditions

The following table summarizes the expected stability of this compound based on general principles for long-chain acyl-CoAs. Actual stability may vary, and it is recommended to perform an in-house stability assessment using the protocol provided.

Storage Condition Solvent Temperature Expected Stability (Time to >10% Degradation)
Long-Term Lyophilized Powder-80°C> 1 year
Long-Term Lyophilized Powder-20°C6-12 months
Long-Term Anhydrous Chloroform/Methanol (2:1, v/v) with inert gas overlay-80°CSeveral months
Short-Term Anhydrous Chloroform/Methanol (2:1, v/v) with inert gas overlay-20°CWeeks to months
Working Solution Aqueous Buffer (pH 4-6)4°C (on ice)< 24 hours
Working Solution Aqueous Buffer (pH 7.4)Room TemperatureMinutes to hours

Experimental Protocols

Protocol for Assessing the Stability of a this compound Solution

This protocol outlines a method to assess the stability of a prepared this compound solution over time using High-Performance Liquid Chromatography (HPLC).[2]

Materials:

  • Prepared stock solution of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 0.1-1 mg/mL).

    • Inject the diluted sample onto the HPLC system.

    • Run a gradient elution program to separate the intact this compound from its potential degradation products (free cis-vaccenic acid and Coenzyme A). A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Monitor the elution at 254 nm.

    • Record the peak area of the intact this compound. This will serve as the baseline (100% integrity).

  • Incubation:

    • Store the remaining stock solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stock solution.

    • Dilute and analyze by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of intact this compound remaining at each time point relative to the initial (Time 0) peak area.

    • Plot the percentage of intact compound versus time to determine the stability under the tested conditions.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep Prepare this compound Stock Solution time0 Time 0 Analysis: - Dilute aliquot - Inject into HPLC - Record peak area prep->time0 Immediate Analysis incubation Incubate Stock Solution (Test Conditions) time0->incubation timepoint Time-Point Analysis: - Withdraw aliquot - Dilute and inject - Record peak area incubation->timepoint At predetermined intervals calculate Calculate % Intact This compound timepoint->calculate plot Plot % Intact vs. Time calculate->plot determine Determine Stability plot->determine

Caption: Workflow for assessing the stability of this compound solutions.

Sphingolipid Biosynthesis Pathway

This compound can be utilized in the elongation of fatty acids, which are subsequently incorporated into various lipid species, including sphingolipids. The following diagram illustrates the de novo synthesis of sphingolipids, a pathway where long-chain fatty acyl-CoAs are essential.

G cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt serine Serine serine->spt keto 3-Ketosphinganine spt->keto reductase 3-Ketosphinganine Reductase keto->reductase sphinganine Sphinganine (Dihydrosphingosine) reductase->sphinganine cer_syn Ceramide Synthase (CerS) sphinganine->cer_syn dihydroceramide Dihydroceramide cer_syn->dihydroceramide fatty_acyl_coa Long-Chain Fatty Acyl-CoA (e.g., from this compound elongation) fatty_acyl_coa->cer_syn desaturase Dihydroceramide Desaturase dihydroceramide->desaturase ceramide Ceramide desaturase->ceramide sm_synthase Sphingomyelin Synthase ceramide->sm_synthase To Sphingomyelin gcs Glucosylceramide Synthase ceramide->gcs To Glycosphingolipids sphingomyelin Sphingomyelin sm_synthase->sphingomyelin glucosylceramide Glucosylceramide gcs->glucosylceramide

Caption: De novo sphingolipid biosynthesis pathway.

References

Technical Support Center: Enhancing cis-Vaccenoyl-CoA Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-Vaccenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection and quantification of this compound, with a focus on enhancing analytical sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of acyl-CoAs, including this compound.[1] This technique offers high selectivity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for the target molecule.[1]

Q2: My this compound signal is very low. What are the common causes and solutions?

A2: Low signal for this compound is a frequent issue. The primary causes include:

  • Analyte Degradation: Acyl-CoAs are inherently unstable in aqueous solutions.[1][2][3] To mitigate this, process samples rapidly on ice and store them at -80°C. Reconstitute samples just before analysis.[1] Using a slightly acidic buffer, such as ammonium (B1175870) acetate (B1210297) at pH 6.8, can also improve stability.[1]

  • Inefficient Extraction: The choice of extraction solvent is critical. Some studies have shown that a mixture of isopropanol (B130326) and acetonitrile (B52724) can be effective for extracting long-chain acyl-CoAs.[4]

  • Ion Suppression: Co-eluting species from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.[1] Optimizing the chromatographic separation to isolate the analyte from interfering matrix components is crucial.[2]

  • Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer, such as capillary voltage and cone voltage, need to be optimized for this compound.[2]

Q3: Can I use derivatization to improve the sensitivity of this compound detection?

A3: Derivatization is a common strategy to enhance the sensitivity of detecting fatty acids by converting them into forms that are more amenable to analysis by gas chromatography (GC) or to improve their ionization efficiency in mass spectrometry.[5] However, these methods are typically applied to the free fatty acid (cis-vaccenic acid) before it is converted to its CoA ester. While this can improve the detection of the precursor fatty acid, it does not directly enhance the sensitivity of detecting the intact this compound molecule. For direct analysis of this compound, optimizing the LC-MS/MS method is the more direct approach.

Q4: How can I minimize sample loss during preparation?

A4: To minimize the loss of this compound during sample preparation, it is important to use an internal standard.[1] The ideal internal standard is a structurally similar molecule that is not naturally present in the biological samples, such as a stable isotope-labeled version of the analyte.[1] This helps to normalize for any losses during extraction and processing. Additionally, keeping the sample in aqueous solutions for a minimal amount of time is recommended due to the instability of acyl-CoAs.[1][2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Peak Shape and Resolution in Chromatography
  • Symptom: Broad, tailing, or split peaks for this compound.

  • Possible Cause & Solution:

    • Suboptimal Mobile Phase: The composition of the mobile phase can significantly affect peak shape. Using a mobile phase with an appropriate pH, such as one containing ammonium acetate, can improve peak shape and resolution.[1]

    • Column Contamination: The analytical column may be contaminated. Implement a robust column washing protocol between runs.

    • Inappropriate Column Chemistry: Ensure the column chemistry (e.g., C18) is suitable for retaining and separating long-chain acyl-CoAs.[2][4]

Issue 2: Non-linear or Irreproducible Calibration Curves
  • Symptom: The calibration curve for this compound is not linear, particularly at lower concentrations, or varies significantly between runs.

  • Possible Cause & Solution:

    • Analyte Adsorption: Acyl-CoAs can adsorb to plastic and glass surfaces. Using low-adsorption vials and pipette tips can help.

    • Matrix Effects: The sample matrix can affect the accuracy of quantification. Constructing a matrix-matched calibration curve, where standards are prepared in a similar biological matrix to the samples, can compensate for these effects.[1]

    • Inappropriate Linear Range: The concentration range of your standards may not be appropriate. Adjust the range to better bracket the expected concentrations in your samples, especially at the lower end. A weighted linear regression may improve accuracy at lower concentrations.[1]

Issue 3: High Background Noise in Mass Spectrometry
  • Symptom: The baseline in the mass chromatogram is noisy, making it difficult to detect low-level signals of this compound.

  • Possible Cause & Solution:

    • Contaminated Solvents or System: Ensure all solvents are of high purity (LC-MS grade) and that the LC-MS system is clean.

    • Suboptimal MS Parameters: Optimize MS parameters, including the desolvation gas flow rate and temperature, to reduce background noise.[2]

    • Interference from Matrix: Employ a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering compounds before analysis.[4][6]

Quantitative Data Summary

The following table summarizes different analytical approaches and their reported performance for acyl-CoA analysis, which can be adapted for this compound.

MethodAnalyte FormTypical PlatformKey AdvantageKey Disadvantage
Direct LC-MS/MS Intact Acyl-CoATriple Quadrupole MSHigh specificity and sensitivity for the intact molecule.[1][2]Susceptible to ion suppression and analyte instability.[1]
GC-MS after Derivatization Fatty Acid Methyl Esters (FAMEs)Gas Chromatography-Mass SpectrometryExcellent for separating isomers of the free fatty acid.Indirectly measures the acyl-CoA pool after hydrolysis and derivatization.
HPLC with UV Detection Intact Acyl-CoAHigh-Performance Liquid ChromatographySimpler instrumentation compared to MS.Lower sensitivity and specificity compared to MS.[4]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods designed for the extraction of long-chain acyl-CoAs.[4]

  • Homogenization: Homogenize less than 100 mg of frozen tissue in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2-propanol to the homogenate and homogenize again.

  • Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Purification (Optional but Recommended): Use a solid-phase extraction (SPE) method, such as an oligonucleotide purification column, to purify the acyl-CoAs.

  • Elution: Elute the acyl-CoAs from the SPE column using 2-propanol.

  • Concentration: Concentrate the eluent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent (e.g., 50% acetonitrile) just prior to LC-MS/MS analysis.[2]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoAs by LC-MS/MS.[2]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., Luna® C18(2) 100 Å).[2]

    • Mobile Phase: Employ a binary gradient elution. For example, Mobile Phase A could be an aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9) and Mobile Phase B could be acetonitrile with acetic acid.[4]

    • Flow Rate: Set an appropriate flow rate (e.g., 0.25-0.5 mL/min).[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive ion electrospray ionization (ESI+).[2]

    • MS Parameters: Optimize the capillary voltage (e.g., 3.20 kV) and cone voltage (e.g., 45 V).[2]

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) to monitor the specific transition of the precursor ion to a characteristic product ion for this compound. A common fragmentation for acyl-CoAs is the loss of the 3'-phospho-ADP moiety (507 Da).[1]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Purification Extraction->Purification LC_Separation LC Separation Purification->LC_Separation Purified Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the analysis of this compound from biological samples.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal Start Low this compound Signal Check_Degradation Check for Degradation Start->Check_Degradation Check_Extraction Check Extraction Efficiency Check_Degradation->Check_Extraction No Solution_Degradation Improve Sample Handling: - Work on ice - Use fresh buffers - Minimize time in solution Check_Degradation->Solution_Degradation Yes Check_Ion_Suppression Check for Ion Suppression Check_Extraction->Check_Ion_Suppression No Solution_Extraction Optimize Extraction Protocol: - Test different solvents - Use internal standard Check_Extraction->Solution_Extraction Yes Optimize_MS Optimize MS Parameters Check_Ion_Suppression->Optimize_MS No Solution_Ion_Suppression Improve Chromatography: - Adjust gradient - Use SPE cleanup Check_Ion_Suppression->Solution_Ion_Suppression Yes Solution_MS Systematically tune: - Voltages - Gas flows - Temperatures Optimize_MS->Solution_MS

Caption: A decision-making diagram for troubleshooting low signal intensity of this compound.

References

Navigating the Labyrinth of Acyl-CoA Profiling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why are my acyl-CoA measurements inconsistent across different experiments?

A1: Inconsistency in acyl-CoA measurements can stem from several factors, primarily related to the inherent instability of these molecules and variations in sample handling. Acyl-CoAs are susceptible to both enzymatic and chemical degradation. To improve consistency, it is crucial to implement rapid and effective quenching of metabolic activity at the point of sample collection and to maintain samples at low temperatures throughout the extraction process. Standardization of the extraction protocol, including the type and temperature of the solvent, is also critical.[1][2]

Q2: I am seeing a discrepancy between my acyl-CoA data and published results. What could be the reason?

A2: Discrepancies can arise from differences in analytical methodologies. The three most common methods for acyl-CoA quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic assays—each have distinct advantages and limitations in sensitivity, specificity, and the range of acyl-CoA species they can detect.[3] For instance, LC-MS/MS offers the highest sensitivity and specificity for a broad range of acyl-CoAs, while HPLC-UV is more accessible but less sensitive.[3] Enzymatic assays are high-throughput but may be limited to specific or total acyl-CoA pools.[3] It is essential to consider the methodology used in the cited literature when comparing results.

Q3: Can I use acyl-carnitine levels as a direct proxy for acyl-CoA pools?

A3: While acyl-carnitine levels can reflect the status of acyl-CoA metabolism, they are not a direct one-to-one proxy. The correlation between these two metabolite classes can vary depending on the specific acyl chain length, the tissue type, and the prevailing metabolic conditions.[4] Comprehensive studies have shown both expected and unexpected relationships between acyl-CoA and acyl-carnitine levels.[4] Therefore, direct measurement of acyl-CoAs is recommended for accurate assessment of their cellular pools.

Troubleshooting Guide

Issue 1: Poor Recovery of Long-Chain Acyl-CoAs

Symptoms:

  • Low or undetectable levels of long-chain acyl-CoAs (e.g., C16, C18).

  • High variability in the quantification of long-chain species.

Possible Causes & Solutions:

CauseSolution
Incomplete Extraction The hydrophobicity of long-chain acyl-CoAs makes their extraction challenging. Optimize your extraction solvent. A common and effective method involves solvent precipitation using an ice-cold extraction solvent like 80% methanol in water or a 2:1:0.8 methanol:chloroform:water mixture.[3]
Analyte Carryover Long-chain acyl-CoAs can adhere to chromatography columns and tubing, leading to carryover between samples. Incorporate a robust wash cycle with a strong organic solvent (e.g., 50% methanol) in your analytical program to mitigate this.[5]
Degradation Long-chain acyl-CoAs are prone to degradation. Ensure rapid quenching of metabolism and maintain samples on ice or at -80°C. Minimize the time between extraction and analysis.
Issue 2: High Background Noise or Interfering Peaks in Chromatograms

Symptoms:

  • Difficulty in distinguishing acyl-CoA peaks from the baseline.

  • Presence of unexpected peaks that co-elute with target analytes.

Possible Causes & Solutions:

CauseSolution
Matrix Effects Components of the biological sample matrix can interfere with the ionization of target analytes in mass spectrometry, leading to signal suppression or enhancement. The use of stable isotope-labeled internal standards for each analyte can help correct for matrix effects.[4][6]
Sample Contamination Contamination can be introduced from various sources, including solvents, tubes, and handling. Use high-purity solvents and pre-cleaned labware. A blank extraction (without sample) should be run to identify potential sources of contamination.
Suboptimal Chromatographic Separation Poor separation can lead to co-elution of isomers or other interfering compounds. Optimize the liquid chromatography method, including the column type (a C18 reversed-phase column is common), mobile phase composition, and gradient.[3]

Experimental Protocols

Acyl-CoA Extraction from Tissues or Cells

This protocol is a general guideline for the extraction of a broad range of acyl-CoAs using solvent precipitation.[3]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water). Perform this step on ice to minimize enzymatic activity.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the pellet in a solvent compatible with your downstream analytical method (e.g., 5% sulfosalicylic acid for LC-MS/MS).

General Workflow for Acyl-CoA Quantification

The following diagram illustrates a typical workflow for the quantification of acyl-CoAs.

G General Experimental Workflow for Acyl-CoA Quantification Sample Sample Collection & Quenching Extraction Acyl-CoA Extraction Sample->Extraction Rapid processing Analysis Analytical Measurement (LC-MS/MS, HPLC-UV, or Enzymatic Assay) Extraction->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: A generalized workflow for acyl-CoA quantification.

Signaling Pathways and Logical Relationships

The Central Role of Acyl-CoAs in Metabolism

Acyl-CoAs are central hubs in cellular metabolism, linking various catabolic and anabolic pathways. Understanding these connections is crucial for interpreting acyl-CoA profiling data.

G Central Role of Acyl-CoAs in Metabolism AcylCoA Acyl-CoAs FASynth Fatty Acid Synthesis AcylCoA->FASynth TCACycle TCA Cycle AcylCoA->TCACycle CholSynth Cholesterol Synthesis AcylCoA->CholSynth ProtAcyl Protein Acylation AcylCoA->ProtAcyl BetaOx Fatty Acid β-Oxidation BetaOx->AcylCoA

Caption: Acyl-CoAs are at the crossroads of major metabolic pathways.

Troubleshooting Logic for Inconsistent Acyl-CoA Data

When faced with inconsistent data, a logical approach to troubleshooting can help pinpoint the source of the problem.

G Troubleshooting Logic for Inconsistent Data InconsistentData Inconsistent Acyl-CoA Data SampleHandling Review Sample Handling (Quenching, Storage) InconsistentData->SampleHandling ExtractionProtocol Evaluate Extraction Protocol (Solvent, Temperature) InconsistentData->ExtractionProtocol AnalyticalMethod Check Analytical Method (Calibration, Internal Standards) InconsistentData->AnalyticalMethod DataProcessing Verify Data Processing (Integration, Normalization) InconsistentData->DataProcessing

Caption: A decision tree for troubleshooting inconsistent acyl-CoA results.

References

Technical Support Center: Optimizing the Yield of Purified cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of cis-Vaccenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis. Chemical methods often involve the activation of cis-vaccenic acid and its subsequent reaction with Coenzyme A. A common approach is the use of mixed anhydrides, for instance, with ethyl chloroformate. Enzymatic synthesis typically employs an acyl-CoA synthetase that catalyzes the formation of the thioester bond between cis-vaccenic acid and Coenzyme A in the presence of ATP.

Q2: What is a realistic expected yield for the synthesis and purification of this compound?

A2: While data specific to this compound is limited, yields for similar long-chain unsaturated acyl-CoAs can provide an estimate. Chemical synthesis methods, such as the mixed anhydride approach, have reported yields for other unsaturated acyl-CoAs in the range of 40% to 75%. Enzymatic syntheses have been reported with lower initial yields, sometimes around 15-20%, which can be influenced by the presence of competing enzymes like thioesterases in crude preparations.[1][2] Optimization of either method is crucial for maximizing the final yield.

Q3: How can I monitor the progress of the synthesis reaction?

A3: The most common and effective method for monitoring the reaction is reverse-phase high-performance liquid chromatography (HPLC).[3] By taking time-point samples from your reaction mixture, you can separate the reactants (cis-vaccenic acid and Coenzyme A) from the product (this compound) and quantify their relative amounts. Detection is typically performed using a UV detector, as the Coenzyme A moiety has a strong absorbance at 260 nm.

Q4: What are the critical factors for the stability of purified this compound during storage?

A4: Like other acyl-CoA esters, this compound is susceptible to hydrolysis. Key factors affecting its stability include pH and temperature. It is advisable to store purified this compound at low temperatures (-20°C or -80°C) and in a slightly acidic buffer (pH 4.0-6.0) to minimize hydrolytic degradation. Repeated freeze-thaw cycles should also be avoided.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Enzyme (Enzymatic Synthesis): The acyl-CoA synthetase may have lost activity due to improper storage or handling.- Ensure the enzyme is stored at the correct temperature and in a recommended buffer. - Perform an activity assay with a known substrate to confirm enzyme functionality.
2. Poor Quality of Reactants: cis-vaccenic acid or Coenzyme A may be degraded or contain impurities.- Use high-purity starting materials. - Confirm the integrity of Coenzyme A by checking for the free thiol group.
3. Suboptimal Reaction Conditions: The pH, temperature, or concentration of co-factors (e.g., ATP, Mg²⁺) may not be optimal.- Optimize the reaction buffer pH (typically around 7.5-8.0 for many synthetases). - Titrate the concentrations of ATP and Mg²⁺ to find the optimal ratio. - Perform the reaction at the enzyme's optimal temperature.
Low Yield After Purification 1. Product Degradation during Purification: this compound may be hydrolyzing due to non-optimal pH or prolonged exposure to room temperature.- Maintain a cold environment (e.g., use a chilled autosampler for HPLC). - Use buffers with a slightly acidic pH during purification steps.
2. Inefficient Purification Method: The chosen chromatography conditions may not be suitable for separating this compound from byproducts.- Optimize the HPLC gradient and mobile phase composition. A C18 column with a water/acetonitrile gradient containing a small amount of a weak acid (e.g., formic acid or acetic acid) is a good starting point.[4]
3. Presence of Thioesterases (Enzymatic Synthesis): If using a crude enzyme preparation, thioesterases may be hydrolyzing the product.[1]- Consider using a purified acyl-CoA synthetase or an inhibitor of thioesterase activity if compatible with your enzyme.
Multiple Peaks on HPLC Analysis 1. Isomerization of the Double Bond: The cis double bond may have isomerized to the trans configuration.- Avoid harsh chemical conditions (e.g., strong acids or bases) and prolonged exposure to light and heat.
2. Oxidation of the Molecule: The unsaturated fatty acyl chain can be susceptible to oxidation.- Degas solvents and consider adding an antioxidant (e.g., DTT or TCEP) to your buffers if compatible with your downstream applications.
3. Contaminants from Starting Materials: Impurities in the cis-vaccenic acid or Coenzyme A can lead to the formation of side products.- Ensure the purity of your starting materials using appropriate analytical techniques (e.g., GC-MS for the fatty acid).

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Mixed Anhydride Method

This protocol is adapted from methods used for other unsaturated fatty acids.

Materials:

  • cis-Vaccenic acid

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Coenzyme A (trilithium salt)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (0.5 M, pH ~8.0)

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • In a clean, dry glass vial, dissolve cis-vaccenic acid in anhydrous THF.

  • Cool the solution in an ice bath with stirring.

  • Add triethylamine to the reaction mixture.

  • Slowly add ethyl chloroformate dropwise while maintaining the temperature at 0-4°C. Let the reaction proceed for 30-45 minutes to form the mixed anhydride.

  • In a separate tube, dissolve Coenzyme A in the cold sodium bicarbonate buffer.

  • Add the Coenzyme A solution to the mixed anhydride reaction mixture.

  • Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.

  • The reaction can be quenched by flash-freezing in liquid nitrogen and lyophilized. The crude product can then be purified by HPLC.

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a general framework for using a long-chain acyl-CoA synthetase.

Materials:

  • cis-Vaccenic acid

  • Coenzyme A (trilithium salt)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.8)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas or bovine liver)

  • Dithiothreitol (DTT) (optional, as an antioxidant)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, Coenzyme A, and DTT (if used).

  • Add cis-vaccenic acid (it may need to be dissolved in a small amount of an appropriate solvent like ethanol or DMSO before adding to the aqueous buffer).

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a predetermined time (e.g., 1-3 hours).

  • Monitor the reaction progress by HPLC.

  • Terminate the reaction, for example, by adding acid to precipitate the protein, followed by centrifugation. The supernatant containing the this compound can then be purified.

Protocol 3: Purification by Reverse-Phase HPLC

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Dissolve the crude this compound in a small volume of Mobile Phase A or a compatible solvent.

  • Inject the sample onto the column.

  • Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 90% B over 20-30 minutes.

  • Monitor the elution profile at 260 nm. This compound is expected to elute as a major peak.

  • Collect the fractions corresponding to the product peak.

  • The collected fractions can be pooled, lyophilized, and stored under appropriate conditions.

Data Presentation

Table 1: Reported Yields for the Synthesis of Various Unsaturated Acyl-CoAs

Acyl-CoASynthesis MethodReported Yield (%)Reference
Cinnamoyl-CoAEthyl Chloroformate75Adapted from chemo-enzymatic synthesis studies
Crotonyl-CoAEthyl Chloroformate44Adapted from chemo-enzymatic synthesis studies
Hydroxycinnamic acid thioesterEnzymatic (crude extract)15-20Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA

Table 2: Example HPLC Gradient for Acyl-CoA Purification

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
251090
301090
31955
35955

Visualizations

Experimental Workflow for Chemical Synthesis and Purification

cluster_synthesis Chemical Synthesis cluster_purification Purification Start cis-Vaccenic Acid + Reagents Reaction Mixed Anhydride Formation & Coupling with Coenzyme A Start->Reaction THF, TEA, Ethyl Chloroformate Crude Crude this compound Reaction->Crude Add Coenzyme A HPLC Reverse-Phase HPLC Crude->HPLC Inject Sample Fractions Collect Fractions HPLC->Fractions Lyophilize Lyophilization Fractions->Lyophilize Pure Purified this compound Lyophilize->Pure

Caption: Workflow for chemical synthesis and HPLC purification.

Troubleshooting Logic for Low Product Yield

Start Low Yield of This compound CheckReaction Check Reaction Progress by HPLC Start->CheckReaction NoProduct No Product Peak CheckReaction->NoProduct No Conversion LowProduct Low Product Peak CheckReaction->LowProduct Partial Conversion CheckReagents Verify Reagent Quality (Enzyme, CoA, Fatty Acid) NoProduct->CheckReagents CheckConditions Optimize Reaction Conditions (pH, Temp, Time) NoProduct->CheckConditions CheckPurification Review Purification Protocol (Column, Gradient, pH) LowProduct->CheckPurification CheckStability Assess Product Stability (Hydrolysis, Oxidation) LowProduct->CheckStability

References

Validation & Comparative

A Comparative Guide to Validating the Role of SCD1 in cis-Vaccenoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Stearoyl-CoA Desaturase 1 (SCD1) and alternative enzymatic pathways in the biosynthesis of monounsaturated fatty acids (MUFAs), with a specific focus on the production of cis-Vaccenoyl-CoA. Experimental data, detailed protocols, and pathway visualizations are presented to support the validation of SCD1 as a primary driver of this process and to offer a comparative context for research and therapeutic development.

Introduction: The Central Role of SCD1

This compound is an important monounsaturated fatty acyl-CoA involved in various cellular processes, including membrane fluidity, energy storage, and cell signaling. Its synthesis is a critical step in lipid metabolism. The primary and most well-characterized pathway for its production in mammals involves the enzymatic activity of Stearoyl-CoA Desaturase 1 (SCD1).

SCD1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the rate-limiting step in the de novo synthesis of MUFAs by introducing a single cis-double bond at the delta-9 position of saturated fatty acyl-CoAs. The canonical pathway to this compound (18:1n-7) begins with the SCD1-mediated desaturation of Palmitoyl-CoA (16:0) to Palmitoleoyl-CoA (16:1n-7). This product is then elongated by fatty acid elongase enzymes (ELOVL5 or ELOVL6) to yield this compound. Recent studies have underscored that the production of cis-vaccenic acid is critically dependent on SCD1 activity, identifying it as a key oncogenic factor in certain cancers, such as prostate cancer.[1][2][3]

Biosynthetic Pathways of this compound

The Primary SCD1-Dependent Pathway

The established route for endogenous this compound synthesis is a two-step process initiated by SCD1.

  • Desaturation: SCD1 converts Palmitoyl-CoA (16:0-CoA) into Palmitoleoyl-CoA (16:1n-7-CoA). This reaction requires molecular oxygen, NAD(P)H, and the cytochrome b5 electron transport chain.[4][5]

  • Elongation: The resulting Palmitoleoyl-CoA is then extended by a two-carbon unit, a reaction catalyzed by fatty acid elongases, primarily ELOVL5 and ELOVL6, to form this compound (18:1n-7-CoA).[1][3]

SCD1_Pathway cluster_ER Endoplasmic Reticulum Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) SCD1 SCD1 Palmitoyl-CoA (16:0)->SCD1 Palmitoleoyl-CoA (16:1n-7) Palmitoleoyl-CoA (16:1n-7) ELOVL5_6 ELOVL5/6 Palmitoleoyl-CoA (16:1n-7)->ELOVL5_6 This compound (18:1n-7) This compound (18:1n-7) SCD1->Palmitoleoyl-CoA (16:1n-7) Δ9-Desaturation ELOVL5_6->this compound (18:1n-7) Elongation

Figure 1: The primary SCD1-dependent pathway for this compound synthesis.

Comparative Analysis of Alternative Pathways

While SCD1 is the principal enzyme for producing the palmitoleate precursor to cis-vaccenate, it is crucial to compare its function with other enzymes that could potentially contribute to the cellular pool of monounsaturated fatty acids.

Other SCD Isoforms

Humans express a second SCD isoform, SCD5 (sometimes referred to as hSCD2), while mice have four isoforms (SCD1-4). These isoforms exhibit different tissue distributions and substrate preferences, making them partial alternatives or compensatory enzymes in specific contexts.

  • SCD2 (in mice): Shows high sequence similarity to SCD1 and also desaturates both Palmitoyl-CoA and Stearoyl-CoA.[6] SCD2 expression is high in the liver during neonatal development, a period when SCD1 expression is low, suggesting a developmental role in lipid synthesis.[4][6] In adult mice, SCD1 becomes the predominant isoform in the liver.[6]

  • SCD5 (in humans): This primate-specific isoform is most abundantly expressed in the brain and pancreas, whereas SCD1 is highest in adipose tissue and the liver. Its substrate specificity is less characterized but it is considered a functional desaturase.[7]

  • FADS2 (Fatty Acid Desaturase 2): FADS2 is a key enzyme in the synthesis of polyunsaturated fatty acids. However, it also possesses desaturase activity towards saturated fatty acids. Notably, FADS2 can desaturate Palmitoyl-CoA at the Δ6 position to produce cis-6-hexadecenoic acid (Sapienic acid, 16:1n-10), an isomer of palmitoleic acid.[8] This represents a distinct, alternative pathway for C16:1 synthesis, which can be further elongated to other MUFAs. In some cancer cells, this FADS2-dependent pathway can provide an escape route from SCD1 inhibition.

Performance Comparison

Table 1: Comparison of Desaturase Enzymes

FeatureSCD1SCD2 (Mouse) / SCD5 (Human)FADS2
Primary Substrates Stearoyl-CoA (18:0), Palmitoyl-CoA (16:0)Stearoyl-CoA (18:0), Palmitoyl-CoA (16:0)Linoleic Acid (18:2n-6), α-Linolenic Acid (18:3n-3), Palmitoyl-CoA (16:0)[8]
Product from Palmitoyl-CoA Palmitoleoyl-CoA (16:1n-7)Palmitoleoyl-CoA (16:1n-7)Sapienoyl-CoA (16:1n-10)[8]
Primary Tissue Expression Adipose, Liver (Adult)SCD2: Brain, Neonatal Liver.[4][6] SCD5: Brain, Pancreas.[7]Ubiquitous
Role in this compound Synthesis Primary: Produces the direct precursor (16:1n-7).Context-Dependent: Can produce the precursor, especially during development (SCD2).Indirect/Alternative: Produces a C16:1 isomer, not the direct precursor for 18:1n-7.

Table 2: Quantitative Activity Comparison in Ovarian Cancer Cells

This table presents data on the relative change in desaturase activity, measured by the product/precursor fatty acid ratio, in ovarian cancer cells cultured in a lipid-rich omental conditioned medium (OCM).

Desaturase IndexFold Increase in ES-2 Cells (OCM vs. Control)Fold Increase in OVCA433 Cells (OCM vs. Control)Reference
SCD1 Activity ~14.33-fold~3.65-fold[9]
FADS2 Activity ~1.33-fold~1.74-fold[9]

Data indicates that under these specific conditions, SCD1 activity is more significantly upregulated than FADS2 activity, reinforcing its primary role in responding to the lipid-rich environment.

Alternative_Pathways cluster_main SCD1-Dependent Pathway cluster_alt FADS2-Alternative Pathway PCoA1 Palmitoyl-CoA (16:0) SCD1 SCD1 PCoA1->SCD1 PoCoA Palmitoleoyl-CoA (16:1n-7) SCD1->PoCoA ELOVL ELOVL5/6 PoCoA->ELOVL VCoA This compound (18:1n-7) ELOVL->VCoA PCoA2 Palmitoyl-CoA (16:0) FADS2 FADS2 PCoA2->FADS2 SaCoA Sapienoyl-CoA (16:1n-10) FADS2->SaCoA ELOVL2 ELOVL SaCoA->ELOVL2 C18_1_isomer C18:1 Isomer (not cis-vaccenate) ELOVL2->C18_1_isomer

Figure 2: Comparison of SCD1-dependent and FADS2-alternative MUFA synthesis pathways.

Experimental Protocols for Validation

Validating the role of SCD1 requires quantifying changes in its activity and the resulting lipid products upon genetic or pharmacological perturbation.

Protocol 1: Cellular SCD1 Activity Assay using Stable Isotope Tracing

This protocol measures the conversion of a labeled precursor to its monounsaturated product, providing a direct readout of SCD1 activity.

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., HepG2, prostate cancer cell lines) to ~80% confluency.

  • Treat cells with an SCD1 inhibitor (e.g., CAY10566, A-939572) or vehicle control for a predetermined time (e.g., 24 hours).

  • Replace the medium with fresh medium containing a stable isotope-labeled precursor, such as [U-¹³C]-Palmitate, complexed to fatty-acid-free BSA. Incubate for 4-8 hours.

2. Lipid Extraction:

  • Wash cells twice with ice-cold PBS and harvest by scraping.

  • Perform a total lipid extraction using the Bligh & Dyer method:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

    • Vortex vigorously and incubate for 30 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the phases and collect the lower organic (chloroform) layer.

    • Dry the lipid extract under a stream of nitrogen.

3. Fatty Acid Derivatization (FAMEs):

  • Saponify the dried lipid extract by adding 1 M NaOH in methanol and heating at 80°C for 1 hour.

  • Methylate the resulting free fatty acids by adding 14% Boron Trifluoride (BF₃) in methanol and heating at 80°C for 30 minutes.

  • After cooling, add hexane and saturated NaCl solution to extract the Fatty Acid Methyl Esters (FAMEs) into the upper hexane layer.

4. GC-MS Analysis:

  • Inject the FAME-containing hexane layer into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., DB-225ms) to separate the FAMEs.

  • The mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the identification of unlabeled (M+0) and labeled (M+16 for fully labeled palmitate) fatty acids and their desaturated products.

5. Data Analysis:

  • Quantify the peak areas for labeled palmitate (¹³C₁₆-C16:0) and labeled palmitoleate (¹³C₁₆-C16:1n-7).

  • Calculate the Desaturation Index (DI) as the ratio of product to precursor: DI = [¹³C₁₆-C16:1] / ([¹³C₁₆-C16:1] + [¹³C₁₆-C16:0]).

  • A significant decrease in the DI in inhibitor-treated cells validates the role of SCD1 in this conversion.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Cell Culture + SCD1i / Vehicle B Add [U-13C]-Palmitate A->B C Total Lipid Extraction (Bligh & Dyer) B->C D Derivatization to FAMEs C->D E GC-MS Analysis D->E Inject FAMEs F Quantify Peak Areas (13C-16:0, 13C-16:1) E->F G Calculate Desaturation Index F->G

Figure 3: Experimental workflow for measuring SCD1 activity via stable isotope tracing.
Protocol 2: In Vitro SCD1 Enzymatic Assay

This assay uses purified enzymes or microsomal fractions to directly measure the conversion of a radiolabeled substrate.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

  • Enzyme Source: Microsomal fractions isolated from liver tissue or recombinant human SCD1.

  • Substrate: [¹⁴C]-Stearoyl-CoA or [¹⁴C]-Palmitoyl-CoA in assay buffer.

  • Cofactor: Freshly prepared NADH solution in assay buffer.

  • Inhibitor: Serial dilutions of the test compound.

2. Assay Procedure:

  • In a microplate, add assay buffer, inhibitor solution (or vehicle), and the enzyme source. Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the cofactor (NADH) followed immediately by the radiolabeled substrate ([¹⁴C]-Palmitoyl-CoA).

  • Incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a solution of 10% KOH in methanol.

  • Saponify the lipids by heating at 80°C for 1 hour.

3. Product Separation and Quantification:

  • Acidify the reaction mixture with formic acid.

  • Extract the fatty acids with hexane.

  • Separate the saturated ([¹⁴C]-Palmitic acid) and monounsaturated ([¹⁴C]-Palmitoleic acid) fatty acids using reverse-phase thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the radioactivity in the spots corresponding to the substrate and product using a scintillation counter or phosphorimager.

4. Data Analysis:

  • Calculate the percentage of conversion from substrate to product.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The evidence strongly validates SCD1 as the central enzyme responsible for initiating the synthesis of this compound in mammalian cells through its desaturation of Palmitoyl-CoA. While alternative desaturases like SCD isoforms and FADS2 exist, they either serve context-specific roles (developmental, tissue-specific) or produce isomeric products via different reactions. Quantitative analyses consistently show that SCD1 activity is a dominant and highly regulated contributor to the cellular monounsaturated fatty acid pool. For researchers in drug development, this positions SCD1 as a precise and critical target for modulating pathways dependent on this compound and other key MUFAs. The experimental protocols provided herein offer robust methods for confirming SCD1's role and for evaluating the efficacy of potential inhibitors.

References

Comparative Analysis of ELOVL5 Substrate Specificity for cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the substrate specificity of Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5), with a particular focus on its activity towards the precursor of cis-Vaccenoyl-CoA. ELOVL5 is a crucial enzyme in the synthesis of long-chain monounsaturated and polyunsaturated fatty acids, playing a significant role in lipid metabolism.[1] This document is intended for researchers, scientists, and professionals in drug development seeking to understand the catalytic preferences of this key metabolic enzyme.

Overview of ELOVL5 Function

ELOVL5 is an endoplasmic reticulum-bound enzyme that catalyzes the first, rate-limiting step in the fatty acid elongation cycle: the condensation of a fatty acyl-CoA with malonyl-CoA to add two carbons to the acyl chain.[2] It is involved in the synthesis of various fatty acids, including the n-7 class of monounsaturated fatty acids (MUFAs) like cis-vaccenic acid (18:1n-7) and polyunsaturated fatty acids (PUFAs) of the n-6 and n-3 series.[3] The activity of ELOVL5 is vital for maintaining cellular lipid homeostasis and has been implicated in various physiological and pathological processes, including prostate cancer progression.[4][5]

Comparative Substrate Elongation by ELOVL5

Experimental data indicates that ELOVL5 displays a broad substrate specificity, acting on fatty acyl-CoAs ranging from 16 to 20 carbons in length.[6] Its activity is particularly pronounced towards C18 and C20 polyunsaturated fatty acyl-CoAs. The enzyme's role in MUFA synthesis involves the elongation of palmitoleoyl-CoA (16:1n-7) to this compound (18:1n-7). While direct kinetic comparisons with this compound as a substrate are not the standard focus (as it is a product of elongation), we can compare the efficiency of its precursor, palmitoleoyl-CoA, against other well-established ELOVL5 substrates.

The following table summarizes the relative elongation activity of human ELOVL5 with various fatty acyl-CoA substrates, as determined by in vitro assays using microsomes from yeast expressing the enzyme.

SubstrateFatty Acid (Notation)ClassRelative Elongation Activity (%)
Palmitoleoyl-CoAC16:1, n-7MUFA26.3
Oleoyl-CoAC18:1, n-9MUFA42.1
Linoleoyl-CoAC18:2, n-6PUFA100.0
γ-Linolenoyl-CoAC18:3, n-6PUFA96.5
α-Linolenoyl-CoAC18:3, n-3PUFA86.0
Stearidonyl-CoAC18:4, n-3PUFA71.9
Eicosadienoyl-CoAC20:2, n-6PUFA31.6
Dihomo-γ-linolenoyl-CoAC20:3, n-6PUFA29.8
Arachidonoyl-CoAC20:4, n-6PUFA12.3
Eicosapentaenoyl-CoAC20:5, n-3PUFA17.5

Data adapted from studies on human ELOVL5 expressed in yeast. The activity is shown relative to the elongation of linoleoyl-CoA (100%).

From this data, it is evident that ELOVL5 has a strong preference for C18 PUFAs, such as linoleoyl-CoA and γ-linolenoyl-CoA. Its activity with palmitoleoyl-CoA, the direct precursor for this compound, is significant but considerably lower than its preferred PUFA substrates.

Key Metabolic Pathways Involving ELOVL5

The diagram below illustrates the position of ELOVL5 in key fatty acid elongation pathways, highlighting the synthesis of this compound from palmitoleoyl-CoA alongside its role in the n-6 PUFA pathway.

Caption: ELOVL5's role in n-7 MUFA and n-6 PUFA synthesis pathways.

Experimental Protocols

The determination of ELOVL5 substrate specificity is typically performed via an in vitro fatty acid elongation assay using microsomes prepared from cells engineered to overexpress the enzyme.

Objective: To quantify the elongation activity of ELOVL5 with a panel of potential fatty acyl-CoA substrates.

Materials:

  • Yeast or mammalian cells transfected with an ELOVL5 expression vector.

  • Microsome isolation buffer (e.g., 0.1 M potassium phosphate pH 7.4, 0.25 M sucrose, 1 mM EDTA).

  • Reaction buffer (e.g., 0.1 M potassium phosphate pH 7.4, 2.5 mM MgCl2, 0.5 mM NADH, 0.5 mM NADPH).

  • [2-14C]Malonyl-CoA (radiolabeled).

  • A panel of unlabeled fatty acyl-CoA substrates (e.g., palmitoleoyl-CoA, linoleoyl-CoA, etc.).

  • Reagents for stopping the reaction and saponification (e.g., KOH in ethanol).

  • Reagents for fatty acid extraction (e.g., hexane, sulfuric acid).

  • Scintillation fluid and counter for radioactivity measurement.

Workflow Diagram:

ELOVL5_Workflow node_start node_start node_process node_process node_analysis node_analysis node_end node_end start 1. Cell Culture & ELOVL5 Overexpression microsome 2. Microsome Isolation start->microsome assay 3. Elongation Assay Incubation (Substrate + [14C]Malonyl-CoA) microsome->assay stop 4. Reaction Termination & Saponification assay->stop extract 5. Fatty Acid Extraction stop->extract analyze 6. Quantification (HPLC or Scintillation) extract->analyze compare 7. Data Analysis: Compare Substrate Activities analyze->compare

References

A Comparative Guide to the Metabolic Fates of cis-Vaccenoyl-CoA and trans-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fates of two key fatty acyl-CoA isomers: cis-vaccenoyl-CoA and trans-vaccenoyl-CoA. Understanding the distinct metabolic pathways of these molecules is crucial for research in nutrition, metabolic diseases, and drug development. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways.

Metabolic Divergence: An Overview

This compound and trans-vaccenoyl-CoA, while structurally similar, are directed toward distinct primary metabolic pathways. This compound is readily integrated into anabolic pathways for the synthesis of complex lipids and also undergoes catabolism through β-oxidation for energy production. In contrast, a significant fate of trans-vaccenoyl-CoA is its conversion to bioactive cis-9, trans-11 conjugated linoleic acid (CLA) via desaturation, a pathway not established for its cis counterpart. While trans-vaccenoyl-CoA can also be oxidized, it is a less favored substrate for β-oxidation compared to the cis isomer.

Quantitative Data Summary

The following table summarizes the key quantitative differences in the metabolism of cis- and trans-vaccenoyl-CoA based on available experimental data.

Metabolic ProcessThis compoundtrans-Vaccenoyl-CoAKey Findings
β-Oxidation Rate HigherLowerIn rat heart mitochondria, this compound is oxidized more rapidly than its trans isomer, elaidoyl-CoA. Generally, trans-octadecenoyl-CoA esters are oxidized at a slower rate than their cis isomers.
Incorporation into Plasma Lipids Substrate for complex lipid synthesisActively incorporatedFollowing consumption of dairy products enriched in trans-vaccenic acid, its concentration increased in plasma phosphatidylcholine (65%), triacylglycerol (98%), and peripheral blood mononuclear cells (84%)[1].
Desaturation Not a known primary substrate for SCDSubstrate for Stearoyl-CoA Desaturase (SCD)Trans-vaccenoyl-CoA is desaturated by SCD to form cis-9, trans-11 conjugated linoleic acid (CLA)[2].
Incorporation into Complex Lipids YesYesThis compound is a substrate for the synthesis of triacylglycerols, cardiolipin, and ceramides[3]. Trans-vaccenoyl-CoA is also incorporated into various lipid fractions[1].

Visualizing the Metabolic Pathways

The following diagrams illustrate the distinct primary metabolic fates of this compound and trans-vaccenoyl-CoA.

cis_vaccenoyl_CoA_pathway This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acyl-CoA Dehydrogenase Complex Lipids Complex Lipids This compound->Complex Lipids Acyltransferases Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Triacylglycerols Triacylglycerols Complex Lipids->Triacylglycerols Cardiolipin Cardiolipin Complex Lipids->Cardiolipin Ceramides Ceramides Complex Lipids->Ceramides

Caption: Metabolic fate of this compound.

trans_vaccenoyl_CoA_pathway trans-Vaccenoyl-CoA trans-Vaccenoyl-CoA Desaturation Desaturation trans-Vaccenoyl-CoA->Desaturation Stearoyl-CoA Desaturase (SCD) Beta-Oxidation (slower) Beta-Oxidation (slower) trans-Vaccenoyl-CoA->Beta-Oxidation (slower) Acyl-CoA Dehydrogenase Incorporation into Lipids Incorporation into Lipids trans-Vaccenoyl-CoA->Incorporation into Lipids Acyltransferases cis-9, trans-11 CLA-CoA cis-9, trans-11 CLA-CoA Desaturation->cis-9, trans-11 CLA-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation (slower)->Acetyl-CoA

Caption: Metabolic fate of trans-vaccenoyl-CoA.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of cis- and trans-vaccenoyl-CoA metabolism.

Measurement of Fatty Acyl-CoA β-Oxidation Rate

This protocol is adapted from methods using radiolabeled fatty acids to measure their oxidation in isolated mitochondria or cell cultures.[4][5][6]

Objective: To quantify and compare the rate of β-oxidation of this compound and trans-vaccenoyl-CoA.

Materials:

  • Isolated mitochondria or cultured cells (e.g., hepatocytes, cardiomyocytes)

  • Radiolabeled substrate: [1-¹⁴C]cis-vaccenic acid and [1-¹⁴C]trans-vaccenic acid (to be converted to their CoA esters intracellularly) or synthetically prepared [¹⁴C]this compound and [¹⁴C]trans-vaccenoyl-CoA.

  • Incubation buffer (e.g., Krebs-Ringer buffer)

  • Scintillation cocktail and vials

  • Scintillation counter

  • Perchloric acid (HClO₄)

  • Bovine serum albumin (BSA), fatty acid-free

Procedure:

  • Preparation of Substrate: Radiolabeled fatty acids are complexed to fatty acid-free BSA in the incubation buffer.

  • Cell/Mitochondria Incubation:

    • Isolated mitochondria or cells are suspended in the incubation buffer.

    • The reaction is initiated by adding the radiolabeled substrate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: The incubation is stopped by the addition of perchloric acid, which precipitates proteins and macromolecules.

  • Separation of Products:

    • The samples are centrifuged to pellet the precipitated material.

    • The supernatant, containing the acid-soluble metabolites (including [¹⁴C]acetyl-CoA and other short-chain acyl-CoAs produced during β-oxidation), is collected.

  • Quantification:

    • An aliquot of the supernatant is mixed with a scintillation cocktail.

    • The radioactivity is measured using a scintillation counter.

    • The rate of β-oxidation is calculated based on the amount of radioactivity in the acid-soluble fraction per unit of time and normalized to protein content.

Stearoyl-CoA Desaturase (SCD) Activity Assay

This protocol is designed to measure the conversion of trans-vaccenoyl-CoA to cis-9, trans-11 CLA-CoA.[7]

Objective: To determine the SCD-mediated desaturation of trans-vaccenoyl-CoA.

Materials:

  • Cell culture (e.g., Caco-2 cells)

  • [¹⁴C]trans-vaccenic acid

  • Cell culture medium and supplements

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system

  • Phosphorimager or scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Cells are cultured to a desired confluency.

    • The culture medium is replaced with a medium containing [¹⁴C]trans-vaccenic acid.

    • Cells are incubated for a specific duration to allow for uptake and metabolism of the fatty acid.

  • Lipid Extraction:

    • After incubation, cells are washed to remove excess radiolabeled substrate.

    • Total lipids are extracted from the cells using a suitable solvent system (e.g., Folch method).

  • Separation and Identification of Fatty Acids:

    • The extracted lipids are saponified to release the fatty acids.

    • The fatty acid mixture is separated using TLC or HPLC.

    • Standards for trans-vaccenic acid and cis-9, trans-11 CLA are run in parallel for identification.

  • Quantification:

    • The radioactivity of the spots/peaks corresponding to the substrate and the product is quantified using a phosphorimager (for TLC) or an in-line radiodetector or fraction collection followed by scintillation counting (for HPLC).

    • SCD activity is expressed as the percentage of conversion of the substrate to the product.

Analysis of Fatty Acyl-CoA Incorporation into Complex Lipids

This protocol allows for the quantification of the incorporation of cis- and trans-vaccenoyl-CoA into different lipid classes.[8][9]

Objective: To measure the distribution of radiolabeled vaccenoyl-CoA isomers into triacylglycerols, phospholipids, and other complex lipids.

Materials:

  • Radiolabeled [¹⁴C]cis-vaccenic acid and [¹⁴C]trans-vaccenic acid

  • Cultured cells

  • Lipid extraction solvents

  • TLC or HPLC system

  • Scintillation counter or mass spectrometer

Procedure:

  • Cell Labeling: Cells are incubated with the respective radiolabeled fatty acids as described in the SCD assay protocol.

  • Lipid Extraction: Total lipids are extracted from the cells.

  • Separation of Lipid Classes:

    • The different lipid classes (e.g., triacylglycerols, phosphatidylcholine, phosphatidylethanolamine, cardiolipin, ceramides) are separated from the total lipid extract using TLC or HPLC.

  • Quantification:

    • The amount of radioactivity in each lipid class is determined by scraping the corresponding spots from the TLC plate and performing scintillation counting, or by using an in-line radiodetector with HPLC.

    • For a more detailed analysis of the fatty acyl-CoA species incorporated, the lipid classes can be isolated, and the fatty acids released and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[10]

References

Comparative Guide to Knockout Mouse Models for Studying cis-Vaccenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of knockout mouse models relevant to the study of cis-Vaccenoyl-CoA metabolism. Understanding the in vivo roles of enzymes that regulate the levels of this specific monounsaturated fatty acyl-CoA is crucial for research into metabolic diseases, including obesity, insulin resistance, and cancer. This document outlines the key genetic models, presents comparative data on their lipid profiles, details experimental protocols, and provides visual representations of the involved metabolic pathways and experimental workflows.

Introduction to this compound Metabolism

This compound is a C18:1n-7 monounsaturated fatty acyl-CoA, an isomer of the more common oleoyl-CoA (C18:1n-9). It is an intermediate in the de novo synthesis of fatty acids and is involved in the biosynthesis of various lipids, including phospholipids, triglycerides, and cholesterol esters. The cellular concentration of this compound is primarily regulated by two key enzymes: Stearoyl-CoA Desaturase 1 (SCD1) and Elongase of Very Long Chain Fatty Acids 5 (ELOVL5).

  • Stearoyl-CoA Desaturase 1 (SCD1): This enzyme is a delta-9 desaturase that introduces a double bond in saturated fatty acyl-CoAs. It is responsible for the synthesis of palmitoleoyl-CoA (C16:1n-7) from palmitoyl-CoA (C16:0), which is the direct precursor for the synthesis of this compound.

  • Elongase of Very Long Chain Fatty Acids 5 (ELOVL5): This enzyme is responsible for the two-carbon elongation of fatty acyl-CoAs. It directly catalyzes the conversion of palmitoleoyl-CoA (C16:1n-7) to this compound (C18:1n-7).

Knockout mouse models for both Scd1 and Elovl5 provide valuable tools to investigate the physiological and pathophysiological roles of this compound and its metabolic pathway.

Comparison of Knockout Mouse Models

This section compares the key features of the SCD1 and ELOVL5 knockout mouse models.

FeatureScd1 Knockout (SCD1-KO) Mouse ModelElovl5 Knockout (ELOVL5-KO) Mouse Model
Gene Function Catalyzes the synthesis of monounsaturated fatty acids, primarily oleoyl-CoA (18:1n-9) and palmitoleoyl-CoA (16:1n-7), from saturated fatty acyl-CoAs.Catalyzes the elongation of C16-20 fatty acyl-CoAs, including the conversion of palmitoleoyl-CoA (16:1n-7) to this compound (18:1n-7).
Primary Metabolic Impact Reduced de novo synthesis of monounsaturated fatty acids.Impaired elongation of specific monounsaturated and polyunsaturated fatty acids.
Key Phenotypes - Reduced body adiposity[1] - Increased insulin sensitivity[1] - Resistance to diet-induced obesity[1] - Increased energy expenditure[1] - Altered skin lipid composition[2]- Development of hepatic steatosis (fatty liver)[3][4] - Activation of SREBP-1c, a key regulator of lipogenesis[3][4] - Altered tissue fatty acid composition with accumulation of C18 substrates and reduced levels of downstream products[4]
Relevance to this compound *Indirectly affects this compound levels by reducing the availability of its precursor, palmitoleoyl-CoA.Directly blocks the synthesis of this compound from palmitoleoyl-CoA.

Quantitative Data on Lipid Profiles

The following tables summarize the reported changes in the fatty acid composition in the livers of SCD1-KO and ELOVL5-KO mice compared to their wild-type (WT) counterparts.

Table 1: Hepatic Fatty Acid Composition in SCD1-KO Mice

Fatty AcidChange in SCD1-KO vs. WTReference
Palmitoleic acid (16:1n-7)Decreased[1]
Oleic acid (18:1n-9)Decreased[1]
Palmitic acid (16:0)Increased[1]
Stearic acid (18:0)Increased[1]

Table 2: Hepatic Fatty Acid Composition in ELOVL5-KO Mice

Fatty AcidChange in ELOVL5-KO vs. WTReference
Palmitoleic acid (16:1n-7)Increased in some lipid fractions[3]
Oleic acid (18:1n-9)Increased in some lipid fractions[3]
γ-linolenic acid (18:3n-6)Increased[3][4]
Arachidonic acid (20:4n-6)Decreased[3][4]
Docosahexaenoic acid (DHA, 22:6n-3)Decreased[3][4]

Note: While direct quantification of this compound is not provided, the accumulation of its precursor (palmitoleoyl-CoA) and the function of ELOVL5 strongly suggest a significant reduction in cis-vaccenic acid levels in ELOVL5-KO mice.

Experimental Protocols

This section provides an overview of the key experimental methodologies for generating and analyzing these knockout mouse models.

Generation of Knockout Mice

Both Scd1 and Elovl5 knockout mice are typically generated using Cre-LoxP or CRISPR/Cas9 technologies.

General Workflow:

  • Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the target gene (Scd1 or Elovl5) with loxP sites. The vector also contains a selection marker.

  • Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into ES cells.

  • Selection of Recombinant ES Cells: ES cells that have undergone homologous recombination are selected.

  • Blastocyst Injection: The selected ES cells are injected into blastocysts.

  • Generation of Chimeric Mice: The injected blastocysts are transferred to pseudopregnant female mice to generate chimeric offspring.

  • Germline Transmission: Chimeric mice are bred to establish germline transmission of the targeted allele.

  • Cre-mediated Deletion: Mice carrying the floxed allele are crossed with mice expressing Cre recombinase under a ubiquitous or tissue-specific promoter to generate the knockout.

Lipid Analysis

Lipid Extraction:

A common method for lipid extraction from mouse tissues is the Folch method.

  • Homogenize tissue samples in a chloroform:methanol (2:1, v/v) solution.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling:

  • Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by incubation with methanol containing an acid catalyst (e.g., 14% boron trifluoride) at 100°C.

  • Extraction of FAMEs: FAMEs are extracted with hexane.

  • GC-MS Analysis: The FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer. The abundance of each fatty acid is quantified by comparing its peak area to that of an internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

cis_Vaccenoyl_CoA_Metabolism cluster_SCD1 SCD1 Pathway cluster_ELOVL5 ELOVL5 Pathway cluster_KO_Models Knockout Models Palmitoyl_CoA Palmitoyl-CoA (16:0) SCD1 SCD1 Palmitoyl_CoA->SCD1 Δ9-desaturation Palmitoleoyl_CoA Palmitoleoyl-CoA (16:1n-7) SCD1->Palmitoleoyl_CoA SCD1_KO SCD1-KO (Blocks precursor synthesis) SCD1->SCD1_KO Palmitoleoyl_CoA_2 Palmitoleoyl-CoA (16:1n-7) ELOVL5 ELOVL5 Palmitoleoyl_CoA_2->ELOVL5 Elongation cis_Vaccenoyl_CoA This compound (18:1n-7) ELOVL5->cis_Vaccenoyl_CoA ELOVL5_KO ELOVL5-KO (Blocks direct synthesis) ELOVL5->ELOVL5_KO

Caption: Metabolic pathway of this compound synthesis and the points of intervention for SCD1 and ELOVL5 knockout models.

Experimental_Workflow cluster_Generation Mouse Model Generation cluster_Analysis Phenotypic and Metabolic Analysis Targeting_Vector 1. Targeting Vector Construction ES_Cell_Transfection 2. ES Cell Transfection Targeting_Vector->ES_Cell_Transfection Chimeric_Mice 3. Generation of Chimeric Mice ES_Cell_Transfection->Chimeric_Mice Breeding 4. Breeding to Generate KO Mice Chimeric_Mice->Breeding Tissue_Collection 5. Tissue Collection (e.g., Liver) Breeding->Tissue_Collection Lipid_Extraction 6. Lipid Extraction Tissue_Collection->Lipid_Extraction GC_MS 7. GC-MS Analysis of Fatty Acid Profile Lipid_Extraction->GC_MS Data_Analysis 8. Data Analysis and Comparison GC_MS->Data_Analysis

Caption: General experimental workflow for the generation and analysis of knockout mouse models for lipid metabolism studies.

Conclusion

Both SCD1 and ELOVL5 knockout mouse models offer valuable, yet distinct, approaches to studying the metabolism and function of this compound.

  • The SCD1-KO model is ideal for investigating the broader consequences of reduced monounsaturated fatty acid synthesis, including the impact on the precursor of this compound. Its phenotype of leanness and improved insulin sensitivity makes it a powerful tool for studying metabolic diseases.

  • The ELOVL5-KO model provides a more direct tool for studying the specific roles of this compound and other elongated fatty acids. The development of hepatic steatosis in these mice highlights the critical role of this elongation pathway in maintaining liver lipid homeostasis.

The choice of model will depend on the specific research question. For studies focused on the overall impact of monounsaturated fatty acid availability, the SCD1-KO mouse is more appropriate. For studies aiming to dissect the specific functions of C18:1n-7 and the consequences of its depletion, the ELOVL5-KO mouse is the preferred model. Combining data from both models can provide a more complete understanding of the intricate roles of this compound in health and disease.

References

Unraveling the Cellular Lipid Landscape: A Comparative Analysis of cis-Vaccenoyl-CoA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the lipidomic alterations induced by cis-Vaccenoyl-CoA. This guide provides a comparative analysis of cellular lipid profiles in response to this compound, supported by experimental data and detailed methodologies.

The intricate balance of cellular lipids is paramount to normal physiological function, and its dysregulation is a hallmark of numerous diseases, including cancer. This compound, the activated form of cis-vaccenic acid (cVA), is a key player in fatty acid metabolism. Understanding its impact on the cellular lipidome is crucial for developing novel therapeutic strategies. This guide offers an objective comparison of lipid profiles in cells with depleted monounsaturated fatty acids versus those supplemented with cVA, providing valuable insights into its specific metabolic roles.

Comparative Lipidomics Data

The following tables summarize the quantitative lipidomic data from prostate cancer cells (LNCaP) treated with an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), A939572, which depletes endogenous monounsaturated fatty acids, and subsequently "rescued" with cis-vaccenic acid (cVA). This allows for a direct comparison of the lipidomic landscape in a state of monounsaturated fatty acid deficiency versus a state of cVA supplementation.

Table 1: Changes in Phosphatidylglycerol (PG) Acyl Chains in LNCaP Cells

Treatment GroupPG SpeciesRelative Abundance (Mean ± SEM)
Control (Vehicle)PG 34:11.00 ± 0.08
A939572 (SCD1i)PG 34:10.45 ± 0.05
A939572 + cis-Vaccenic AcidPG 34:10.95 ± 0.10
Control (Vehicle)PG 36:21.00 ± 0.12
A939572 (SCD1i)PG 36:20.52 ± 0.06
A939572 + cis-Vaccenic AcidPG 36:21.10 ± 0.15

Data adapted from a study on prostate cancer cells, where SCD1 inhibition led to a decrease in specific PG species, which was reversed by the addition of cis-vaccenic acid.[1]

Table 2: Relative Abundance of n-7 and n-9 Isomers in Phospholipid Species

Cell Line / TreatmentPhospholipid SpeciesRelative Abundance of n-7 Isomer (%)Relative Abundance of n-9 Isomer (%)
LNCaP ControlPhosphatidylglycerol (PG) 34:165 ± 535 ± 5
LNCaP + A939572 (SCD1i)Phosphatidylglycerol (PG) 34:125 ± 475 ± 4
LNCaP ControlPhosphatidylcholine (PC) 34:140 ± 360 ± 3
LNCaP + A939572 (SCD1i)Phosphatidylcholine (PC) 34:115 ± 285 ± 2

This table illustrates the shift in the isomeric composition of phospholipids upon SCD1 inhibition, highlighting the depletion of the cVA-derived n-7 isomer.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Fatty Acid Supplementation

Prostate cancer cell lines (e.g., LNCaP) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments involving SCD1 inhibition, cells are treated with a specific inhibitor, such as A939572. For rescue experiments, cis-vaccenic acid is supplemented to the culture medium at a non-toxic concentration (e.g., 10 µM) in the presence of the SCD1 inhibitor.[1]

Lipid Extraction

Total lipids are extracted from the cultured cells using a modified Folch method. Briefly, cell pellets are resuspended in cold methanol containing a mix of internal standards. Chloroform is then added, and the mixture is vortexed and incubated at 4°C. Phase separation is induced by the addition of water. After centrifugation, the lower organic phase containing the lipids is carefully collected. The solvent is then evaporated under a stream of nitrogen, and the dried lipid extract is stored for analysis.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Lipid species are analyzed by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS). The dried lipid extracts are reconstituted in an appropriate solvent (e.g., 100% ethanol). Chromatographic separation is achieved using a suitable column, such as a XBridge amide column. The mobile phases typically consist of a gradient of acetonitrile and water with additives like ammonium acetate. Different lipid classes are detected in either positive or negative ion mode using precursor or neutral loss scans. For example, sphingomyelin (SM), cholesterol esters (CE), and ceramides (CER) are often measured in positive ion mode, while phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylglycerol (PG) are measured in negative ion mode. Lipid quantification is performed using scheduled multiple reaction monitoring (MRM), with peak integration and normalization to internal standards.[1]

Visualization of Metabolic Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Synthesis and Incorporation Palmitoyl-CoA Palmitoyl-CoA ELOVL5 ELOVL5 Palmitoyl-CoA->ELOVL5 Elongation Stearoyl-CoA Stearoyl-CoA ELOVL5->Stearoyl-CoA SCD1 SCD1 Stearoyl-CoA->SCD1 Desaturation This compound This compound SCD1->this compound Complex Lipids Complex Lipids This compound->Complex Lipids Acylation

Metabolic pathway of this compound synthesis.

G cluster_1 Lipidomics Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Lipid Extraction Lipid Extraction Treatment->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Comparative Analysis Comparative Analysis Data Processing->Comparative Analysis

A typical workflow for a comparative lipidomics study.

G cluster_2 Role of this compound in Cardiolipin Synthesis This compound This compound Phosphatidic Acid Phosphatidic Acid This compound->Phosphatidic Acid Acylation Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Phosphatidic Acid CDP-DAG CDP-DAG Phosphatidic Acid->CDP-DAG Phosphatidylglycerol (PG) Phosphatidylglycerol (PG) CDP-DAG->Phosphatidylglycerol (PG) Cardiolipin Cardiolipin Phosphatidylglycerol (PG)->Cardiolipin

Involvement of this compound in cardiolipin biosynthesis.

References

Validating cis-Vaccenoyl-CoA as a Biomarker for Metabolic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic diseases, including type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD), necessitates the discovery and validation of novel biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. This guide provides a comparative analysis of the emerging biomarker, cis-Vaccenoyl-CoA, against established biomarkers for metabolic diseases, supported by experimental data and detailed methodologies.

The Emerging Potential of this compound

This compound is a long-chain acyl-CoA molecule that has garnered recent attention for its potential role in the pathophysiology of metabolic diseases. It is an intermediate in fatty acid metabolism, and its levels have been linked to insulin sensitivity and cellular signaling pathways.

Recent studies have shown that the precursor to this compound, cis-vaccenic acid, is negatively correlated with insulin and Homeostatic Model Assessment for Insulin Resistance (HOMA-IR)[1]. This suggests that altered levels of this compound may be indicative of early metabolic dysregulation. The synthesis of this compound is intricately linked to the activity of key enzymes in lipid metabolism, such as Stearoyl-CoA Desaturase 1 (SCD1) and Elongase of Very Long Chain Fatty Acids 5 (ELOVL5), which are themselves implicated in metabolic disease[2].

Established Biomarkers for Metabolic Disease: A Quantitative Comparison

A variety of biomarkers are currently utilized in clinical practice and research for the diagnosis and management of T2D and NAFLD. The following tables summarize their performance characteristics.

Biomarkers for Type 2 Diabetes
BiomarkerPrincipleAdvantagesDisadvantagesPerformance (AUC)
Fasting Plasma Glucose (FPG) Measures blood glucose after an overnight fast.Low cost, widely available.[3]Requires fasting, day-to-day variability.~0.83[3]
Glycated Hemoglobin (HbA1c) Measures the percentage of hemoglobin coated with sugar, reflecting average blood glucose over 2-3 months.No fasting required, less day-to-day variability.Can be affected by conditions altering red blood cell turnover, lower sensitivity in diagnosing early T2D.[3]~0.90[3]
Oral Glucose Tolerance Test (OGTT) Measures blood glucose before and 2 hours after drinking a standardized glucose solution.More sensitive than FPG and HbA1c for detecting prediabetes and early diabetes.[3]Inconvenient, requires fasting, less reproducible.[4]Gold standard for diagnosis.
Glycated Albumin (GA) Measures the percentage of albumin that is glycated, reflecting average blood glucose over 2-3 weeks.Useful when HbA1c is unreliable.Not as widely available as HbA1c.~0.87[3]
1,5-Anhydroglucitol (1,5-AHG) A sugar alcohol that reflects short-term glycemic control.Responsive to changes in glucose levels.Can be affected by renal function.Potential for targeted screening.[3]
Biomarkers for Non-Alcoholic Fatty Liver Disease (NAFLD)
Biomarker/PanelComponentsApplicationPerformance (AUC for advanced fibrosis)
Alanine Aminotransferase (ALT) Liver enzyme.Marker of liver fat accumulation, but with limited sensitivity and specificity.[5]-
Aspartate Aminotransferase (AST) Liver enzyme.Used in conjunction with ALT.-
Hyaluronic Acid (HA) A glycosaminoglycan involved in extracellular matrix turnover.Marker of liver fibrosis.0.89 for detecting advanced fibrosis.[6]
NAFLD Fibrosis Score Age, hyperglycemia, BMI, platelet count, albumin, AST/ALT ratio.Non-invasive assessment of liver fibrosis.0.88[7]
BAAT Score BMI, ALT, age, triglycerides.Prediction of fibrosis stage.0.92 for F3 fibrosis.[7]
BARD Score BMI, AST/ALT ratio, diabetes.Exclusion of advanced NAFLD.Useful in excluding patients without advanced NAFLD.[7]
FibroTest® α2-macroglobulin, haptoglobin, apolipoprotein A1, bilirubin, GGT, age, gender.Assessment of liver fibrosis.0.84[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate key pathways and workflows.

Palmitoyl_CoA Palmitoyl-CoA (16:0) Stearoyl_CoA Stearoyl-CoA (18:0) Palmitoyl_CoA->Stearoyl_CoA ELOVL6 Palmitoleic_Acid Palmitoleic Acid (16:1n-7) Palmitoyl_CoA->Palmitoleic_Acid SCD1 cis_Vaccenoyl_CoA This compound (18:1n-7) Insulin_Signaling Insulin Signaling cis_Vaccenoyl_CoA->Insulin_Signaling Modulates Palmitoleic_Acid->cis_Vaccenoyl_CoA ELOVL5 Metabolic_Disease Metabolic Disease (e.g., Insulin Resistance) Insulin_Signaling->Metabolic_Disease Dysregulation leads to Sample_Collection Clinical Sample Collection (Plasma, Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Quantification Quantification of this compound LC_MS_MS->Quantification Data_Analysis Correlation with Clinical Parameters (e.g., HOMA-IR, Glucose) Quantification->Data_Analysis Validation Biomarker Validation (Sensitivity, Specificity) Data_Analysis->Validation

References

A Comparative Analysis of cis-Vaccenoyl-CoA and palmitoleoyl-CoA on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two key monounsaturated fatty acyl-CoAs, cis-Vaccenoyl-CoA and palmitoleoyl-CoA, on gene expression. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes the key signaling pathways involved.

Introduction

This compound (C18:1 n-7) and palmitoleoyl-CoA (C16:1 n-7) are important intermediates in cellular lipid metabolism. While structurally similar, emerging evidence suggests they may exert distinct effects on gene expression, thereby influencing a range of physiological and pathophysiological processes. Understanding these differential effects is crucial for developing targeted therapeutic strategies for metabolic and inflammatory diseases. This guide aims to provide a clear and concise comparison based on current scientific literature.

Data Presentation: Comparative Effects on Gene Expression

The following table summarizes the known effects of the precursor fatty acids, cis-vaccenic acid and palmitoleic acid, on the expression of key genes involved in lipid metabolism. It is important to note that direct comparative studies on the CoA-derivatives are limited; therefore, data from studies on their corresponding free fatty acids are presented as a proxy. The conversion of these fatty acids to their CoA esters is a prerequisite for their intracellular metabolic activity and signaling functions.[1]

GeneGene FunctionEffect of Palmitoleic Acid/palmitoleoyl-CoAEffect of cis-Vaccenic Acid/cis-Vaccenoyl-CoACell Type/ModelReference
Lipogenic Genes
FASN (Fatty Acid Synthase)Catalyzes the synthesis of palmitateDownregulationDownregulationBovine Adipocytes[2]
SCD1 (Stearoyl-CoA Desaturase 1)Catalyzes the synthesis of monounsaturated fatty acidsDownregulationDownregulationBovine Adipocytes[2]
ELOVL6 (Elongation of Very Long Chain Fatty Acids Protein 6)Elongates C12-16 saturated and monounsaturated fatty acidsDownregulationNot explicitly stated, but elongation of palmitoleic acid to cis-vaccenic acid is observedBovine Adipocytes[2]
Fatty Acid Oxidation Genes
CPT1A (Carnitine Palmitoyltransferase 1A)Rate-limiting enzyme in mitochondrial fatty acid oxidationUpregulationNot explicitly statedBovine Adipocytes[3]
Inflammatory Genes
MCP-1 (Monocyte Chemoattractant Protein-1)Chemokine that recruits monocytesReduced LPS-induced expressionNot explicitly statedMacrophages[4]
TNF-α (Tumor Necrosis Factor-alpha)Pro-inflammatory cytokineNo significant modulation of transcriptionNo significant modulation of transcription in the absence of its product, CLAHuman Colonic Epithelial Cells (Caco-2)[5]
IL-6 (Interleukin-6)Pro-inflammatory cytokineNo significant modulation of transcriptionNo significant modulation of transcription in the absence of its product, CLAHuman Colonic Epithelial Cells (Caco-2)[5]
IL-12 (Interleukin-12)Pro-inflammatory cytokineNo significant modulation of transcriptionNo significant modulation of transcription in the absence of its product, CLAHuman Colonic Epithelial Cells (Caco-2)[5]

Experimental Protocols

In Vitro Treatment of Bovine Adipocytes with Fatty Acids

This protocol is based on the methodology described by Duckett et al. (2013) for studying the effects of palmitoleic and cis-vaccenic acids on gene expression in bovine adipocytes.[2]

1. Cell Culture and Differentiation:

  • Stromal vascular cells are isolated from adipose tissue.
  • Cells are cultured to confluence and then differentiated into adipocytes using a standard hormone cocktail.

2. Fatty Acid Treatment:

  • Two days after initiating differentiation, the media is replaced with secondary differentiation media containing one of the following treatments:
  • Control (0 µM fatty acid)
  • Palmitic acid (150 µM)
  • Palmitoleic acid (150 µM)
  • cis-Vaccenic acid (150 µM)
  • The cells are incubated with the fatty acid treatments for 4 days.

3. Gene Expression Analysis:

  • After the treatment period, total RNA is extracted from the adipocytes using a suitable method (e.g., TRIzol reagent).
  • RNA quality and quantity are assessed using spectrophotometry.
  • cDNA is synthesized from the RNA templates.
  • Quantitative real-time PCR (qPCR) is performed to measure the relative expression levels of target genes (e.g., FASN, SCD1, ELOVL6, CPT1A). Gene expression is normalized to a stable housekeeping gene.

Quantification of Intracellular Acyl-CoA Pools

This is a generalized workflow based on established methods for quantifying intracellular fatty acyl-CoA levels.

1. Cell/Tissue Lysis and Extraction:

  • Cells or tissues are rapidly harvested and quenched to halt metabolic activity.
  • Acyl-CoAs are extracted using a solvent mixture, typically containing an organic solvent and an acidic aqueous solution to precipitate proteins and preserve the acyl-CoAs.

2. Sample Preparation:

  • The extract is centrifuged to remove precipitated proteins.
  • The supernatant containing the acyl-CoAs is collected and may be further purified using solid-phase extraction.

3. Quantification by LC-MS/MS:

  • The purified acyl-CoA extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Acyl-CoA species are separated based on their chain length and degree of saturation.
  • Quantification is achieved by comparing the peak areas of the endogenous acyl-CoAs to those of a series of known concentration standards.

Signaling Pathways

This compound and palmitoleoyl-CoA, like other long-chain fatty acyl-CoAs, can modulate gene expression by influencing the activity of key transcription factors, primarily Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs).[1]

SREBP-1c Signaling Pathway

SREBP-1c is a master regulator of lipogenesis. Its activation leads to the transcription of genes involved in fatty acid and triglyceride synthesis. Unsaturated fatty acids, including oleate (which is structurally similar to cis-vaccenate), are known to suppress the processing and activation of SREBP-1c.

SREBP1c_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP1c_inactive Inactive SREBP-1c-SCAP-INSIG SREBP1c_active_precursor SREBP-1c-SCAP SREBP1c_inactive->SREBP1c_active_precursor Low Sterols S1P S1P SREBP1c_active_precursor->S1P S2P S2P S1P->S2P nSREBP1c nSREBP-1c (active) S2P->nSREBP1c SRE Sterol Regulatory Element (SRE) nSREBP1c->SRE Binds to Lipogenic_Genes Lipogenic Genes (FASN, SCD1, etc.) SRE->Lipogenic_Genes Activates Transcription MUFA_CoA This compound or palmitoleoyl-CoA MUFA_CoA->SREBP1c_inactive Suppresses processing

SREBP-1c signaling pathway and its regulation by MUFAs.
PPARα Signaling Pathway

PPARα is a nuclear receptor that, when activated by fatty acids and their derivatives, promotes the transcription of genes involved in fatty acid oxidation.

PPARa_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Fatty_Acyl_CoA This compound or palmitoleoyl-CoA PPARa_inactive PPARα Fatty_Acyl_CoA->PPARa_inactive Activates PPARa_active PPARα PPARa_inactive->PPARa_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_active->PPRE Binds to Oxidation_Genes Fatty Acid Oxidation Genes (CPT1A, ACOX1, etc.) PPRE->Oxidation_Genes Activates Transcription

PPARα signaling pathway and its activation by fatty acyl-CoAs.

Conclusion

The available evidence, primarily from studies on their precursor fatty acids, suggests that both this compound and palmitoleoyl-CoA can act as important regulators of gene expression, particularly in the context of lipid metabolism. Both appear to downregulate key lipogenic genes such as FASN and SCD1, while palmitoleoyl-CoA has been shown to upregulate the fatty acid oxidation gene CPT1A. Their effects on inflammatory gene expression are less clear and may be context-dependent.

It is crucial to acknowledge that direct, comprehensive comparative studies on the effects of this compound and palmitoleoyl-CoA on the global transcriptome are currently lacking. Future research employing transcriptomic and metabolomic approaches will be essential to fully elucidate the distinct and overlapping roles of these two important monounsaturated fatty acyl-CoAs in regulating gene expression and cellular function. This knowledge will be invaluable for the development of novel therapeutic interventions for a range of metabolic and inflammatory disorders.

References

Unveiling the Enzymatic Fate of cis-Vaccenoyl-CoA: A Comparative Guide to Thioesterase Activity

Author: BenchChem Technical Support Team. Date: December 2025

The enzymatic hydrolysis of cis-vaccenoyl-CoA, a long-chain monounsaturated fatty acyl-CoA, is a key reaction in lipid metabolism. While no enzyme is singularly designated as "this compound thioesterase," this catalytic activity is primarily attributed to a class of enzymes known as Acyl-CoA Thioesterases (ACOTs). These enzymes exhibit broad substrate specificity and play a crucial role in regulating the intracellular balance of fatty acids and their activated CoA esters. This guide provides a comparative analysis of the enzymatic product of this reaction, supported by experimental data and methodologies, to offer a clear understanding for researchers, scientists, and drug development professionals.

The primary enzymatic product of the thioesterase activity on this compound is cis-vaccenic acid and Coenzyme A (CoA) . This hydrolysis reaction is catalyzed by various ACOT isoforms, with Acyl-CoA Thioesterase 1 (ACOT1) and Acyl-CoA Thioesterase 2 (ACOT2) being prominent candidates due to their preference for long-chain fatty acyl-CoAs.[1][2][3][4][5][6]

Comparative Analysis of Thioesterase Activity

Several ACOT isoforms have demonstrated activity towards long-chain unsaturated acyl-CoAs, including C18:1-CoA species like this compound and its isomer, oleoyl-CoA. The substrate specificity of these enzymes is a critical determinant of their physiological role.

Table 1: Substrate Specificity of Relevant Acyl-CoA Thioesterases

EnzymeSubstrate(s)Subcellular LocalizationReported Kinetic Parameters (for preferred substrates)
ACOT1 Long-chain (C12-C20) saturated and monounsaturated acyl-CoAs[1][5][7]Cytosol[3]Km in the low µM range[1]
ACOT2 Long-chain fatty acyl-CoAs (e.g., myristoyl-CoA, palmitoyl-CoA, stearoyl-CoA)[4][8]Mitochondria[3]High activity on C14:0, C16:0, and C18:0-CoA[4]

The enzymatic reaction catalyzed by these thioesterases is a simple hydrolysis, as depicted in the following workflow:

Enzymatic_Reaction sub This compound enz Acyl-CoA Thioesterase (e.g., ACOT1, ACOT2) sub->enz prod1 cis-Vaccenic Acid enz->prod1 prod2 Coenzyme A enz->prod2 h2o H₂O h2o->enz Metabolic_Fates cluster_hydrolysis Hydrolysis cluster_beta_oxidation β-Oxidation cluster_isomerization Isomerization cluster_desaturation Desaturation start This compound hydrolysis cis-Vaccenic Acid + CoA start->hydrolysis ACOT1/2 beta_ox Acetyl-CoA + Shortened Acyl-CoAs start->beta_ox LCAD isomerization Oleoyl-CoA start->isomerization Isomerase desaturation CLA Precursor start->desaturation SCD

References

The Central Role of cis-Vaccenoyl-CoA in Triacylglycerol Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of triacylglycerol (TAG) synthesis is critical for developing therapies for metabolic diseases. This guide provides a comprehensive comparison of the role of cis-vaccenoyl-CoA in TAG formation against other acyl-CoA substrates and alternative synthesis pathways, supported by experimental data and detailed protocols.

Triacylglycerols are the primary form of energy storage in eukaryotes, and their synthesis is a complex process involving multiple enzymatic steps. The final and committed step in the canonical pathway is the acylation of diacylglycerol (DAG), a reaction catalyzed by diacylglycerol acyltransferases (DGATs). The specific acyl-CoA substrate utilized in this step significantly influences the composition and metabolic fate of the resulting TAG molecule. This guide focuses on the validation of this compound as a key substrate in this process and compares its role with other common fatty acyl-CoAs and alternative TAG synthesis pathways.

The Canonical Pathway: DGAT-mediated Triacylglycerol Synthesis

The primary pathway for TAG synthesis involves the sequential acylation of glycerol-3-phosphate. The final step is catalyzed by two main isoforms of DGAT: DGAT1 and DGAT2. These enzymes exhibit distinct substrate specificities, which contributes to the diversity of TAG species within a cell.

Experimental Validation of Acyl-CoA Specificity

The substrate preference of DGAT enzymes is a crucial factor in determining the fatty acid composition of TAG. While oleoyl-CoA (C18:1n-9) is a well-established and often preferred substrate for DGAT1, the role of its isomer, this compound (C18:1n-7), is also significant.

Quantitative Data on Acyl-CoA Utilization by DGAT1

While direct comparative kinetic studies for this compound are not abundantly available, data from related studies and enzyme databases provide valuable insights. For instance, the kinetic parameters for bovine DGAT1 with various acyl-CoA substrates have been documented.

SubstrateKm (μM)Source
Oleoyl-CoA (C18:1n-9)14.6UniProt[1]
Palmitoyl-CoA (C16:0)13.9UniProt[1]
Stearoyl-CoA (C18:0)8.6UniProt[1]

In vivo studies in rats have demonstrated the efficient incorporation of dietary trans-vaccenic acid into adipose tissue triglycerides, indicating that the cellular machinery, including DGAT enzymes, can readily utilize vaccenoyl-CoA. In one study, supplementation with 1.5% trans-vaccenic acid for three weeks led to a 1.5-fold increase in its incorporation into adipose triglycerides in obese rats[2]. While this study focused on the trans-isomer, it provides strong evidence for the general recognition and utilization of vaccenoyl-CoA by the TAG synthesis machinery.

Alternative Pathways for Triacylglycerol Synthesis

Recent research has uncovered DGAT-independent pathways for TAG synthesis, highlighting the metabolic flexibility of lipid metabolism. One such pathway involves a recently identified enzyme, DIESL (DGAT1/2-Independent Enzyme Synthesizing Storage Lipids), also known as TMEM68.

This alternative pathway is particularly important under certain cellular conditions and in specific tissues. While the canonical DGAT pathway is the primary route for TAG synthesis from exogenous fatty acids, the DIESL-mediated pathway may play a more specialized role.

Substrate Specificity of Alternative Pathways

The substrate specificity of DIESL/TMEM68 is still under active investigation. However, initial studies suggest it may have a preference for certain acyl-CoAs or utilize a different acyl donor altogether. TMEM68 is known to possess acyltransferase activity and is involved in the triglyceride biosynthetic process[3]. Further research is needed to fully elucidate its substrate preferences and compare them to those of the DGAT enzymes.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments are provided below.

In Vitro Diacylglycerol Acyltransferase (DGAT) Assay

This protocol is adapted from established methods and can be used to determine the activity of DGAT enzymes with various acyl-CoA substrates, including this compound.

Materials:

  • Microsomal fractions containing DGAT enzymes

  • Acyl-CoA substrates (e.g., this compound, oleoyl-CoA)

  • [¹⁴C]-labeled or fluorescently-labeled acyl-CoA for detection

  • 1,2-Diacylglycerol (DAG)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 100 mM KCl, 20 mM MgCl₂)

  • Bovine serum albumin (BSA)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter or fluorescence imager

Procedure:

  • Prepare a reaction mixture containing the assay buffer, BSA, and DAG.

  • Add the microsomal protein to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the acyl-CoA substrate (including the labeled tracer).

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).

  • Extract the lipids by adding water and centrifuging to separate the phases.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v).

  • Visualize the separated lipids (e.g., by autoradiography or fluorescence imaging).

  • Scrape the TAG band from the TLC plate and quantify the radioactivity by scintillation counting or quantify the fluorescence intensity.

  • Calculate the specific activity of the enzyme (e.g., in pmol/min/mg protein).

Lipidomic Analysis of Triacylglycerol Species

This method allows for the detailed profiling of TAG molecular species following the administration of specific fatty acids.

Materials:

  • Cell or tissue samples

  • Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)

  • Internal standards for various lipid classes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Homogenize the cell or tissue samples in the presence of internal standards.

  • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

  • Inject the sample onto an appropriate LC column (e.g., C18 reversed-phase) coupled to a mass spectrometer.

  • Acquire data in both positive and negative ion modes to detect a wide range of lipid species.

  • Identify and quantify individual TAG species based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to known standards.

  • Analyze the data to compare the relative abundance of different TAG species between experimental groups (e.g., cells supplemented with cis-vaccenic acid vs. oleic acid).

Visualizing the Pathways

To better illustrate the relationships between the molecules and pathways discussed, the following diagrams are provided.

TAG_Synthesis_Pathways cluster_Canonical Canonical Pathway cluster_AcylCoA Acyl-CoA Pool cluster_Alternative Alternative Pathway G3P Glycerol-3-P LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG_DGAT Triacylglycerol DAG->TAG_DGAT DGAT1/2 cisVaccenoylCoA This compound OleoylCoA Oleoyl-CoA OtherAcylCoA Other Acyl-CoAs DAG_alt Diacylglycerol TAG_DIESL Triacylglycerol DAG_alt->TAG_DIESL DIESL (TMEM68) UnknownDonor Unknown Acyl Donor

Caption: Overview of TAG Synthesis Pathways.

Experimental_Workflow cluster_InVitro In Vitro DGAT Assay cluster_Lipidomics Cellular Lipidomics Microsomes Isolate Microsomes Reaction Set up DGAT Reaction (Substrates + Labeled Acyl-CoA) Microsomes->Reaction Incubation Incubate at 37°C Reaction->Incubation Extraction Lipid Extraction Incubation->Extraction TLC TLC Separation Extraction->TLC Quantification Quantify TAG TLC->Quantification CellCulture Cell Culture/ Tissue Homogenization Supplementation Supplement with Fatty Acids (e.g., cis-Vaccenic Acid, Oleic Acid) CellCulture->Supplementation LipidExtraction Lipid Extraction with Internal Standards Supplementation->LipidExtraction LCMS LC-MS Analysis LipidExtraction->LCMS DataAnalysis Data Analysis and TAG Profile Comparison LCMS->DataAnalysis

Caption: Experimental Workflow for Validation.

References

A Comparative Guide to the Acyl-Chain Specificity of Acyl-CoA Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA binding proteins (ACBPs) are crucial intracellular carriers of acyl-CoA esters, playing a vital role in lipid metabolism and cellular signaling. Their ability to selectively bind and transport acyl-CoA molecules of varying chain lengths is fundamental to their function. This guide provides a comparative analysis of the acyl-chain specificity of ACBPs from three key model organisms: Bos taurus (bovine), Saccharomyces cerevisiae (yeast), and Arabidopsis thaliana (thale cress), supported by experimental data and detailed protocols.

Data Presentation: Acyl-Chain Specificity Comparison

The binding affinity of ACBPs for different acyl-CoA esters is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. The following table summarizes the reported Kd values for ACBPs from bovine, yeast, and Arabidopsis thaliana with a range of saturated and unsaturated acyl-CoA chains.

Acyl-CoA ChainBovine ACBP (Kd, nM)Yeast ACBP (Acb1p) (Kd, nM)Arabidopsis thaliana ACBP Isoforms (Kd, µM)
Saturated
Myristoyl-CoA (C14:0)~1[1]High AffinityAtACBP6: High Affinity
Palmitoyl-CoA (C16:0)< 1Very High Affinity (pM range)AtACBP6: High Affinity
Stearoyl-CoA (C18:0)~1[1]Lower affinity than C16:0-
Arachidoyl-CoA (C20:0)~1[1]-AtACBP3: High Affinity
Unsaturated
Oleoyl-CoA (C18:1)--AtACBP4 & AtACBP5: High Affinity
Linoleoyl-CoA (C18:2)--AtACBP1 & AtACBP2: Preferential Binding
Linolenoyl-CoA (C18:3)--AtACBP1 & AtACBP2: Preferential Binding

Note: Data is compiled from multiple sources and experimental conditions may vary. The term "High Affinity" is used when specific Kd values were not provided but strong binding was reported.

Experimental Protocols

The determination of ACBP acyl-chain specificity relies on precise biophysical techniques. The two most common methods are Isothermal Titration Calorimetry (ITC) and Fluorescence Displacement Assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand (acyl-CoA) to a protein (ACBP). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Materials:

  • Purified recombinant ACBP

  • Acyl-CoA esters of desired chain lengths

  • ITC instrument and compatible cells

  • Dialysis buffer (e.g., 50 mM potassium phosphate, pH 7.4, 150 mM KCl)

  • Degasser

Procedure:

  • Sample Preparation:

    • Dialyze the purified ACBP against the chosen ITC buffer overnight at 4°C to ensure buffer matching.

    • Prepare a stock solution of the acyl-CoA ester in the same dialysis buffer.

    • Determine the precise concentrations of both the protein and the acyl-CoA solutions using a reliable method (e.g., BCA assay for protein, UV-Vis spectroscopy for acyl-CoA).

    • Degas both solutions for 10-15 minutes immediately prior to the experiment to prevent bubble formation.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C or 30°C).

    • Load the ACBP solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the acyl-CoA solution into the titration syringe (typically at a concentration 10-20 times that of the ACBP).

    • Set the injection parameters: a series of small injections (e.g., 2-10 µL) with sufficient time between injections for the signal to return to baseline.

  • Data Acquisition and Analysis:

    • Perform a control titration by injecting the acyl-CoA solution into the buffer alone to determine the heat of dilution.

    • Run the experiment, titrating the acyl-CoA into the ACBP solution.

    • Subtract the heat of dilution from the experimental data.

    • Analyze the resulting binding isotherm using the instrument's software to fit a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and other thermodynamic parameters.

Fluorescence Displacement Assay

This competitive binding assay measures the ability of a non-fluorescent ligand (acyl-CoA) to displace a fluorescently labeled probe that is bound to the ACBP. This method is particularly useful for high-throughput screening.

Materials:

  • Purified recombinant ACBP

  • Fluorescently labeled acyl-CoA analog (e.g., NBD-stearoyl-CoA) or a fluorescently labeled ACBP.[1][2]

  • Unlabeled acyl-CoA esters of desired chain lengths

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Determination of Fluorescent Probe Binding:

    • First, determine the Kd of the fluorescent probe for the ACBP by titrating the ACBP with increasing concentrations of the fluorescent probe and measuring the change in fluorescence intensity or anisotropy.

  • Competition Assay Setup:

    • Prepare a solution containing a fixed concentration of ACBP and the fluorescent probe, typically at a concentration close to its Kd, to ensure a significant portion is bound.

    • Prepare a series of dilutions of the unlabeled acyl-CoA esters (competitors).

  • Displacement and Measurement:

    • Add increasing concentrations of the unlabeled acyl-CoA to the ACBP-fluorescent probe complex.

    • Allow the reaction to reach equilibrium.

    • Measure the fluorescence signal. As the unlabeled acyl-CoA displaces the fluorescent probe, a change in the fluorescence signal will be observed.

  • Data Analysis:

    • Plot the change in fluorescence as a function of the unlabeled acyl-CoA concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value (the concentration of unlabeled ligand required to displace 50% of the fluorescent probe).

    • Calculate the Ki (and subsequently the Kd) of the unlabeled acyl-CoA using the Cheng-Prusoff equation, which takes into account the Kd of the fluorescent probe and its concentration.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis P1 Purify Recombinant ACBP P2 Dialyze ACBP P1->P2 L1 Prepare Acyl-CoA Solutions C1 Determine Concentrations L1->C1 P2->C1 D1 Degas Solutions C1->D1 S1 Load ACBP into Cell D1->S1 S2 Load Acyl-CoA into Syringe D1->S2 R1 Run Titration Experiment S1->R1 S2->R1 A1 Correct for Heat of Dilution R1->A1 A2 Fit Binding Isotherm A1->A2 A3 Determine Kd, n, ΔH, ΔS A2->A3

Caption: Experimental workflow for determining ACBP acyl-chain specificity using ITC.

logical_relationship cluster_acyl_chain Acyl-CoA Chain Characteristics cluster_binding_pocket ACBP Binding Pocket cluster_affinity Binding Affinity Length Chain Length Pocket Hydrophobic Pocket & Electrostatic Interactions Length->Pocket influences fit Saturation Degree of Saturation Saturation->Pocket affects conformation Affinity High Affinity (Low Kd) or Low Affinity (High Kd) Pocket->Affinity determines

Caption: Relationship between acyl-CoA characteristics and ACBP binding affinity.

References

Characterizing Enzyme Function with cis-Vaccenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between enzymes and their substrates is paramount. cis-Vaccenoyl-CoA, a monounsaturated long-chain fatty acyl-CoA, serves as a key substrate in various metabolic pathways. This guide provides a comparative analysis of the functional characterization of several enzyme classes that utilize this compound and its alternatives, supported by experimental data and detailed protocols.

Introduction to Enzyme-Substrate Interactions

The functional characterization of enzymes involves determining their substrate specificity, catalytic efficiency, and kinetic parameters. For enzymes involved in lipid metabolism, the length and saturation of the acyl-CoA substrate are critical determinants of their activity. This compound (C18:1, n-7) is an isomer of the more common oleoyl-CoA (C18:1, n-9) and serves as a substrate for a range of enzymes, including acyl-CoA thioesterases, glycerol-3-phosphate acyltransferases, and stearoyl-CoA desaturases. Understanding how these enzymes interact with this compound compared to other acyl-CoAs can provide valuable insights into metabolic regulation and disease pathways.

Comparative Analysis of Enzyme Activity

The following sections detail the functional characterization of three key enzyme classes with their respective acyl-CoA substrates.

Acyl-CoA Thioesterases (ACOTs)

Acyl-CoA thioesterases are enzymes that hydrolyze acyl-CoAs to free fatty acids and coenzyme A, playing a crucial role in regulating intracellular levels of these molecules and thereby influencing cellular processes like fatty acid oxidation and lipid signaling.

Data Presentation: Acyl-CoA Thioesterase Kinetics

EnzymeSubstrateK_m_ (µM)k_cat_/K_m_ (M⁻¹s⁻¹)Source
Them2 (ACOT13) Myristoyl-CoA (C14:0)2.51.8 x 10⁵[1]
Palmitoyl-CoA (C16:0)2.11.7 x 10⁵[1]
Oleoyl-CoA (C18:1, n-9) 4.2 1.1 x 10⁵ [1]
ACOT2 Palmitoyl-CoA (C16:0)3.3-[2]
Myristoyl-CoA (C14:0)3.3-[2]

Experimental Protocol: Acyl-CoA Thioesterase Activity Assay

This protocol is adapted for a 96-well plate format and measures the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[1]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • DTNB solution: 10 mM DTNB in Assay Buffer

  • Acyl-CoA substrates (e.g., this compound, Oleoyl-CoA) stock solutions (1 mM)

  • Purified ACOT enzyme

Procedure:

  • Prepare the reaction mixture in each well of a 96-well plate:

    • 180 µL of Assay Buffer

    • 10 µL of 10 mM DTNB solution

    • Varying concentrations of acyl-CoA substrate (e.g., 0.5 to 100 µM final concentration)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of purified ACOT enzyme solution.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • The concentration of CoA produced is calculated using the molar extinction coefficient of the DTNB-CoA adduct (14,150 M⁻¹cm⁻¹).

  • Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data to the Michaelis-Menten equation.

Glycerol-3-Phosphate Acyltransferases (GPATs)

Glycerol-3-phosphate acyltransferases catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. They esterify a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate. Different GPAT isoforms exhibit distinct substrate specificities.

Data Presentation: GPAT Kinetics

EnzymeSubstrateApparent K_m_ (µM)Relative V_max_Source
Mitochondrial GPAT (Macrobrachium borellii)Palmitoyl-CoA (C16:0)-100%[3]
Oleoyl-CoA (C18:1, n-9) 31.2 25% [3]

Note: This data is from a crustacean mitochondrial GPAT and may not be directly representative of mammalian isoforms. Mammalian GPAT1 shows a preference for saturated acyl-CoAs, while GPAT4 has a broader specificity that includes unsaturated acyl-CoAs like oleoyl-CoA.[4][5]

Experimental Protocol: GPAT Activity Assay

This protocol is based on the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.

Reagents:

  • Assay Buffer: 75 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mg/mL fatty acid-free BSA

  • [³H]Glycerol-3-phosphate (specific activity ~10 Ci/mmol)

  • Acyl-CoA substrates (e.g., this compound, Oleoyl-CoA, Palmitoyl-CoA) stock solutions (1 mM)

  • Mitochondrial or microsomal fractions containing GPAT enzyme

  • Stop Solution: 1% perchloric acid

  • Chloroform/Methanol (2:1, v/v)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Assay Buffer

    • [³H]Glycerol-3-phosphate (to a final concentration of 800 µM)

    • Varying concentrations of acyl-CoA substrate (e.g., 10 to 200 µM final concentration)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation (e.g., 20 µg of mitochondrial protein).

  • Incubate at 37°C for 10 minutes.

  • Stop the reaction by adding 200 µL of Stop Solution.

  • Add 1 mL of Chloroform/Methanol (2:1) and vortex thoroughly.

  • Centrifuge to separate the phases.

  • Transfer the lower organic phase containing the radiolabeled lipid product to a scintillation vial.

  • Evaporate the solvent and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Determine the kinetic parameters from the substrate concentration-dependent incorporation of radioactivity.

Stearoyl-CoA Desaturases (SCDs)

Stearoyl-CoA desaturases are microsomal enzymes that introduce a double bond in the delta-9 position of saturated fatty acyl-CoAs, converting them into monounsaturated fatty acids. The primary substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. Studies have shown that SCD1 activity is regulated by its products and that different isomers of C18:1 fatty acids can have differential effects on its expression and activity. For instance, oleic acid (cis-9 C18:1) represses SCD1 activity, while trans-vaccenic acid (trans-11 C18:1) has a less potent effect.[6] This suggests that this compound (cis-11 C18:1) is also a likely substrate and/or regulator of SCD activity.

Data Presentation: Comparative Effects of C18:1 Isomers on SCD1

CompoundEffect on SCD1 ActivityEffect on SCD1 Protein ExpressionSource
Oleic acid (cis-9 C18:1) Potent repressionDramatically decreased[6]
trans-Vaccenic acid (trans-11 C18:1) Less potent repressionSlight decrease[6]
Elaidic acid (trans-9 C18:1) IncreasedIncreased[6]

Experimental Protocol: SCD Activity Assay

This protocol involves monitoring the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated product.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.2, containing 1.5 mM NADH and 2.5 mM ATP, 0.5 mM CoASH, and 2 mM MgCl₂.

  • [¹⁴C]-Stearoyl-CoA (specific activity ~50 mCi/mmol)

  • Microsomal fraction containing SCD enzyme

  • Saponification Reagent: 10% KOH in 80% ethanol

  • Acidification Reagent: 6N HCl

  • Hexane

Procedure:

  • Prepare the reaction mixture in a glass tube:

    • Assay Buffer

    • Microsomal protein (e.g., 100 µg)

  • Pre-incubate at 37°C for 2 minutes.

  • Initiate the reaction by adding [¹⁴C]-Stearoyl-CoA (to a final concentration of 20 µM).

  • Incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 1 mL of Saponification Reagent and heat at 80°C for 1 hour.

  • Cool the tubes and acidify with 1.5 mL of 6N HCl.

  • Extract the fatty acids by adding 2 mL of hexane and vortexing.

  • Separate the phases by centrifugation.

  • Transfer the upper hexane phase to a new tube.

  • The saturated and monounsaturated fatty acids can be separated by argentation thin-layer chromatography (Ag-TLC).

  • Scrape the corresponding spots from the TLC plate and measure the radioactivity by scintillation counting.

  • Calculate the percentage of conversion of stearoyl-CoA to oleoyl-CoA.

Signaling Pathways and Workflows

Diagram 1: Generalized Acyl-CoA Metabolism

Acyl_CoA_Metabolism Free Fatty Acid Free Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Free Fatty Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound GPAT GPAT This compound->GPAT ACOT ACOT This compound->ACOT SCD SCD This compound->SCD Glycerol-3-P Glycerol-3-P Glycerol-3-P->GPAT Lysophosphatidic Acid Lysophosphatidic Acid GPAT->Lysophosphatidic Acid ACOT->Free Fatty Acid Other Unsaturated Acyl-CoAs Other Unsaturated Acyl-CoAs SCD->Other Unsaturated Acyl-CoAs

Caption: Overview of key metabolic fates of this compound.

Diagram 2: Experimental Workflow for Enzyme Kinetic Analysis

Enzyme_Kinetic_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Purification/Isolation Enzyme Purification/Isolation Reaction Setup Reaction Setup Enzyme Purification/Isolation->Reaction Setup Substrate Preparation (this compound & Alternatives) Substrate Preparation (this compound & Alternatives) Substrate Preparation (this compound & Alternatives)->Reaction Setup Data Acquisition (e.g., Spectrophotometry) Data Acquisition (e.g., Spectrophotometry) Reaction Setup->Data Acquisition (e.g., Spectrophotometry) Initial Velocity Calculation Initial Velocity Calculation Data Acquisition (e.g., Spectrophotometry)->Initial Velocity Calculation Michaelis-Menten Plot Michaelis-Menten Plot Initial Velocity Calculation->Michaelis-Menten Plot Kinetic Parameter Determination (Km, Vmax) Kinetic Parameter Determination (Km, Vmax) Michaelis-Menten Plot->Kinetic Parameter Determination (Km, Vmax) Comparative Analysis Comparative Analysis Kinetic Parameter Determination (Km, Vmax)->Comparative Analysis

Caption: A streamlined workflow for determining enzyme kinetic parameters.

Conclusion

The functional characterization of enzymes with this compound reveals important aspects of their substrate specificity and regulatory mechanisms. While direct kinetic data for this compound remains limited in the literature, comparative analysis with its isomer, oleoyl-CoA, and other long-chain acyl-CoAs provides valuable insights. The provided protocols offer a foundation for researchers to conduct their own comparative studies, which are essential for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies targeting these enzymatic pathways. Further research is warranted to elucidate the precise kinetic parameters of various enzymes with this compound to build a more comprehensive picture of its metabolic roles.

References

A Cross-Species Comparative Guide to cis-Vaccenoyl-CoA Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways involving cis-Vaccenoyl-CoA across various species, from bacteria to mammals and plants. The metabolism of this C18:1n-7 monounsaturated fatty acyl-CoA is integral to diverse biological processes, including membrane fluidity, energy storage, and the biosynthesis of signaling molecules like pheromones. Understanding the species-specific differences in these pathways can offer valuable insights for drug development, agricultural biotechnology, and fundamental research.

I. Biosynthesis of this compound: A Comparative Overview

The synthesis of this compound is primarily achieved through two distinct pathways: the anaerobic (Type II fatty acid synthesis) pathway found in many bacteria, and the aerobic pathway common in eukaryotes, which involves fatty acid desaturases and elongases.

A. Anaerobic Pathway (Bacteria)

In bacteria such as Escherichia coli and Pseudomonas putida, this compound is synthesized as part of the de novo fatty acid synthesis pathway. A key enzyme in this process is β-ketoacyl-ACP synthase II (FabF) . This enzyme catalyzes the elongation of palmitoleoyl-ACP (16:1n-7-ACP) to cis-vaccenoyl-ACP (18:1n-7-ACP), which is then converted to this compound.

B. Aerobic Pathway (Eukaryotes)

In eukaryotes, the synthesis of this compound typically starts with palmitoyl-CoA (16:0-CoA). This pathway involves two key enzymatic steps:

  • Δ9-Desaturation: Stearoyl-CoA Desaturase 1 (SCD1) introduces a double bond in palmitoyl-CoA to form palmitoleoyl-CoA (16:1n-7-CoA).

  • Elongation: Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) elongates palmitoleoyl-CoA by adding a two-carbon unit to produce this compound (18:1n-7-CoA).

This pathway is prominent in mammals, including humans and rodents, as well as in insects and some fungi. In plants, a similar pathway exists, although the specific isoforms of desaturases and elongases may vary.

II. Metabolic Fates of this compound

Once synthesized, this compound can be channeled into several metabolic routes, with significant variations across species.

A. Incorporation into Complex Lipids

In most organisms, a primary fate of this compound is its incorporation into various complex lipids, such as phospholipids, triacylglycerols, and cholesterol esters. This is crucial for maintaining the fluidity and integrity of cellular membranes and for energy storage.

B. Pheromone Biosynthesis (Insects)

In many insect species, cis-vaccenic acid, derived from this compound, is a precursor for the synthesis of sex and aggregation pheromones.

  • Drosophila melanogaster : cis-Vaccenyl acetate (B1210297) is a well-characterized male-specific pheromone that influences aggregation and courtship behaviors.

  • Ortholeptura valida (Longhorned Beetle): (Z)-11-octadecen-1-yl acetate, a derivative of cis-vaccenic acid, serves as a female-produced sex attractant.

The biosynthesis of these pheromones typically involves the reduction of this compound to the corresponding alcohol, followed by acetylation.

C. Role in Cancer Metabolism (Humans)

In the context of human prostate cancer, the pathway leading to cis-vaccenic acid is upregulated. The production of cis-vaccenic acid, driven by SCD1 and ELOVL5, has been shown to be critical for the viability of prostate cancer cells, highlighting this pathway as a potential therapeutic target.[1]

D. β-Oxidation

Like other fatty acyl-CoAs, this compound can be degraded through the β-oxidation pathway to generate acetyl-CoA for energy production. The rate of β-oxidation of cis-vaccenic acid can be regulated and varies between tissues and physiological states.

III. Quantitative Data Comparison

While comprehensive, directly comparable quantitative data on enzyme kinetics across a wide range of species is limited in the literature, this section presents available information to highlight key differences. A significant gap in current research is the lack of standardized, cross-species studies on the kinetic parameters of these enzymes.

Table 1: Key Enzymes in this compound Metabolism Across Species

EnzymeSpeciesPathwaySubstrate(s)Product(s)Cellular Location
FabF Escherichia coli, Pseudomonas putidaAnaerobic BiosynthesisPalmitoleoyl-ACP, Malonyl-ACPcis-Vaccenoyl-ACPCytoplasm
SCD1 Humans, RodentsAerobic BiosynthesisPalmitoyl-CoA, Stearoyl-CoAPalmitoleoyl-CoA, Oleoyl-CoAEndoplasmic Reticulum
ELOVL5 Humans, RodentsAerobic BiosynthesisPalmitoleoyl-CoA, other PUFAsThis compound, other VLC-PUFAsEndoplasmic Reticulum

Table 2: Concentration of cis-Vaccenic Acid in Various Tissues

SpeciesTissue/OrganConcentrationReference
HumanRed Blood Cell MembranesVaries; inversely associated with CHD risk[2]
HumanBronchogenic Carcinoma TissueSignificantly increased compared to normal tissue[3]
RatMammary Gland163.2 nmol/mg lipid (on 2% vaccenic acid diet)[4]
RatLiver78.5 nmol/mg lipid (on 2% vaccenic acid diet)[4]
Sauromatum guttatum (plant)Appendix~11% of total fatty acids during heat production[1]
Cordia dichotoma (plant)Seeds and BarkPredominant bioactive compound[5][6]

Note: The presented concentrations are highly dependent on diet and physiological state and should be interpreted with caution.

IV. Signaling Pathway and Experimental Workflow Diagrams

A. Biosynthesis of this compound

cis_Vaccenoyl_CoA_Biosynthesis cluster_eukaryotic Eukaryotic Aerobic Pathway cluster_bacterial Bacterial Anaerobic Pathway Palmitoyl-CoA Palmitoyl-CoA Palmitoleoyl-CoA Palmitoleoyl-CoA Palmitoyl-CoA->Palmitoleoyl-CoA SCD1 cis-Vaccenoyl-CoA_eu This compound Palmitoleoyl-CoA->cis-Vaccenoyl-CoA_eu ELOVL5 SCD1 SCD1 ELOVL5 ELOVL5 Palmitoleoyl-ACP Palmitoleoyl-ACP cis-Vaccenoyl-ACP cis-Vaccenoyl-ACP Palmitoleoyl-ACP->cis-Vaccenoyl-ACP FabF cis-Vaccenoyl-CoA_bac This compound cis-Vaccenoyl-ACP->cis-Vaccenoyl-CoA_bac FabF FabF

Caption: Comparative biosynthesis pathways of this compound.

B. Pheromone Biosynthesis from this compound in Insects

Pheromone_Biosynthesis This compound This compound cis-Vaccenyl_alcohol cis-Vaccenyl Alcohol This compound->cis-Vaccenyl_alcohol Fatty Acyl-CoA Reductase cis-Vaccenyl_acetate cis-Vaccenyl Acetate (Pheromone) cis-Vaccenyl_alcohol->cis-Vaccenyl_acetate Alcohol Acetyltransferase

Caption: Generalized pathway for insect pheromone synthesis.

C. Experimental Workflow for Fatty Acid Analysis by GC-MS

GCMS_Workflow start Biological Sample (Tissue, Cells, etc.) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) start->extraction saponification Saponification (to release fatty acids) extraction->saponification derivatization Derivatization (e.g., FAMEs) saponification->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Quantification and Identification) gcms->data end Fatty Acid Profile data->end

Caption: Workflow for Gas Chromatography-Mass Spectrometry.

V. Detailed Experimental Protocols

A. Stearoyl-CoA Desaturase (SCD1) Activity Assay

This protocol is adapted from methods used for measuring SCD1 activity in liver microsomes.

1. Preparation of Microsomes:

  • Homogenize fresh or frozen tissue (e.g., liver) in a buffer containing sucrose (B13894) and protease inhibitors.
  • Perform differential centrifugation to isolate the microsomal fraction.
  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Desaturase Reaction:

  • The reaction mixture typically contains:
  • Microsomal protein
  • [1-14C]Stearoyl-CoA (substrate)
  • NADH or NADPH (cofactor)
  • Bovine serum albumin (BSA)
  • Phosphate buffer (pH 7.2)
  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

3. Termination and Lipid Extraction:

  • Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.
  • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

4. Analysis:

  • Separate the radiolabeled stearic acid and oleic acid using thin-layer chromatography (TLC) on silver nitrate-impregnated plates or by reverse-phase HPLC.
  • Quantify the radioactivity in the stearic acid and oleic acid spots/peaks to determine the percentage of conversion and calculate the enzyme activity (nmol/min/mg protein).[7]

B. Fatty Acid Elongase (ELOVL) Activity Assay

This protocol is a general method for measuring the activity of fatty acid elongases.

1. Preparation of Microsomes:

  • Follow the same procedure as for the SCD1 activity assay to isolate microsomes.

2. Elongase Reaction:

  • The reaction mixture includes:
  • Microsomal protein
  • Fatty acyl-CoA substrate (e.g., [1-14C]palmitoleoyl-CoA)
  • Malonyl-CoA (two-carbon donor)
  • NADPH (cofactor)
  • BSA
  • Phosphate buffer (pH 7.4)
  • Incubate at 37°C for a specified time (e.g., 20-30 minutes).

3. Termination and Analysis:

  • Terminate the reaction and saponify the lipids as described for the SCD1 assay.
  • Extract the fatty acids and separate them by reverse-phase HPLC with a radiodetector to quantify the substrate and the elongated product.
  • Calculate the elongase activity based on the amount of product formed.[8][9]

C. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

This method is used to identify and quantify the total fatty acid composition of a sample.

1. Lipid Extraction:

  • Homogenize the biological sample in a chloroform:methanol mixture (e.g., 2:1, v/v) according to the Folch method.[10]
  • Add a known amount of an internal standard (e.g., a fatty acid not naturally present in the sample) for quantification.
  • Separate the organic and aqueous phases by adding a salt solution and centrifuging. Collect the lower organic phase containing the lipids.

2. Saponification and Methylation:

  • Dry the lipid extract under a stream of nitrogen.
  • Saponify the lipids by heating with methanolic NaOH or KOH to release the fatty acids.
  • Methylate the fatty acids by adding a reagent such as boron trifluoride-methanol and heating to form fatty acid methyl esters (FAMEs).

3. GC-MS Analysis:

  • Extract the FAMEs with hexane.
  • Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for separating fatty acid isomers).
  • The separated FAMEs are then introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.
  • Quantify the individual fatty acids by comparing their peak areas to that of the internal standard.[4][8][11][12]

D. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Treatment:

  • Treat the cells with the test compounds at various concentrations for the desired duration. Include untreated and vehicle controls.

3. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1][5][7][13]

E. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the expression levels of specific genes involved in this compound metabolism.

1. RNA Extraction:

  • Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a commercial kit).
  • Assess the quality and quantity of the extracted RNA.

2. cDNA Synthesis:

  • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (oligo(dT)s, random hexamers, or gene-specific primers).

3. qPCR Reaction:

  • Set up the qPCR reaction with:
  • cDNA template
  • Gene-specific forward and reverse primers for the target gene (e.g., SCD1, ELOVL5) and a reference (housekeeping) gene.
  • A qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

4. Data Analysis:

  • Run the reaction in a real-time PCR cycler.
  • Determine the cycle threshold (Ct) values for the target and reference genes.
  • Calculate the relative gene expression using a method such as the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[3][6][14][15][16]

VI. Conclusion and Future Directions

The metabolic pathways of this compound exhibit significant diversity across the tree of life, reflecting adaptations to different physiological needs. While the core enzymatic machinery for fatty acid synthesis, desaturation, and elongation is conserved, the specific roles and regulation of these pathways can vary considerably. The involvement of this compound in processes ranging from basic membrane biology to specialized functions like pheromone production and cancer progression underscores its importance.

A major challenge in the field is the lack of comprehensive, comparative quantitative data on enzyme kinetics and metabolite concentrations across a broad range of species. Future research should focus on generating this data to enable a more robust and quantitative comparison of these pathways. Such studies will not only enhance our fundamental understanding of lipid metabolism but also provide a solid foundation for the development of novel therapeutic and biotechnological applications targeting these pathways.

References

Validating the Interaction of cis-Vaccenoyl-CoA with Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential interaction of the endogenous acyl-CoA, cis-Vaccenoyl-CoA, with nuclear receptors. Given the current lack of direct experimental evidence for this specific interaction, this document offers a comparative analysis against well-characterized synthetic nuclear receptor agonists and outlines detailed experimental protocols to facilitate investigation.

Introduction to this compound and Nuclear Receptors

This compound is a long-chain fatty acyl-CoA that plays a role in fatty acid metabolism. Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate gene expression in response to various small molecules, including lipids. Fatty acids and their derivatives are known endogenous ligands for several nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), making this compound a plausible candidate for nuclear receptor modulation.

Comparative Analysis of Ligand Activation

Due to the absence of direct binding or activation data for this compound, this section provides a comparative look at the potency of well-established synthetic agonists for key nuclear receptors that are potential targets for fatty acyl-CoAs. This data serves as a benchmark for future experimental validation of this compound.

Nuclear ReceptorSynthetic AgonistEC50 (nM)Reference
PPARα GW76476[1][2][3][4][5]
PPARγ Rosiglitazone60[6][7]
LXRα T090131720[8][9]
FXR GW406465[10][11]

Experimental Protocols for Validation

To investigate the interaction of this compound with nuclear receptors, the following established experimental protocols are recommended.

GAL4-Ligand Binding Domain (LBD) Luciferase Reporter Assay

This cell-based assay is a robust method to determine if a compound can activate a specific nuclear receptor. It utilizes a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of the nuclear receptor of interest.

Principle: If this compound binds to and activates the nuclear receptor LBD, the GAL4-LBD fusion protein will bind to the GAL4 Upstream Activating Sequence (UAS) in the reporter plasmid, driving the expression of the luciferase gene. The resulting luminescence is proportional to the level of receptor activation.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 96-well plates at a density of 5 x 10^4 cells per well.

    • Co-transfect the cells with two plasmids:

      • A reporter plasmid containing multiple copies of the GAL4 UAS upstream of a luciferase gene (e.g., pG5luc).

      • An expression plasmid encoding the GAL4 DBD fused to the LBD of the target nuclear receptor (e.g., pBIND-PPARα-LBD, pBIND-LXRα-LBD).

    • Use a suitable transfection reagent and follow the manufacturer's instructions. A third plasmid expressing a control reporter like Renilla luciferase can be co-transfected for normalization of transfection efficiency.[12]

  • Compound Treatment:

    • 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Include a vehicle control (e.g., DMSO) and a positive control (a known synthetic agonist for the specific receptor, refer to the table above).

  • Luciferase Assay:

    • After 24-48 hours of incubation with the compounds, lyse the cells.

    • Measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.[13][14]

    • If a normalization control was used, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the control reporter readings.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response curve and calculate the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay directly measures the binding of a ligand to a nuclear receptor LBD and the subsequent recruitment of a coactivator peptide.

Principle: A terbium-labeled antibody binds to a GST-tagged nuclear receptor LBD (donor fluorophore). A fluorescein-labeled coactivator peptide (acceptor fluorophore) is also present in the solution. Ligand binding to the LBD induces a conformational change that promotes the recruitment of the coactivator peptide. When the donor and acceptor are in close proximity, excitation of the terbium donor leads to energy transfer to the fluorescein acceptor, resulting in a FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.5).

    • Prepare solutions of the following reagents:

      • GST-tagged nuclear receptor LBD.

      • Terbium-labeled anti-GST antibody.

      • Fluorescein-labeled coactivator peptide (containing an LXXLL motif).

      • This compound at various concentrations.

      • A known synthetic agonist as a positive control.

  • Assay Procedure:

    • In a 384-well plate, add the GST-tagged nuclear receptor LBD.

    • Add the test compounds (this compound or the positive control) at different concentrations.

    • Add a pre-mixed solution of the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.[15][16]

  • Signal Detection:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the terbium donor at ~340 nm and measure the emission from both the terbium donor (~495 nm) and the fluorescein acceptor (~520 nm) after a time delay (typically 50-100 µs).[15][17]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Plot the TR-FRET ratio against the ligand concentration to generate a dose-response curve and determine the EC50 value.

Visualizing the Pathways and Workflows

To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Nuclear Receptor Activation Pathway Ligand Ligand NR_LBD Nuclear Receptor LBD Ligand->NR_LBD Binding Coactivator Coactivator NR_LBD->Coactivator Recruitment NR_DBD Nuclear Receptor DBD DNA DNA NR_DBD->DNA Binding Gene_Transcription Gene_Transcription Coactivator->Gene_Transcription Initiation

Caption: General signaling pathway of nuclear receptor activation.

G cluster_1 Luciferase Reporter Assay Workflow Cell_Culture Plate Cells Transfection Co-transfect Plasmids Cell_Culture->Transfection Treatment Add this compound Transfection->Treatment Incubation Incubate 24-48h Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Luminescence_Reading Measure Luminescence Lysis->Luminescence_Reading Data_Analysis Analyze Data Luminescence_Reading->Data_Analysis

Caption: Workflow for the GAL4-LBD Luciferase Reporter Assay.

G cluster_2 Comparison of Ligand Types cis_Vaccenoyl_CoA This compound (Endogenous Candidate) Nuclear_Receptor Nuclear Receptor cis_Vaccenoyl_CoA->Nuclear_Receptor Hypothesized Interaction Synthetic_Agonist Synthetic Agonist (e.g., GW7647) Synthetic_Agonist->Nuclear_Receptor Validated Interaction

Caption: Comparison of this compound and a synthetic agonist.

Conclusion

While direct evidence for the interaction between this compound and nuclear receptors is currently unavailable, its structural similarity to known endogenous ligands suggests it is a viable candidate for investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to validate this potential interaction, and the comparative data on synthetic agonists offer a valuable benchmark for assessing its potency and selectivity. Successful validation could open new avenues for understanding the physiological roles of this endogenous metabolite and for the development of novel therapeutics targeting nuclear receptors.

References

A Comparative Analysis of Cis- and Trans-Acyltransferase Substrate Specificity in Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of cis- and trans-acyltransferases (ATs), crucial enzymes in the biosynthesis of polyketides, a class of natural products with significant therapeutic applications. Understanding the differences in their substrate recognition is paramount for the rational engineering of polyketide synthases (PKSs) to generate novel bioactive compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the biosynthetic and experimental workflows.

Introduction to Acyltransferases in Polyketide Synthesis

Polyketide synthases are large, multi-domain enzymes that function as molecular assembly lines to produce complex polyketides.[1] Within these assembly lines, acyltransferase (AT) domains are the gatekeepers, responsible for selecting and loading specific building blocks, known as extender units (typically malonyl-CoA or its derivatives), onto the acyl carrier protein (ACP).[2] The choice of extender unit by the AT domain is a primary determinant of the final polyketide structure and its biological activity.[1]

There are two main classes of ATs in modular PKSs:

  • Cis-Acyltransferases (cis-ATs): These are integral domains within a PKS module, each dedicated to loading an extender unit onto the ACP of the same module.[3]

  • Trans-Acyltransferases (trans-ATs): These are discrete, standalone enzymes that service multiple modules within a PKS assembly line, often supplying the same extender unit to each.[3][4]

This fundamental difference in their mode of action has significant implications for their substrate specificity and their potential for bioengineering.

Comparative Kinetic Analysis of Substrate Specificity

The substrate specificity of ATs is best understood through kinetic analysis, which quantifies the efficiency with which an enzyme converts a substrate into a product. The catalytic efficiency is typically represented by the kcat/KM value. A higher kcat/KM indicates greater specificity for a particular substrate.

A key study directly compared the kinetic parameters of a representative cis-AT from the 6-deoxyerythronolide B synthase (DEBS AT3) with two trans-ATs from the disorazole (DSZS AT) and kirromycin (KirCII) synthases.[3][4][5] The data from this study, supplemented with other findings, are summarized below.

Table 1: Comparison of Carboxyacyl-CoA Substrate Specificity (kcat/KM)
Enzyme (Type)Cognate Substratekcat/KM (M⁻¹s⁻¹) for Malonyl-CoAkcat/KM (M⁻¹s⁻¹) for Methylmalonyl-CoAkcat/KM (M⁻¹s⁻¹) for Ethylmalonyl-CoASpecificity Ratio (Cognate vs. Alternative)
DEBS AT3 (cis) Methylmalonyl-CoA1.1 x 10³3.2 x 10⁴Not Determined~29-fold preference for Methylmalonyl-CoA over Malonyl-CoA
DSZS AT (trans) Malonyl-CoA4.4 x 10⁶< 100< 100>40,000-fold preference for Malonyl-CoA over Methylmalonyl-CoA[4]
KirCII (trans) Ethylmalonyl-CoA1.6 x 10³4.8 x 10³9.5 x 10⁴~20-fold preference for Ethylmalonyl-CoA over Methylmalonyl-CoA[4]

Data compiled from Dunn et al., 2014.[3][4][5]

Key Observations from Kinetic Data:

  • Trans-ATs can exhibit extremely high substrate discrimination. The DSZS AT shows a remarkable preference for malonyl-CoA, with a specificity constant approximately five orders of magnitude higher than for other tested substrates.[3][5]

  • Cis-ATs also demonstrate clear substrate preference, though the observed specificity ratio for DEBS AT3 is less dramatic than that of the DSZS trans-AT.[3]

  • The presence of the ACP has a more pronounced effect on the substrate specificity of trans-ATs compared to cis-ATs. This suggests that trans-ATs may not adhere strictly to a canonical ping-pong mechanism and that the ACP plays a more active role in substrate selection.[3][4]

  • Trans-ATs can have broader specificity for their ACP substrates compared to their carboxyacyl-CoA substrates. For instance, the disorazole AT can acylate ACPs from different modules, whereas the kirromycin AT is more selective.[4]

Experimental Protocols

The determination of acyltransferase substrate specificity relies on robust in vitro assays. Below are detailed methodologies for key experiments.

Purification of Acyl Carrier Protein (ACP) and Preparation of Holo-ACP

The partner ACP is essential for most AT assays. This protocol describes the expression and purification of ACP and its conversion to the active holo-form.

A. Expression and Purification of Apo-ACP:

  • Transformation: Transform E. coli BL21(DE3) cells with a plasmid encoding the desired ACP with a hexahistidine tag.

  • Culture Growth: Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM HEPES, pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the apo-ACP with elution buffer (lysis buffer with 250 mM imidazole).

  • Dialysis and Storage: Dialyze the purified apo-ACP against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl) and store at -80°C.

B. Conversion to Holo-ACP:

  • Reaction Mixture: In a reaction vessel, combine the purified apo-ACP (to a final concentration of ~50 µM), 10 mM MgCl₂, 2 mM Coenzyme A, and a catalytic amount of a phosphopantetheinyl transferase (e.g., Sfp).

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Purification: Remove the Sfp and excess Coenzyme A by passing the reaction mixture through a Ni-NTA column (if Sfp is His-tagged) or by size-exclusion chromatography.

  • Verification: Confirm the conversion to holo-ACP by mass spectrometry.

Continuous Spectrophotometric Acyltransferase Kinetic Assay

This assay continuously monitors the release of Coenzyme A (CoA) during the acyl-transfer reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol of CoA to produce a yellow-colored product that absorbs at 412 nm.

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 7.5.

    • DTNB Stock Solution: 10 mM DTNB in assay buffer.

    • Acyl-CoA Substrates: Prepare stock solutions of malonyl-CoA, methylmalonyl-CoA, and other desired substrates in water. Determine the exact concentration spectrophotometrically.

    • Holo-ACP Solution: Prepare a stock solution of purified holo-ACP in assay buffer.

    • Enzyme Solution: Prepare a stock solution of the purified cis- or trans-acyltransferase in assay buffer.

  • Assay Procedure:

    • Set up a 96-well microplate or a cuvette in a spectrophotometer capable of reading absorbance at 412 nm and maintaining a constant temperature (e.g., 25°C).

    • In each well/cuvette, add the following to a final volume of 200 µL:

      • Assay Buffer

      • DTNB to a final concentration of 0.2 mM.

      • Holo-ACP to a fixed, saturating concentration (e.g., 50 µM).

      • Varying concentrations of the acyl-CoA substrate.

    • Initiate the reaction by adding a small, fixed amount of the acyltransferase enzyme.

    • Immediately begin monitoring the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots using the Beer-Lambert law (extinction coefficient of the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹).

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.

    • Calculate kcat from Vmax and the enzyme concentration.

Visualizing Pathways and Workflows

Polyketide Biosynthesis Pathway

The following diagram illustrates the roles of cis- and trans-acyltransferases in a hypothetical modular polyketide synthase assembly line.

PKS_Pathway cluster_cis_at Cis-AT PKS Module cluster_trans_at Trans-AT PKS Modules cis_module KS AT KR ACP growing_chain Growing Polyketide Chain cis_module:acp->growing_chain Extension 1 trans_module1 KS DH KR ACP trans_module1:acp->growing_chain Extension 2 trans_module2 KS ER KR ACP trans_module2:acp->growing_chain Extension 3 starter_coa Starter-CoA starter_coa->cis_module:ks extender_coa1 Methylmalonyl-CoA extender_coa1->cis_module:at extender_coa2 Malonyl-CoA trans_at Trans-AT extender_coa2->trans_at trans_at->trans_module1:acp Loading trans_at->trans_module2:acp Loading growing_chain->trans_module1:ks growing_chain->trans_module2:ks TE TE growing_chain->TE final_product Final Polyketide TE->final_product Release

Caption: A simplified polyketide synthesis pathway showing a cis-AT module and two trans-AT modules.

Experimental Workflow for Substrate Specificity Analysis

This diagram outlines the general workflow for the comparative analysis of acyltransferase substrate specificity.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis expression Gene Expression (AT and ACP) purification Protein Purification (Affinity Chromatography) expression->purification holo_acp_prep Holo-ACP Preparation (Sfp Transferase) purification->holo_acp_prep assay_setup Assay Setup (Varying Substrate Conc.) holo_acp_prep->assay_setup spectrophotometry Continuous Monitoring (e.g., DTNB Assay at 412 nm) assay_setup->spectrophotometry rate_calc Calculate Initial Rates spectrophotometry->rate_calc mm_kinetics Michaelis-Menten Kinetics (Determine Km, Vmax) rate_calc->mm_kinetics kcat_km Calculate kcat/Km mm_kinetics->kcat_km comparison Compare Specificity kcat_km->comparison

Caption: Workflow for determining and comparing the substrate specificity of acyltransferases.

Conclusion and Implications for Drug Development

The comparative analysis reveals distinct differences in the substrate specificity profiles of cis- and trans-acyltransferases. Trans-ATs, acting as discrete enzymes, can exhibit exceptionally high fidelity for their cognate acyl-CoA substrates, making them attractive for engineering strategies that require precise control over extender unit incorporation.[4] Conversely, the modular nature of cis-ATs offers opportunities for domain swapping and mutagenesis to alter substrate preference within a specific elongation cycle.

For drug development professionals, these insights are critical. The ability to rationally engineer PKS assembly lines by inactivating a native cis-AT and complementing it with a trans-AT of desired specificity opens avenues for the combinatorial biosynthesis of novel polyketides.[3] A thorough understanding of both the carboxyacyl-CoA and the ACP specificity of these enzymes is essential for the successful design and implementation of such strategies to create new therapeutic agents.[4]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for ensuring a safe laboratory environment and maintaining environmental compliance. cis-Vaccenoyl-CoA, as a member of the acyl-CoA family, requires careful handling and disposal due to its potential hazards and chemical properties. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and responsible environmental stewardship.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid direct contact with skin and eyes, as related compounds can cause skin and serious eye irritation.[1]

  • Keep the compound away from heat and potential sources of ignition, as some related fatty acid derivatives are combustible or flammable liquids.[1][2]

Quantitative Data Summary for Related Compounds

To provide a clear reference for the potential hazards, the following table summarizes key data for compounds structurally related to this compound.

CompoundCAS NumberHazard ClassificationsKey Precautionary Statements
cis-Vaccenic Acid methyl ester1937-63-9Skin Irritation 2, Eye Irritation 2A, STOT SE 3, Flammable Liquid 4P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
11-cis Vaccenyl Acetate10010101Flammable Liquid 2, Eye Irritation 2AP210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed.[2]

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound waste is critical. The following procedure outlines the necessary steps for its collection, storage, and disposal as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, microfuge tubes, absorbent pads), into a dedicated and clearly labeled waste container.

  • The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.

Step 2: Labeling of Hazardous Waste

  • Immediately label the waste container with a hazardous waste tag, as per your institution's guidelines. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Known hazards (e.g., "Irritant," "Handle with Care")

    • The accumulation start date (the date the first drop of waste is added)

    • The name and contact information of the responsible researcher or principal investigator.

Step 3: Storage of Waste

  • Securely seal the waste container. It should remain closed at all times except when waste is being added.

  • Store the sealed container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area has secondary containment to mitigate any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound or any materials contaminated with it down the sanitary sewer or in the regular trash.

Experimental Protocols: Handling Unsaturated Acyl-CoAs

To maintain the integrity of this compound during handling and prior to disposal, and to prevent degradation, the following protocols are recommended.[3]

Protocol for Minimizing Degradation:

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots to avoid degradation from repeated changes in temperature.

  • Use High-Purity Solvents: Employ high-purity solvents (e.g., HPLC or LC-MS grade) to prevent contamination that could catalyze degradation.

  • Work on Ice: Keep all solutions and samples on ice to minimize thermal degradation.

  • Use an Inert Atmosphere: For unsaturated compounds like this compound, it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially during long-term storage.

Logical Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Chemical Fume Hood A->B C Segregate this compound Waste into a Compatible Container B->C D Label Container with 'Hazardous Waste' Tag C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Arrange for Pickup by Institutional EHS F->G

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a culture of safety and environmental responsibility.

References

Personal protective equipment for handling cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-Vaccenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for this compound to ensure the safety of laboratory personnel and the integrity of research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar long-chain fatty acyl-CoAs, such as Oleoyl-CoA, and general best practices for handling biochemical reagents.

I. Hazard Identification and Personal Protective Equipment (PPE)

While closely related compounds like Oleoyl-Coenzyme A are not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to treat this compound as potentially hazardous until more information is available.[1][2] Standard laboratory personal protective equipment should be worn at all times.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Nitrile glovesChemically resistant and disposable.
Eye Protection Safety glasses with side shields or gogglesProtects against splashes.
Body Protection Laboratory coatTo protect skin and clothing.
II. Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and prevent contamination.

Operational Handling Protocol

  • Preparation : Before handling, ensure all necessary PPE is donned. Prepare a clean and designated workspace.

  • Aliquoting : To avoid repeated freeze-thaw cycles, it is recommended to aliquot the compound into single-use volumes upon receipt.[3]

  • Solution Preparation : When preparing solutions, use a solvent of choice (e.g., water, methanol) and purge with an inert gas.[1] Aqueous solutions are not recommended for storage for more than one day.[1][2]

  • Cross-Contamination : To prevent cross-contamination, always use fresh, sterile pipette tips for each transfer. Never return unused reagent to the original stock container.

Storage Conditions

ParameterRecommendationRationale
Temperature -20°CEnsures long-term stability (≥4 years for similar compounds).[1][2]
Atmosphere Store in a tightly sealed containerProtects from air and moisture.
Light Protect from lightPrevents potential degradation.
III. First Aid Measures

In case of accidental exposure, follow these first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[4]
Skin Contact Wash the affected area with soap and water.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
IV. Disposal Plan

Proper disposal of this compound and contaminated materials is essential to comply with institutional and regulatory guidelines. The most prudent approach is to treat it as chemical waste.[5]

Step-by-Step Disposal Protocol

  • Segregation : Collect all materials contaminated with this compound, including residual solutions, pipette tips, and microfuge tubes, in a designated and clearly labeled waste container.[5]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Caution: Substance not fully tested").

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[6]

  • Institutional Pickup : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department to ensure compliant disposal.[7]

Visual Workflow Guides

The following diagrams illustrate the key operational and disposal workflows for handling this compound.

Figure 1. Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Aliquot Compound Aliquot Compound Prepare Workspace->Aliquot Compound Prepare Solution Prepare Solution Aliquot Compound->Prepare Solution Store at -20°C Store at -20°C Aliquot Compound->Store at -20°C Use in Experiment Use in Experiment Prepare Solution->Use in Experiment Use in Experiment->Store at -20°C If not all is used

Caption: Workflow for the safe handling and storage of this compound.

Figure 2. Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal Segregate Waste Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in Satellite Area Store in Satellite Area Label Container->Store in Satellite Area Schedule EHS Pickup Schedule EHS Pickup Store in Satellite Area->Schedule EHS Pickup Compliant Disposal Compliant Disposal Schedule EHS Pickup->Compliant Disposal

Caption: Step-by-step process for the safe disposal of this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.